7-Bromo-5-methylindoline-2,3-dione
Description
The exact mass of the compound 7-Bromo-5-methyl-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJRIGMWAQKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346371 | |
| Record name | 7-Bromo-5-methylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108938-16-5 | |
| Record name | 7-Bromo-5-methylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108938-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-5-methylindoline-2,3-dione: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 7-Bromo-5-methylindoline-2,3-dione, a substituted isatin derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore detailed synthetic pathways, and illuminate its emerging potential in medicinal chemistry, substantiated by evidence from its bioactive derivatives.
Introduction: The Isatin Core and the Significance of Substitution
Isatin (1H-indole-2,3-dione) is a remarkable heterocyclic scaffold that has garnered immense attention in the field of medicinal chemistry.[1] Its unique structural features, including a vicinal dicarbonyl moiety and a reactive lactam function, provide a versatile platform for chemical modifications, leading to a diverse array of biologically active molecules.[1] The strategic placement of substituents on the isatin ring is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties and its interactions with biological targets.
The subject of this guide, this compound, also known as 7-Bromo-5-methylisatin, is a testament to this principle. The introduction of a bromine atom at the 7-position and a methyl group at the 5-position is a deliberate design choice aimed at modulating its electronic and steric properties, thereby enhancing its potential as a valuable intermediate and a pharmacologically active agent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| CAS Number | 108938-16-5 | [2][] |
| Appearance | Red solid | [1] |
| IUPAC Name | 7-bromo-5-methyl-1H-indole-2,3-dione | |
| Synonyms | 7-Bromo-5-methylisatin | [2] |
Spectroscopic Data:
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following is a summary of the reported ¹H NMR data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.22 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.27 (s, 3H, CH₃).[1]
This spectral data is consistent with the assigned structure, showing the characteristic signals for the aromatic protons, the N-H proton of the isatin core, and the methyl group.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically approached through the well-established Sandmeyer isatin synthesis, followed by a regioselective bromination. This multi-step process offers a reliable pathway to obtain the desired product.[4][5][6]
Synthetic Strategy Overview
The overall synthetic workflow can be visualized as a two-stage process:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Methylisatin via Sandmeyer Reaction
This stage involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.[4][7]
Starting Material: 3-Bromo-5-methylaniline[8]
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.
-
3-Bromo-5-methylaniline is dissolved in water with the aid of concentrated hydrochloric acid.
-
A solution of hydroxylamine hydrochloride in water is prepared.
-
The aniline solution and the hydroxylamine solution are added to the chloral hydrate solution.
-
The mixture is heated, leading to the formation of a thick paste.
-
After heating for a sufficient time, the mixture is cooled and the solid intermediate is collected by filtration.
Step 2: Cyclization to 5-Bromo-7-methylisatin
-
The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid, maintaining a specific temperature range to control the exothermic reaction.
-
The reaction mixture is then heated to complete the cyclization.
-
The mixture is carefully poured onto crushed ice to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
Stage 2: Bromination of 5-Methylisatin
This stage involves the electrophilic substitution of a bromine atom onto the isatin ring.[1]
-
5-Methylisatin is dissolved in a suitable solvent.
-
Bromine is added to the solution.
-
The reaction mixture is stirred at an appropriate temperature for a specified time.
-
Upon completion of the reaction, the mixture is worked up to isolate the crude product.
-
The crude this compound is then purified by recrystallization or column chromatography.
Note: The precise reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments to ensure the best possible yield and purity.
Chemical Reactivity and Synthetic Utility
The dicarbonyl group and the reactive N-H of the isatin core in this compound make it a versatile building block for the synthesis of more complex heterocyclic systems. The C3-carbonyl group is particularly susceptible to nucleophilic attack, allowing for a wide range of derivatization reactions.
Caption: Key reactions of this compound.
These reactions open up avenues for the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science.
Biological Significance and Therapeutic Potential
While direct biological studies on this compound are not extensively reported, compelling evidence from its derivatives strongly suggests its potential as a privileged scaffold in the development of novel therapeutic agents, particularly in the realm of oncology.
Anticancer Activity of Derivatives
Several studies have highlighted the potent anticancer activity of derivatives synthesized from substituted isatins, including those with bromo and methyl substitutions.
-
A study on isatin-based pyrazoline and thiazolidine conjugates demonstrated that a 5-bromoisatin derivative exhibited significant anticancer activity against leukemia cell lines.[9]
-
Research into isatin-derivatives as anticancer compounds has shown that (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, a direct derivative of the title compound, acts as a CARP-1 Functional Mimetic and displays good inhibitory activity against various cancer cell lines.[10][11]
-
The incorporation of halogen atoms, such as bromine, at the C-5, C-6, or C-7 positions of the isatin core has been shown to improve its anticancer activity.[10][11]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of isatin derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and proliferation.
-
Kinase Inhibition: Isatin derivatives have been identified as inhibitors of crucial protein kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[12][13][14] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Certain substituted isatins have been shown to induce programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[12]
The following diagram illustrates the potential role of 7-Bromo-5-methylisatin derivatives in cancer therapy:
Caption: Postulated mechanism of anticancer action for derivatives.
Conclusion and Future Perspectives
This compound is a strategically designed isatin derivative with significant potential as a building block in synthetic and medicinal chemistry. While direct biological data on the parent compound is limited, the potent anticancer activities of its derivatives underscore the importance of this scaffold. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further derivatization.
Future research should focus on a more comprehensive biological evaluation of this compound itself to fully elucidate its pharmacological profile. Furthermore, the synthesis and screening of a broader library of its derivatives are warranted to explore its full therapeutic potential against a range of diseases, including various cancers and potentially other indications where isatin-based compounds have shown promise. The insights provided in this guide aim to empower researchers to unlock the full potential of this intriguing molecule.
References
- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
An In-depth Technical Guide to 7-Bromo-5-methylisatin: A Key Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anticonvulsant and antiviral properties.[3][4][5] The versatility of the isatin core lies in its reactive carbonyl groups at the C2 and C3 positions and the susceptibility of its aromatic ring to substitution, allowing for extensive chemical modification to fine-tune pharmacological profiles.[6][7]
Among the vast library of isatin derivatives, 7-Bromo-5-methylisatin has emerged as a particularly valuable building block. The strategic placement of a methyl group at the C5 position and a bromine atom at the C7 position significantly influences the molecule's electronic properties and lipophilicity. Halogenation, in particular, is known to enhance the biological potency of many isatin-based compounds.[8][9] This guide provides an in-depth technical overview of 7-Bromo-5-methylisatin, covering its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
7-Bromo-5-methylisatin is an organic compound featuring the characteristic indole-2,3-dione core. The bromine atom at position 7 and the methyl group at position 5 are key modifications that distinguish its reactivity and biological interactions from the parent isatin molecule.
Table 1: Physicochemical and Structural Data for 7-Bromo-5-methylisatin
| Property | Value | Source(s) |
| IUPAC Name | 7-Bromo-5-methyl-1H-indole-2,3-dione | N/A |
| Synonyms | 5-methyl-7-bromoisatin | N/A |
| CAS Number | 108938-16-5 | [10] |
| Molecular Formula | C₉H₆BrNO₂ | [11] |
| Molecular Weight | 240.05 g/mol | [11] |
| Appearance | Red to Orange Solid/Powder | [7][12] |
| Melting Point | Data not consistently available; >300 °C reported for related compounds | [13] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like DMSO and DMF. | [2][14] |
| SMILES Code | O=C1NC2=C(C=C(C)C=C2Br)C1=O | [10] |
Synthesis Protocol: A Modified Sandmeyer Approach
The most established and versatile method for synthesizing isatins is the Sandmeyer isatin synthesis.[15][16] This reaction involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization.[1][3] For 7-Bromo-5-methylisatin, the starting material is 2-bromo-4-methylaniline.
The causality behind this multi-step process is crucial. The initial reaction forms an isonitrosoacetanilide intermediate. The subsequent treatment with a strong acid, typically concentrated sulfuric acid or methanesulfonic acid, is the critical cyclization step.[15] The acid protonates the oxime, facilitating a dehydration and electrophilic attack on the aromatic ring to form the five-membered lactam ring of the isatin core. The use of methanesulfonic acid can be advantageous for substrates with poor solubility in sulfuric acid.[15]
Step-by-Step Experimental Protocol
Step 1: Formation of Isonitroso-(2-bromo-4-methyl)acetanilide
-
In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.
-
Add crystallized sodium sulfate (1300 g) to the solution and stir until dissolved.
-
In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol) to ensure the aniline is fully protonated and dissolved.
-
Add the aniline hydrochloride solution to the main reaction flask.
-
Prepare a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture using a heating mantle and bring it to a gentle boil. The solution will turn cloudy as the isonitrosoacetanilide intermediate precipitates. Continue heating for 10-15 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air-dry. This crude product is typically used directly in the next step without further purification.
Step 2: Cyclization to 7-Bromo-5-methylisatin
-
Carefully warm concentrated sulfuric acid (approx. 300-350 mL) to 50 °C in a 1 L flask equipped with a mechanical stirrer. (Caution: Strong acid, handle with appropriate personal protective equipment).
-
Slowly add the dried isonitroso-(2-bromo-4-methyl)acetanilide from Step 1 in small portions. The rate of addition should be controlled to maintain the reaction temperature between 60-70 °C. Use an ice bath for external cooling as needed.[17]
-
After the addition is complete, heat the dark-colored solution to 80 °C and maintain this temperature for 10 minutes to drive the cyclization to completion.[17]
-
Carefully and slowly pour the hot reaction mixture onto a large volume of crushed ice (approx. 2-3 kg) with vigorous stirring.
-
The 7-Bromo-5-methylisatin will precipitate as a solid. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration and wash extensively with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the purified 7-Bromo-5-methylisatin.
Synthesis Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of 7-Bromo-5-methylisatin.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the N-H proton (typically downfield, ~11 ppm), two singlets in the aromatic region for the protons at C4 and C6, and a singlet for the methyl protons (~2.3 ppm).[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature two distinct carbonyl carbon signals for C2 and C3 (~184 ppm and ~160 ppm, respectively).[12] Signals for the aromatic carbons will appear in the typical range, with the carbons attached to bromine and nitrogen being significantly shifted. The methyl carbon will appear upfield (~15-20 ppm).[12]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands will include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two strong, characteristic C=O stretching bands for the dicarbonyl system.[14]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 239 and a characteristic [M+2]⁺ peak at m/z 241 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Applications in Research and Drug Development
7-Bromo-5-methylisatin is not typically an end-product but rather a versatile intermediate for synthesizing more complex, biologically active molecules. Its value lies in the reactivity of its C3 carbonyl group and the potential for further modification at the N1 nitrogen or through cross-coupling reactions at the C7 bromine.
Precursor for Kinase Inhibitors
A significant application of substituted isatins is in the development of kinase inhibitors for cancer therapy.[20][21] Many kinases are dysregulated in cancer cells, and isatin-based compounds have been shown to effectively bind to the ATP-binding pocket of kinases like cyclin-dependent kinase 2 (CDK2).[20][21] The isatin scaffold acts as a hydrogen bond donor and acceptor, mimicking the hinge-binding motif of ATP. Derivatives of 7-Bromo-5-methylisatin can be synthesized to explore structure-activity relationships (SAR) and optimize potency and selectivity. For instance, condensation of the C3-carbonyl with various hydrazides or amines can generate a library of compounds for screening.[22]
Synthesis of Bioactive Heterocycles
The isatin core can be used to construct other important heterocyclic systems. For example, it is a key precursor for the synthesis of tryptanthrin and its derivatives.[13] Tryptanthrin is a natural alkaloid with potent biological activities, including antitubercular and anticancer properties. The synthesis can involve a copper-catalyzed coupling reaction where 7-Bromo-5-methylisatin is a crucial reactant.[13]
Diagram of Application in Synthesis
Caption: Synthetic utility of 7-Bromo-5-methylisatin as a versatile precursor.
Conclusion
7-Bromo-5-methylisatin is a high-value synthetic intermediate that provides a robust platform for the discovery and development of novel therapeutic agents. Its well-defined synthesis via the Sandmeyer reaction makes it accessible for laboratory-scale and larger-scale production. The strategic placement of the bromo and methyl substituents provides medicinal chemists with critical handles for molecular modification, enabling the systematic exploration of structure-activity relationships. As research into kinase inhibitors and other complex heterocyclic compounds continues to expand, the demand for and applications of 7-Bromo-5-methylisatin are poised to grow, solidifying its role as a key building block in the landscape of modern drug discovery.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. nbinno.com [nbinno.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. rjpbcs.com [rjpbcs.com]
- 10. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]
- 11. 4-Bromo-5-methylisatin | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. journals.umz.ac.ir [journals.umz.ac.ir]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methylisatin (CAS Number: 108938-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-5-methylisatin (CAS No. 108938-16-5), a substituted isatin derivative of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related analogs, and outlines robust experimental protocols for its characterization. The following sections detail the compound's identity, predicted physicochemical characteristics, plausible synthetic pathways, and appropriate analytical methodologies for its comprehensive evaluation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isatin-based compounds.
Compound Identification and Structure
7-Bromo-5-methylisatin, also known as 7-bromo-5-methyl-1H-indole-2,3-dione, belongs to the isatin family of compounds, which are recognized as privileged scaffolds in drug development due to their wide range of biological activities. The core structure consists of an indole nucleus with ketone groups at positions 2 and 3. In this derivative, the aromatic ring is substituted with a bromine atom at the 7-position and a methyl group at the 5-position.
| Identifier | Value |
| CAS Number | 108938-16-5 |
| Chemical Name | 7-Bromo-5-methylisatin |
| Synonyms | 7-bromo-5-methyl-1H-indole-2,3-dione, 7-Bromo-5-methylindoline-2,3-dione |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C(=O)N2Br |
| InChI Key | InChIKey=YQGFFFNWJXXHSO-UHFFFAOYSA-N |
Physicochemical Properties: An Analysis Based on Analogs
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Melting Point (°C) | Likely >200 (with decomposition) | 5-Bromo-7-methyl-1H-indole-2,3-dione has a reported melting point of 262 °C (decomposition). The structural similarity suggests a high melting point for the target compound. |
| Boiling Point (°C) | Not available (likely decomposes) | High molecular weight and polar functional groups suggest decomposition at elevated temperatures before boiling. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | 5-Methylisatin is soluble in methanol and a chloroform/ethanol mixture. The presence of the polar isatin core supports solubility in polar organic solvents. |
| pKa | Estimated acidic pKa ~10-11 | The N-H proton of the isatin ring is weakly acidic. The exact value will be influenced by the electron-withdrawing bromine and electron-donating methyl group. |
| LogP | Estimated ~1.5-2.5 | The presence of a bromine atom will increase lipophilicity compared to 5-methylisatin. This is a crucial parameter for predicting membrane permeability. |
Synthesis and Purification
While a specific, detailed synthesis for 7-Bromo-5-methylisatin is not widely published, a plausible and efficient route can be designed based on established isatin chemistry. A common strategy involves the direct halogenation of a substituted isatin precursor.
Proposed Synthetic Pathway: Electrophilic Bromination of 5-Methylisatin
A logical approach to the synthesis of 7-Bromo-5-methylisatin is the regioselective bromination of 5-methylisatin. The isatin ring is activated towards electrophilic substitution, and the directing effects of the existing substituents will influence the position of bromination.
Caption: Proposed synthesis of 7-Bromo-5-methylisatin.
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve 5-methylisatin in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of 5-methylisatin at room temperature. The reaction should be monitored for color change.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-5-methylisatin. The following techniques are recommended, with expected spectral features based on the analysis of 7-methylisatin.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons in the downfield region, along with signals for the aromatic carbons and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Caption: Analytical workflow for 7-Bromo-5-methylisatin.
Safety and Handling
Based on the GHS information for related isatin compounds, 7-Bromo-5-methylisatin should be handled with care. It is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
7-Bromo-5-methylisatin is a valuable compound for further investigation in drug discovery and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The outlined protocols and predicted properties will aid researchers in their efforts to explore the therapeutic potential of this and other novel isatin derivatives.
References
The Multifaceted Therapeutic Potential of Substituted Isatin Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of substituted isatin derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, and anticonvulsant properties, exploring the underlying mechanisms of action that make this class of compounds a continuing source of promising therapeutic leads.
Introduction: The Enduring Appeal of the Isatin Scaffold
First isolated in 1840, isatin is a naturally occurring compound found in various plants, marine animals, and even as a metabolic product in humans.[5][6] Its synthetic versatility, stemming from the reactive carbonyl groups at the C2 and C3 positions and the amenable N1 position, allows for the generation of a vast library of structurally diverse derivatives.[2][3][7] This chemical tractability has been a key driver in the exploration of isatin-based compounds for a wide array of therapeutic applications.[2][3][8] The U.S. FDA approval of sunitinib malate, an isatin-based kinase inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors, underscores the clinical relevance and therapeutic potential of this scaffold.[2][3]
Diverse Biological Activities of Substituted Isatin Derivatives
The isatin core can be strategically modified to yield derivatives with a broad spectrum of biological activities. This section will explore the most prominent of these, with a focus on the mechanistic insights that guide rational drug design.
Anticancer Activity
Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3][5][9]
Mechanisms of Anticancer Action:
-
Kinase Inhibition: A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3][10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several isatin derivatives have been shown to be potent inhibitors of VEGFR-2, thereby impeding tumor growth.[1][11]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression. Isatin-based compounds have been designed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][12]
-
Other Kinase Targets: Other kinases targeted by isatin derivatives include Epidermal Growth Factor Receptor (EGFR) and STAT-3, further highlighting the broad potential of this scaffold in oncology.[1]
-
-
Caspase Activation and Apoptosis Induction: Many isatin derivatives induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic process.[1] This is often mediated through the mitochondrial pathway.[1]
-
Tubulin Polymerization Inhibition: Some isatin-coumarin hybrids have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, leading to mitotic arrest and cell death.[1]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin ring.
-
Substitution at N1: Modifications at the N1 position with various alkyl or aryl groups can significantly influence cytotoxicity.
-
Substitution at C5: The introduction of electron-withdrawing groups like halogens (e.g., bromine, chlorine) at the C5 position has been shown to enhance anticancer activity.[13]
-
Derivatization at C3: The C3 carbonyl group is a common site for derivatization to form Schiff bases, hydrazones, and thiosemicarbazones, which often exhibit potent cytotoxic effects.[5] For instance, isatin-hydrazones with halogen substituents at the 2,6-position of the C-ring have shown excellent activity against breast cancer cell lines.[13]
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is urgent. Isatin derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[14][15][16]
Mechanisms of Antimicrobial Action:
The precise mechanisms are still under investigation for many derivatives, but potential modes of action include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are proposed to interfere with the synthesis of the bacterial cell wall.[14]
-
Inhibition of Bacterial Cell Fusion: Another suggested mechanism is the inhibition of bacterial cell fusion processes.[14]
Spectrum of Activity:
-
Gram-Positive Bacteria: Isatin derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[14][17]
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae has also been reported.[14][17]
-
Fungi: Antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger has been observed in several studies.[15][17]
SAR Insights:
-
Substitutions at the C5 position of the isatin ring with halogens (chlorine, bromine, or fluorine) have been shown to produce more active antimicrobial compounds.[15]
-
The introduction of a 1H-1,2,3-triazole ring in isatin-ferrocene conjugates significantly improved their activity against Trichomonas vaginalis.[18]
Antiviral Activity
Isatin derivatives have a long history in antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs.[19] They exhibit broad-spectrum antiviral properties against a variety of DNA and RNA viruses.[20][21][22]
Mechanisms of Antiviral Action:
-
Inhibition of Viral Replication: Many isatin derivatives inhibit the replication of viruses. For example, some derivatives have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[21]
-
Inhibition of Viral Protein Synthesis: Certain thiosemicarbazone derivatives of isatin have been found to inhibit the synthesis of viral structural proteins.[21]
-
Induction of Host Cell Defense Mechanisms: A novel mechanism was identified for an isatin derivative against coxsackievirus B3 (CVB3), where it promotes host cell survival through a PERK/Nrf2-dependent ER stress pathway, which in turn suppresses the cap-independent translation required by the virus.[23]
Spectrum of Activity:
-
HIV: Various isatin derivatives, including thiosemicarbazones and Mannich bases, have demonstrated anti-HIV activity.[21]
-
HCV and SARS-CoV: Some novel isatin derivatives have shown inhibitory activity against Hepatitis C virus (HCV) RNA synthesis and the replication of SARS-CoV.[19]
-
Other Viruses: Isatin derivatives have also been reported to be active against vaccinia, cowpox, and herpes simplex viruses.[23]
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Isatin derivatives have shown significant promise as anticonvulsant agents.[24][25][26][27]
Mechanisms of Anticonvulsant Action:
-
Modulation of GABA Levels: Some isatin derivatives that exhibit anticonvulsant effects have been shown to significantly increase the levels of the inhibitory neurotransmitter GABA in the brain.[26]
In Vivo Evaluation:
The anticonvulsant activity of isatin derivatives is typically evaluated in rodent models using two primary tests:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24][25][28]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that may be effective against absence seizures.[24][28]
SAR Insights:
-
Schiff bases of N-methyl and N-acetyl isatin derivatives have been synthesized and screened for anticonvulsant activity.[24][25]
-
One particular compound, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, exhibited potent anticonvulsant activity in both MES and scPTZ tests, with a better safety profile than some standard drugs.[24][25]
Experimental Design and Protocols
This section provides a guide to the key experimental procedures for the synthesis and biological evaluation of substituted isatin derivatives.
General Synthesis of Substituted Isatin Derivatives
The Sandmeyer isatin synthesis is a classical and widely used method for preparing isatins.[29]
Protocol: Sandmeyer Isatin Synthesis
-
Preparation of the Oximinoacetanilide Intermediate:
-
A mixture of an appropriately substituted aniline, chloral hydrate, and hydroxylamine hydrochloride is heated in an aqueous solution of sodium sulfate and hydrochloric acid.
-
The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the oximinoacetanilide.
-
-
Cyclization to Isatin:
Synthesis of N-Substituted Isatin Derivatives:
N-alkylation or N-arylation can be achieved by reacting the parent isatin with an appropriate haloalkane or aryl halide in the presence of a base like potassium carbonate in a solvent such as DMF.[30]
Synthesis of C3-Substituted Isatin Derivatives (Schiff Bases):
Schiff bases are readily prepared by the condensation reaction of an isatin derivative with a primary amine.
-
Equimolar amounts of the 5-substituted N-methyl/N-acetyl isatin and the desired aromatic amine are dissolved in absolute ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period.
-
The resulting Schiff base product is then isolated, typically by filtration and recrystallization.[24]
In Vitro Cytotoxicity and Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[31][32]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[33]
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivatives for a specified duration (e.g., 72 hours).[33]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[32][33]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm.[32] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity Screening
Protocol: Disk Diffusion Method
The disk diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the isatin derivative and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[34]
In Vivo Anticonvulsant Activity Screening
Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models in Mice
These are standard, clinically validated models for the initial screening of anticonvulsant drugs.[28][35]
-
Animal Preparation: Use healthy adult mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the isatin derivative intraperitoneally at various doses (e.g., 30, 100, 300 mg/kg).[24]
-
Induction of Seizures:
-
MES Test: At a predetermined time after drug administration, induce seizures by applying an electrical stimulus through corneal or ear electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[36]
-
scPTZ Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. The endpoint is the failure to observe a five-second clonic seizure within a specified time frame.[36]
-
-
Neurotoxicity Assessment: Evaluate for any acute neurological deficits using tests like the rotarod test to determine the therapeutic index.[27]
Visualizing Mechanisms and Workflows
Signaling Pathways in Anticancer Activity
Caption: Key anticancer mechanisms of substituted isatin derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Substituted isatin derivatives represent a highly versatile and valuable scaffold in drug discovery, with a proven track record of yielding compounds with potent and diverse biological activities. The ease of synthesis and the potential for multi-target activity make them particularly attractive for addressing complex diseases like cancer and infectious diseases. Future research should focus on the development of more selective and potent derivatives through computational modeling and high-throughput screening. Furthermore, exploring novel delivery systems and combination therapies could enhance the therapeutic efficacy of isatin-based compounds and pave the way for their successful clinical translation.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Anticonvulsant activity of Schiff bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sciepub.com [sciepub.com]
- 27. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. MTT (Assay protocol [protocols.io]
- 34. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 36. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
Introduction: The Isatin Scaffold as a Privileged Pharmacophore
An In-Depth Technical Guide on the Postulated Mechanism of Action for 7-Bromo-5-methylindoline-2,3-dione
This compound belongs to the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. While direct, comprehensive studies elucidating the specific mechanism of action for this compound are not extensively documented in publicly available literature, the isatin core is a well-established "privileged scaffold" in medicinal chemistry. This guide synthesizes information from structurally related analogues to postulate potential mechanisms of action and provides a framework for their experimental validation. The strategic placement of a bromine atom at the 7-position and a methyl group at the 5-position is a deliberate chemical design intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and target specificity.[1]
Postulated Mechanisms of Action Based on Structural Analogs
The indoline-2,3-dione scaffold is known to interact with a wide range of biological targets, primarily through enzyme inhibition. The following sections explore potential mechanisms for this compound based on the activities of its structural congeners.
Kinase Inhibition: Targeting Cellular Signaling Pathways
A prominent mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.
Causality of Inhibition: The isatin core can act as a scaffold that mimics the hydrogen bonding pattern of ATP, the natural substrate for kinases, within the enzyme's active site. Substituents on the indole ring, such as the bromo and methyl groups, play a critical role in establishing specific interactions with the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Supporting Evidence from Analogs: Derivatives of 5-bromoindolin-2-one have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown potent anticancer activity against breast cancer (MCF-7) cells, with IC₅₀ values as low as 2.93 µM.[2] The most active of these compounds also exhibited direct VEGFR-2 inhibition with an IC₅₀ of 0.503 µM.[2] This suggests that this compound could potentially function as an anti-angiogenic agent by targeting kinases like VEGFR-2.
Hypothetical Signaling Pathway Inhibition:
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound.
Inhibition of Carboxylesterases (CE)
Carboxylesterases are enzymes involved in the detoxification of xenobiotics and the metabolism of numerous ester-containing drugs.[3][4] Isatins have been identified as potent and specific inhibitors of these enzymes.
Causality of Inhibition: The inhibitory potency of isatins against CEs is strongly correlated with their hydrophobicity.[3][4] The electrophilic C3-carbonyl group of the isatin core is thought to be crucial for interacting with the active site of the enzyme. The bromo and methyl substituents on this compound would increase its lipophilicity, potentially enhancing its affinity for the hydrophobic active sites of CEs. Biochemical and kinetic studies have shown that isatins with higher calculated logP (clogP) values (a measure of hydrophobicity) often exhibit Ki values in the nanomolar range.[3][4]
Supporting Evidence from Analogs: Studies on a range of isatin analogs have demonstrated that those with hydrophobic groups attached at various positions can act as potent and specific CE inhibitors.[3][4] While specific data for the 7-bromo-5-methyl substitution pattern is unavailable, the general principle of hydrophobicity driving potency is well-established for this class of compounds.
Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)
Inflammation is a complex process involving multiple enzymatic pathways. A promising strategy in developing anti-inflammatory drugs is the simultaneous targeting of multiple key enzymes. The indoline-2,3-dione scaffold has been successfully utilized to create dual inhibitors of 5-LOX and sEH, two enzymes pivotal in the inflammatory cascade.
Causality of Inhibition: The design of these dual inhibitors often involves modifying the isatin core to incorporate structural features known to bind to the active sites of both enzymes. For example, the presence of a urea group has been identified as important for potent sEH inhibition, while the core indoline structure contributes to 5-LOX inhibition.[5]
Supporting Evidence from Analogs: A study focused on indoline-based compounds identified derivatives that potently inhibited both 5-LOX and sEH.[5] For example, certain compounds showed IC₅₀ values of 0.18 µM for 5-LOX and 61 nM for sEH.[5] This demonstrates the versatility of the indoline-2,3-dione scaffold in designing multi-target ligands. While this compound itself lacks the specific functionalities of these optimized dual inhibitors, its core structure suggests a potential, albeit likely weaker, interaction with these targets.
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activities of various indoline-2,3-dione derivatives against different biological targets, providing a reference for the potential potency of this compound.
| Compound Class | Target | IC₅₀ Value | Reference |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | VEGFR-2 | 0.503 µM | [2] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | MCF-7 Cells | 2.93 µM | [2] |
| Indoline-based dual inhibitor | 5-LOX | 0.18 µM | [5] |
| Indoline-based dual inhibitor | sEH | 61 nM | [5] |
| Dispiro-indolinone derivative | MDM2-p53 PPI | 0.001–0.05 µM | [6] |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action for this compound, a systematic experimental approach is required. The following workflow outlines key experiments.
Proposed Experimental Workflow:
Caption: A systematic workflow for identifying and validating the biological target(s) of this compound.
Protocol 1: Kinase Inhibition Assay (Example: VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR-2.
-
Materials: Recombinant human VEGFR-2 enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, this compound (dissolved in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the various concentrations of the compound. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Initiate the reaction by adding a predetermined concentration of ATP (typically at or near the Km value).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's reagents, following the manufacturer's protocol. Luminescence is typically measured.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (Example: MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., MCF-7).
-
Materials: Human cancer cell line, complete culture medium, 96-well cell culture plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀ or IC₅₀).
-
Conclusion and Future Directions
This compound is a member of the versatile isatin family of compounds. While its specific mechanism of action remains to be elucidated, evidence from structurally related analogs strongly suggests potential activity as an inhibitor of protein kinases (such as VEGFR-2), carboxylesterases, and enzymes involved in the inflammatory cascade. The bromo and methyl substitutions are expected to enhance its hydrophobicity and modulate its interaction with target proteins.
Future research should focus on the systematic experimental validation of these postulated mechanisms using the workflows outlined in this guide. Initial broad-spectrum screening against panels of kinases and other common isatin targets would be a crucial first step, followed by detailed enzymatic and cell-based assays to confirm activity and elucidate the downstream cellular consequences of target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Enduring Legacy of Bromo-Isatins: From Discovery to Drug Design
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isatin, a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century. Its unique structural features and broad spectrum of biological activities have rendered it a cornerstone in medicinal chemistry. Among its numerous derivatives, bromo-substituted isatins have emerged as a particularly compelling class of compounds, demonstrating significant potential in the development of novel therapeutics, especially in oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromo-substituted isatins. We will delve into the foundational synthetic methodologies, explore the mechanistic intricacies that govern their formation, and discuss the critical role of bromine substitution in modulating their biological activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules, from fundamental principles to cutting-edge applications.
The Genesis of a Scaffold: A Historical Perspective
The story of isatin (1H-indole-2,3-dione) begins in 1840, when it was first isolated by Otto Linné Erdmann and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2] This discovery laid the groundwork for over 180 years of research into this versatile molecule. The inherent reactivity of the isatin core, with its vicinal carbonyl groups and reactive N-H bond, quickly made it a valuable building block in organic synthesis.
The introduction of bromine atoms onto the isatin scaffold marked a pivotal moment in its history, unlocking a new dimension of chemical and biological properties. Early investigations into the halogenation of isatin revealed that the position of bromine substitution could be controlled, leading to a variety of mono-, di-, and even tri-bromo derivatives.[3] This ability to precisely modify the electronic and steric properties of the isatin ring system proved to be a powerful tool for medicinal chemists, enabling the fine-tuning of biological activity.
Synthetic Strategies for Bromo-Substituted Isatins: A Practical Guide
The synthesis of bromo-substituted isatins can be broadly categorized into two main approaches: the direct bromination of a pre-existing isatin core and the construction of the isatin ring from brominated precursors. The choice of method depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Direct Electrophilic Bromination of Isatin
Direct bromination of the isatin aromatic ring is a common and often straightforward method for introducing bromine atoms. This reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the amino group (ortho-, para-directing) and the electron-withdrawing nature of the carbonyl groups (meta-directing) synergistically direct bromination primarily to the C5 and C7 positions.[4]
This protocol outlines the synthesis of 5,7-dibromoisatin, a frequently utilized intermediate in the development of bioactive compounds.
Materials:
-
Isatin
-
Ethanol (95%)
-
Bromine
Procedure:
-
Dissolve isatin (1 equivalent) in warm ethanol (95%) with stirring.
-
Carefully add bromine (3.0 equivalents) dropwise to the stirred solution, maintaining the reaction temperature between 70-75 °C. The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent the formation of over-brominated byproducts.
-
After the addition is complete, allow the solution to cool to room temperature.
-
The precipitated product, 5,7-dibromoisatin, is then collected by filtration.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves isatin upon warming and is relatively inert to bromine under these conditions.
-
Temperature Control: Maintaining the temperature between 70-75 °C ensures a sufficient reaction rate without excessive evaporation of bromine or degradation of the product.
-
Stoichiometry of Bromine: The use of three equivalents of bromine drives the reaction towards di-substitution.
The workflow for the direct bromination of isatin is illustrated in the following diagram:
References
An In-Depth Technical Guide to 7-Bromo-5-methylindoline-2,3-dione: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-methylindoline-2,3-dione, also known as 7-bromo-5-methylisatin, is a halogenated and methylated derivative of the versatile isatin scaffold. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its emerging significance as a key building block in medicinal chemistry. The strategic placement of the bromo and methyl groups on the indoline core modulates the molecule's electronic and steric properties, making it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. This document details established synthetic routes, explores its role in the preparation of complex bioactive molecules such as tryptanthrin derivatives, and discusses the therapeutic potential of its downstream products.
Introduction: The Isatin Scaffold and the Significance of Substitution
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The isatin core is found in a variety of natural products and has been synthetically elaborated to produce compounds with a wide range of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1]
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The introduction of a bromine atom at the C7 position and a methyl group at the C5 position, as in this compound, is a strategic modification. Halogenation, particularly bromination, can enhance a molecule's lipophilicity, facilitating its transport across biological membranes. Furthermore, the bromo substituent can participate in halogen bonding, a directional non-covalent interaction that can contribute to enhanced binding affinity with biological targets. The methyl group, on the other hand, can influence the molecule's steric profile and metabolic stability.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108938-16-5 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Melting Point | 176-180 °C | [3] |
| InChI Key | NPDJRIGMWAQKTQ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | [2] |
While specific, publicly available spectroscopic data for this compound is limited, data for the closely related isomer, 5-bromo-7-methylindoline-2,3-dione, can provide insights into the expected spectral characteristics. The strategic placement of substituents significantly influences the chemical shifts in NMR spectroscopy.
Synthesis of this compound
The synthesis of substituted isatins like this compound can be approached through several established methods, most notably the Sandmeyer isatin synthesis. This classical approach involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.
For the synthesis of this compound, the logical starting material would be 2-amino-3-bromo-5-methylaniline. The general Sandmeyer methodology is outlined below.
General Sandmeyer Isatin Synthesis Protocol
The Sandmeyer synthesis is a robust method for the preparation of isatins from anilines.[4] The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
An aqueous solution of the substituted aniline (e.g., 2-amino-3-bromo-5-methylaniline), chloral hydrate, and sodium sulfate is prepared.
-
An aqueous solution of hydroxylamine hydrochloride is added to the mixture.
-
The reaction mixture is heated, leading to the formation of the corresponding isonitrosoacetanilide, which typically precipitates from the solution.
Step 2: Cyclization to the Isatin Core
-
The isolated isonitrosoacetanilide is added portion-wise to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.
-
The reaction mixture is then heated to promote the intramolecular cyclization.
-
Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude isatin derivative.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.
A patent for the preparation of the isomer, 4-bromo-7-methyl isatin, utilizes a similar approach starting from 5-bromo-2-methylaniline hydrochloride.[5] This further supports the feasibility of the Sandmeyer route for synthesizing various substituted isatins.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6BrNO2 | CID 611621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione | 108938-16-5 [sigmaaldrich.com]
- 4. journals.umz.ac.ir [journals.umz.ac.ir]
- 5. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
A Technical Guide to 7-Bromo-5-methylindoline-2,3-dione: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-methylindoline-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Isatin and its analogs form the structural core of numerous biologically active compounds, and understanding the specific contributions of substituents is critical for modern drug development. This document details the fundamental physicochemical properties of this compound, outlines a representative synthetic protocol, and discusses its potential applications, grounded in the established principles of isatin chemistry. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered immense attention in the pharmaceutical sciences. First identified through the oxidation of indigo, its rigid, planar structure featuring a reactive ketone at the C3 position makes it a versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of isatin have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[2][3]
The biological activity of isatin derivatives is highly tunable through substitution on the aromatic ring. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell membrane permeability and stronger interactions with biological targets.[2][3] The introduction of a bromine atom at the C7 position, combined with a methyl group at the C5 position, as seen in this compound, represents a specific molecular architecture designed to modulate these properties for targeted applications.
Physicochemical Properties of this compound
Precise characterization of a compound's physical and chemical properties is the foundation of its application in research and development. This compound, also known as 7-Bromo-5-methylisatin, is a solid at room temperature.[4] Its core molecular and physical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | PubChem[5], Sigma-Aldrich[4] |
| Molecular Weight | 240.05 g/mol | PubChem[5], Sigma-Aldrich[4], Amerigo Scientific[6] |
| CAS Number | 108938-16-5 | Sigma-Aldrich[4], ChemicalBook[7] |
| Appearance | Solid | Sigma-Aldrich[4] |
| IUPAC Name | 7-bromo-5-methyl-1H-indole-2,3-dione | PubChem[5] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | PubChem[5] |
| InChI Key | NPDJRIGMWAQKTQ-UHFFFAOYSA-N | Sigma-Aldrich[4] |
The structure of this compound is depicted below, illustrating the positions of the bromo and methyl substituents on the indole core.
Caption: Chemical structure of this compound.
Representative Synthetic Pathway: Sandmeyer Isatin Synthesis
The synthesis of substituted isatins often relies on well-established named reactions adapted for the specific substitution pattern desired. The Sandmeyer isatin synthesis is a robust and classical method that can be used to prepare compounds like this compound from the corresponding aniline derivative. This multi-step process offers a logical pathway to the target molecule.
The causality behind this choice of pathway is its reliability and the commercial availability of the necessary precursors. The reaction proceeds through a key chloral hydrate condensation followed by an acid-catalyzed cyclization, which is a high-yielding and well-documented transformation.
Experimental Protocol
This protocol is a representative workflow based on established chemical principles for isatin synthesis.[1]
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a 500 mL round-bottom flask, dissolve 10 g of 2-bromo-4-methylaniline in 150 mL of water containing 5 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 15 g of chloral hydrate in 50 mL of water.
-
Combine the two solutions in the flask.
-
Prepare a solution of 20 g of hydroxylamine hydrochloride in 100 mL of water.
-
Heat the aniline/chloral hydrate mixture to a gentle boil and add the hydroxylamine solution portion-wise over 15 minutes.
-
Continue to heat the reaction mixture at reflux for 1 hour. A yellow precipitate should form.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This yields the intermediate, 2-bromo-4-methyl-isonitrosoacetanilide.
Step 2: Cyclization to this compound
-
Carefully add 100 mL of concentrated sulfuric acid to a 250 mL beaker and heat to 60-70°C in a water bath.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to the warm sulfuric acid in small portions with stirring. Caution: This step is exothermic.
-
After the addition is complete, continue to stir the mixture at 70°C for 30 minutes.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
The product will precipitate out of the solution. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from glacial acetic acid or ethanol to yield pure this compound.
Caption: Workflow for the Sandmeyer synthesis of 7-Bromo-5-methylisatin.
Potential Applications and Future Directions
Substituted isatins are key intermediates in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients.[1] The specific substitution pattern of 7-bromo and 5-methyl suggests several potential research applications:
-
Antimicrobial Drug Development: Halogenation at the C7 position has been shown to improve the inhibitory potency of isatin derivatives.[2] This compound serves as an excellent starting point for synthesizing novel Schiff bases or hydrazones to screen for antibacterial or antifungal activity.
-
Kinase Inhibitor Scaffolds: The isatin core is present in several small-molecule kinase inhibitors. The 7-bromo position provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and explore structure-activity relationships (SAR) for specific kinase targets.[1]
-
Chemical Probes: As a well-defined small molecule, it can be used in the synthesis of probes for identifying novel biological targets or elucidating mechanisms of action for isatin-based drugs.
The self-validating nature of any protocol using this compound would involve rigorous analytical confirmation at each step. This includes using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of intermediates and the final product, ensuring that any subsequent biological data is derived from a well-characterized chemical entity.
Conclusion
This compound is a valuable heterocyclic building block with precisely defined physicochemical properties. Its molecular formula of C₉H₆BrNO₂ and molecular weight of 240.05 g/mol are foundational data points for its use in quantitative synthetic chemistry.[4][5][6] The strategic placement of bromo and methyl groups on the isatin scaffold provides a unique starting point for the development of novel therapeutic agents and chemical tools. The synthetic pathways to its creation are robust and well-understood, allowing for its reliable production for research purposes. As the quest for new and effective pharmaceuticals continues, the thoughtful application of substituted isatins like this one will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. rjpbcs.com [rjpbcs.com]
- 4. This compound 108938-16-5 [sigmaaldrich.com]
- 5. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6BrNO2 | CID 611621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. 7-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE | 108938-16-5 [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 7-Bromo-5-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety and handling protocols for 7-Bromo-5-methylindoline-2,3-dione (CAS No. 108938-16-5), a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere procedural lists and instill a deep, causal understanding of the "why" behind each safety recommendation. By fostering a proactive safety culture rooted in scientific principles, we can collectively mitigate risks and enable groundbreaking research.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.
| Property | Value | Source |
| CAS Number | 108938-16-5 | |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | |
| Appearance | Solid | |
| IUPAC Name | 7-bromo-5-methyl-1H-indole-2,3-dione |
This data is crucial for accurate inventory management, experimental planning, and emergency response.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed[1]
While the primary registered hazard is acute oral toxicity, data from structurally similar bromo-indoline derivatives suggests that researchers should also be cognizant of the potential for:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
These additional potential hazards are inferred from safety data sheets of analogous compounds and represent a conservative, best-practice approach to handling.
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is a multi-layered approach to exposure control, with PPE serving as the final barrier. The selection of PPE must be guided by a thorough risk assessment of the specific experimental procedures.
Engineering Controls
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particulates.
Personal Protective Equipment (PPE) Protocol
The following diagram outlines the mandatory PPE workflow for handling this compound. Adherence to the correct donning and doffing sequence is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
-
Hand Protection: Always wear nitrile gloves. If extensive handling is required, consider double-gloving. Dispose of contaminated gloves immediately in the appropriate waste stream.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Ensure all containers are clearly and accurately labeled.
Storage
-
Store in a tightly closed container in a dry, well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage class for this solid is 13 (Non-Combustible Solids).
Emergency Procedures: A Self-Validating System
In the event of an accidental exposure or spill, a rapid and informed response is critical. The following protocols are designed to be self-validating, ensuring that each step logically follows from the last to mitigate harm.
First-Aid Measures
The following flowchart outlines the decision-making process for first-aid response.
Caption: First-Aid Decision Flowchart.
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately.[2][3] Do not induce vomiting.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, consult a physician.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as outlined in Section 3.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Do not let the product enter drains.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Product: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]
Toxicological and Ecological Information
-
Toxicological Information: The primary known toxicological effect is acute oral toxicity ("Harmful if swallowed").[1] Further comprehensive toxicological data for this specific compound is limited. Therefore, it should be handled with the care due to a compound with unknown long-term effects.
By integrating these safety protocols into all experimental workflows, researchers can confidently and responsibly advance their scientific endeavors with this compound.
References
Methodological & Application
Synthesis Protocol for 7-Bromo-5-methylindoline-2,3-dione: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Isatins in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, recognized for their broad and potent biological activities.[1] The isatin scaffold is considered a "privileged" structure, meaning it can bind to multiple, diverse biological targets, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[2] Strategic substitution on the aromatic ring of the isatin core can significantly modulate its biological activity. The introduction of a bromine atom at the 7-position and a methyl group at the 5-position, yielding 7-Bromo-5-methylindoline-2,3-dione, creates a molecule with potential applications as an anti-inflammatory agent and as a modulator of CFTR activity and AMPA receptors.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a modified Sandmeyer isatin synthesis. This method is a robust and well-established route for the preparation of isatin derivatives from anilines.[3] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the underlying chemical principles and safety considerations.
Chemical Reaction Overview
The synthesis of this compound is a two-step process, beginning with the formation of an isonitrosoacetanilide intermediate from 3-bromo-5-methylaniline, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
In this step, the starting aniline, 3-bromo-5-methylaniline, is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the crucial isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
The isolated and dried isonitrosoacetanilide is then carefully treated with concentrated sulfuric acid. The strong acid catalyzes an intramolecular electrophilic substitution, leading to the formation of the desired this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-5-methylaniline | Reagent | Commercially Available | Starting material. |
| Chloral Hydrate | ACS Reagent | Commercially Available | Toxic, handle with care. |
| Hydroxylamine Hydrochloride | ACS Reagent | Commercially Available | Irritant. |
| Sodium Sulfate (anhydrous) | ACS Reagent | Commercially Available | |
| Concentrated Sulfuric Acid | ACS Reagent | Commercially Available | Highly corrosive. |
| Hydrochloric Acid (concentrated) | ACS Reagent | Commercially Available | Corrosive. |
| Deionized Water | |||
| Ethanol | Reagent | Commercially Available | For recrystallization. |
Step-by-Step Synthesis Procedure
Part 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide
-
In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (0.11 mol, 18.2 g) and sodium sulfate (0.88 mol, 125 g) in 500 mL of deionized water. Heat the mixture gently to facilitate dissolution.
-
In a separate beaker, prepare a solution of 3-bromo-5-methylaniline (0.1 mol, 18.6 g) in 100 mL of deionized water, adding concentrated hydrochloric acid (0.105 mol, ~10 mL) dropwise until the aniline is fully dissolved.
-
Add the aniline hydrochloride solution to the flask containing the chloral hydrate and sodium sulfate.
-
Prepare a solution of hydroxylamine hydrochloride (0.32 mol, 22.2 g) in 100 mL of deionized water.
-
Add the hydroxylamine hydrochloride solution to the reaction mixture. A precipitate should begin to form.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 30 minutes. The mixture will become a thick paste.
-
Cool the reaction mixture in an ice bath to room temperature.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude 2-(hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide in a vacuum oven at 50 °C overnight. The product should be a pale yellow to light brown powder.
Part 2: Cyclization to this compound
-
Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform this procedure in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
In a 250 mL beaker, carefully warm concentrated sulfuric acid (120 mL) to 50 °C using a water bath.
-
While monitoring the temperature closely, slowly add the dried isonitrosoacetanilide from Part 1 in small portions, ensuring the temperature does not exceed 75 °C. Use an ice bath to control the temperature as needed.
-
Once the addition is complete, heat the dark reaction mixture to 80-85 °C for 10 minutes.
-
Allow the mixture to cool to room temperature, then pour it slowly and carefully onto 500 g of crushed ice with stirring.
-
A precipitate of the crude this compound will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with copious amounts of cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the purified this compound as a reddish-orange solid.
-
Dry the final product in a vacuum oven at 60 °C.
Expected Yield and Characterization
-
Expected Yield: 60-70% (based on the starting aniline)
-
Appearance: Reddish-orange crystalline solid
-
Molecular Formula: C₉H₆BrNO₂
-
Molecular Weight: 240.05 g/mol
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods. While specific data for 7-bromo-5-methylisatin is not widely published, the following 1H NMR data for the isomeric 5-bromo-7-methyl isatin can be used as a reference for the expected chemical shifts[4]:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.22 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.27 (s, 3H, CH₃).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
References
Authored by: A Senior Application Scientist
An Application Note for the One-Pot Synthesis of 7-Bromo-5-methylisatin
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern on the isatin core is critical for modulating its pharmacological profile, making the development of efficient synthetic routes to novel analogues a high-priority research area. 7-Bromo-5-methylisatin, in particular, is a valuable intermediate for creating more complex molecules, leveraging the reactivity of the bromine atom for further functionalization through cross-coupling reactions and the methyl group for modulating electronic and steric properties.[5][6]
This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 7-Bromo-5-methylisatin. By adapting the classical Sandmeyer isatin synthesis, this procedure minimizes intermediate isolation steps, thereby reducing waste, saving time, and improving overall process efficiency. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step guide but also the underlying chemical principles and troubleshooting advice for successful execution.
Reaction Principle: A Modified One-Pot Sandmeyer Synthesis
The synthesis of isatins from anilines is most classically achieved through the Sandmeyer process.[1][7] This method traditionally involves two discrete steps: first, the formation of an isonitrosoacetanilide intermediate, and second, its acid-catalyzed cyclization. This protocol consolidates these stages into a single reaction vessel.
The overall transformation begins with a substituted aniline—in this case, 4-bromo-2-methylaniline—which dictates the final substitution pattern of the isatin product. This aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7][8] This reaction forms the key intermediate, N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide. Without isolating this intermediate, a strong acid, typically concentrated sulfuric acid, is introduced directly into the reaction mixture. The acid catalyzes an intramolecular electrophilic aromatic substitution, leading to ring closure and the formation of the desired 7-Bromo-5-methylisatin.
Causality of Experimental Design:
-
Starting Material Selection : The use of 4-bromo-2-methylaniline is a strategic choice. The aniline nitrogen and the adjacent unsubstituted carbon atom will form the five-membered ring of the isatin. The substituents on the aniline ring retain their relative positions, resulting in the bromine atom at position 7 and the methyl group at position 5 of the final isatin product.
-
Intermediate Formation : Chloral hydrate and hydroxylamine react in situ with the aniline. This step builds the N-C-C backbone required for cyclization. Sodium sulfate is used to facilitate the precipitation of the isonitroso compound, driving the reaction to completion.[8]
-
Acid-Catalyzed Cyclization : Concentrated sulfuric acid serves as both a dehydrating agent and a catalyst. It protonates the oxime, facilitating the formation of a highly electrophilic species that then attacks the electron-rich aromatic ring to forge the new carbon-carbon bond, completing the heterocyclic ring system.[1][9] Heating is required to overcome the activation energy for this cyclization step.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the high-level, one-pot workflow from the starting aniline to the final isatin product.
Caption: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 583-68-6 | Purity >98% |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 302-17-0 | Toxic, handle with care |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Corrosive |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | 95-98%, highly corrosive |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | For recrystallization |
| Equipment | ||||
| 1 L three-neck round-bottom flask | ||||
| Mechanical stirrer | ||||
| Heating mantle with temperature control | ||||
| Condenser | ||||
| Dropping funnel | ||||
| Büchner funnel and filter flask | ||||
| Beakers, graduated cylinders |
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme caution. Always add acid to water/solution, never the other way around.
-
Chloral hydrate is toxic and an irritant. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture (Stage 1): a. To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add 600 mL of deionized water and 140 g of sodium sulfate. b. Warm the mixture to approximately 50-60 °C while stirring to dissolve the sodium sulfate. c. In a separate beaker, dissolve 37.2 g (0.2 mol) of 4-bromo-2-methylaniline in 150 mL of water containing 20 mL of concentrated hydrochloric acid. Gentle warming may be required. d. Add the aniline hydrochloride solution to the flask. e. In another beaker, dissolve 44 g (0.63 mol) of hydroxylamine hydrochloride in 200 mL of water. Add this solution to the reaction flask. f. Finally, add a solution of 36.4 g (0.22 mol) of chloral hydrate in 50 mL of water to the reaction mixture. A precipitate of the isonitrosoacetanilide intermediate should begin to form.
-
Formation of the Intermediate: a. Heat the reaction mixture to a gentle boil (approximately 90-100 °C) using a heating mantle. b. Maintain this temperature and continue vigorous stirring for 45-60 minutes. The mixture will likely become a thick paste.
-
One-Pot Cyclization (Stage 2): a. After the heating period, cool the mixture to approximately 60-70 °C. Crucial Step: Do not cool completely, as the intermediate may solidify excessively. b. While maintaining vigorous stirring, carefully and slowly add 200 mL of concentrated sulfuric acid via a dropping funnel. CAUTION: This addition is highly exothermic. Control the rate of addition to keep the internal temperature between 70-80 °C. The total addition time should be around 30-40 minutes. c. Once the addition is complete, heat the now dark-colored reaction mixture to 80-85 °C and hold for 15 minutes to ensure complete cyclization.
-
Product Isolation and Work-up: a. Allow the reaction mixture to cool slightly before carefully pouring it in a slow stream onto 1.5 kg of crushed ice in a large beaker, with constant stirring. b. An orange to reddish-brown precipitate of the crude 7-Bromo-5-methylisatin will form. c. Allow the iced mixture to stand for 30 minutes to ensure complete precipitation. d. Collect the crude product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.
-
Purification: a. Dry the crude product in a vacuum oven at 60 °C. A typical crude yield is 70-80%. b. For purification, recrystallize the crude solid from glacial acetic acid (approximately 3-4 mL of solvent per gram of crude product). c. Dissolve the crude product in hot acetic acid, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath. d. Collect the purified orange-red crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Orange-red crystalline solid |
| Yield | 65-75% (after purification) |
| Melting Point | ~268-270 °C |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.2 (s, 1H, NH), 7.6 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 2.3 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1745 (C=O, ketone), ~1730 (C=O, amide), ~1610 (C=C aromatic) |
| Mass Spec (ESI-MS) | m/z: 239/241 [M-H]⁻ corresponding to Br isotopes |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete formation of the intermediate. 2. Incomplete cyclization. 3. Product loss during work-up. | 1. Ensure the initial heating stage (Stage 1) is maintained for the full duration at boiling. 2. Check that the temperature during and after H₂SO₄ addition is maintained at 80-85 °C. 3. Ensure complete precipitation by using sufficient ice and allowing adequate time. Avoid using excessive solvent during recrystallization. |
| Dark, Tarry Product | 1. Cyclization temperature was too high. 2. H₂SO₄ was added too quickly, causing localized overheating. | 1. Carefully monitor and control the temperature during the cyclization step. 2. Add the concentrated sulfuric acid slowly and with efficient stirring to dissipate heat. |
| Incomplete Reaction | Starting material or intermediate is present in the final product. | Increase the reaction time for either Stage 1 or Stage 2. Confirm the quality and concentration of the sulfuric acid. |
| Product is Difficult to Filter | The precipitate is too fine or colloidal. | Ensure the reaction mixture is poured into a well-stirred ice slurry. Gentle heating and cooling of the slurry can sometimes promote the growth of larger crystals. |
Mechanistic Pathway Diagram
The following diagram details the key chemical transformations during the synthesis.
Caption: Key mechanistic steps of the synthesis.
Conclusion
This application note details a robust and efficient one-pot synthesis of 7-Bromo-5-methylisatin from commercially available starting materials. By combining the intermediate formation and cyclization steps of the Sandmeyer isatin synthesis, this protocol offers significant advantages in terms of operational simplicity and time efficiency. The resulting product is a key building block for the synthesis of novel bioactive compounds, and this reliable procedure should facilitate its accessibility to the broader research community in medicinal chemistry and materials science.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synarchive.com [synarchive.com]
The Strategic Utility of 7-Bromo-5-methylindoline-2,3-dione in Modern Kinase Inhibitor Synthesis
Abstract
The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] Within this class, 7-Bromo-5-methylindoline-2,3-dione has emerged as a particularly strategic starting material for the synthesis of potent and selective kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile building block. We will explore the causality behind its synthetic utility, provide detailed, validated protocols for its derivatization, and present a workflow for the development of novel kinase inhibitors.
Introduction: The Significance of the Isatin Scaffold
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4][5] The 2-indolinone core is a prevalent feature in many FDA-approved kinase inhibitors, including the multi-kinase inhibitor Sunitinib, which is used in the treatment of renal and gastrointestinal cancers.[6][7]
The this compound scaffold offers several distinct advantages for kinase inhibitor design:
-
Defined Substitution Pattern: The bromine at the 7-position and the methyl group at the 5-position provide a fixed substitution pattern, directing further synthetic modifications to other key positions.
-
Orthogonal Reactivity: The C7-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[8] This is crucial for exploring structure-activity relationships (SAR) and optimizing target binding.
-
Modulation of Physicochemical Properties: The methyl group at the C5 position can influence the molecule's electronic properties and lipophilicity, which can impact cell permeability and pharmacokinetic profiles.[9]
-
Reactive Carbonyl Groups: The C3-keto group is highly reactive and readily participates in condensation reactions, providing a straightforward method for linking the indolinone core to other heterocyclic systems, a common strategy in kinase inhibitor design.[10][11]
Physicochemical Properties and Reactivity
This compound is a solid at room temperature with the following key reactive sites that are exploited in synthesis:
| Feature | Position | Chemical Reactivity | Purpose in Synthesis |
| Bromo Group | C7 | Susceptible to Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | Introduction of aromatic/heteroaromatic groups to probe the solvent-exposed region of the kinase ATP-binding site. |
| Amide N-H | N1 | Can be deprotonated and alkylated or acylated. | Attachment of side chains to improve solubility or modulate kinase selectivity. |
| Ketone Carbonyl | C3 | Undergoes condensation with active methylene compounds or amines. | Forms the crucial C=C bond linking the indolinone to a second heterocycle (e.g., pyrrole, pyrazole). |
| Methyl Group | C5 | Electron-donating, influences ring electronics. | Fine-tunes the electronic nature of the scaffold, potentially impacting binding affinity and ADME properties. |
General Synthetic Strategies
The synthesis of a kinase inhibitor from this compound typically follows a modular approach, allowing for the systematic variation of different parts of the molecule. The general workflow involves the functionalization of the key reactive sites.
Caption: General synthetic routes from the core scaffold.
Detailed Application Protocols
The following protocols are provided as a robust starting point. Researchers should note that optimization may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C7-bromo position. This reaction is fundamental for introducing diversity elements that can interact with the hinge region or other key residues in the kinase active site.
Reaction Principle: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction utilizing a palladium catalyst.[12] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol 2: Knoevenagel Condensation at the C3-Position
This reaction is a classic method for forming the exocyclic double bond characteristic of many indolinone-based kinase inhibitors, such as Sunitinib.[11][13]
Reaction Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this case, the C3-keto group of the isatin derivative condenses with a second heterocycle containing an active methyl or methylene group.
Materials:
-
C7-functionalized-5-methylindoline-2,3-dione (from Protocol 1) (1.0 equiv)
-
Substituted 1H-pyrrole-3-carboxamide (or similar heterocycle) (1.0-1.1 equiv)
-
Pyrrolidine or Piperidine (catalytic amount, ~10 mol%)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend the C7-functionalized-5-methylindoline-2,3-dione and the pyrrole derivative in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of pyrrolidine to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours. The reaction mixture will typically turn a deep color (orange, red, or yellow). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final kinase inhibitor.
Workflow for Kinase Inhibitor Development
The synthesis of a potential drug candidate is the first step in a much larger process. The following workflow illustrates the typical path from synthesis to biological evaluation.
Caption: From synthesis to lead optimization.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for a modular and efficient approach to building libraries of compounds for screening. The protocols outlined in this document provide a solid foundation for researchers to begin their own drug discovery programs. Future work in this area will likely focus on developing more stereoselective and efficient coupling methodologies, as well as exploring novel derivatizations to target newly identified kinases and overcome drug resistance.
References
- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of Isatin Derivatives
Introduction: The Versatility and Significance of N-Alkylated Isatin Scaffolds
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged" scaffold in medicinal chemistry and materials science.[1][2] The inherent reactivity of the isatin core, particularly the acidic N-H proton of the lactam, allows for a diverse range of chemical modifications. Among these, N-alkylation is a fundamental and frequently employed transformation. This modification serves to not only diversify the isatin library but also to modulate the physicochemical and biological properties of the resulting molecules. N-alkylation can enhance metabolic stability, improve cell permeability, and fine-tune the steric and electronic environment of the molecule, which is crucial for its interaction with biological targets.[3] Consequently, N-alkylated isatins are key intermediates in the synthesis of a wide array of bioactive compounds, including potent anticancer, antiviral, anti-inflammatory, and anticonvulsant agents.[3][4] This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of isatin derivatives, with a focus on practical application, mechanistic understanding, and troubleshooting.
Mechanistic Insights: The Chemistry of Isatin N-Alkylation
The N-alkylation of isatin is fundamentally a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the weakly acidic N-H proton of the isatin lactam moiety by a suitable base to form a resonance-stabilized isatin anion.[3][5][6] This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide, to form the N-alkylated product.
The choice of base and solvent is critical for the success of the reaction.[7] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), hydrides such as sodium hydride (NaH) and calcium hydride (CaH₂), and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3][6] Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), acetonitrile (ACN), and acetone are generally preferred as they effectively solvate the cation of the base and the isatin anion, facilitating the SN2 reaction pathway.[6][7]
Caption: General mechanism of N-alkylation of isatin.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin using Potassium Carbonate and Conventional Heating
This protocol describes a robust and widely applicable method for the N-alkylation of isatin and its derivatives.
Materials:
-
Isatin or substituted isatin derivative (1.0 mmol)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol) and anhydrous potassium carbonate (1.5 - 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.
-
Stirring and Deprotonation: Stir the mixture at room temperature for 15-30 minutes. The formation of the isatin anion is often indicated by a color change of the solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C under a condenser. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The N-alkylated product often precipitates out of the solution. If so, collect the solid by vacuum filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale for Procedural Steps:
-
Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is important to prevent the hydrolysis of the alkylating agent and potential side reactions.
-
Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the isatin.
-
Excess Alkylating Agent: A small excess of the alkylating agent helps to drive the reaction to completion.
-
Heating: Heating increases the rate of the SN2 reaction, especially for less reactive alkyl halides.
-
Work-up with Water: Pouring the reaction mixture into water precipitates the often-insoluble organic product while dissolving the inorganic salts (K₂CO₃, KX).
Protocol 2: Microwave-Assisted N-Alkylation of Isatin
Microwave-assisted synthesis offers a significant acceleration of the N-alkylation reaction, often leading to higher yields and shorter reaction times.[3][5][8]
Materials:
-
Isatin or substituted isatin derivative (1.0 mmol)
-
Alkyl halide (1.1 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.3 mmol)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops to 2 mL)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe vessel, place the isatin derivative (1.0 mmol), the base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).
-
Solvent Addition: Add a few drops to 2 mL of DMF or NMP to create a slurry.[3][9]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a short period (e.g., 5-25 minutes).[1] The optimal time and temperature should be determined for each specific substrate.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[6]
-
Improved Yields: The high temperatures and pressures achieved in a sealed microwave vessel can lead to higher reaction yields.
-
Reduced Solvent Usage: In some cases, the reaction can be performed with only a few drops of solvent, simplifying the work-up process.[3]
Caption: Workflow for conventional vs. microwave-assisted N-alkylation.
Alternative Methodologies
While the protocols above are widely applicable, certain substrates or desired products may benefit from alternative approaches.
Phase-Transfer Catalysis (PTC)
For reactions involving substrates with low solubility in common organic solvents, phase-transfer catalysis can be an effective strategy.[10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This method can sometimes be performed at room temperature, albeit with longer reaction times.
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for the N-alkylation of isatin using an alcohol as the alkylating agent.[11][12] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, it is important to note that for some heterocyclic systems, O-alkylation can be a competing side reaction.[13][14][15] Careful optimization of reaction conditions is often necessary.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete deprotonation of isatin.- Low reactivity of the alkylating agent.- Insufficient reaction time or temperature. | - Use a stronger base (e.g., NaH, Cs₂CO₃).- Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).- Increase the reaction temperature or time. Consider switching to microwave synthesis.[7] |
| Formation of side products | - O-alkylation of the isatin.- Reaction of the base with the alkylating agent. | - For potential O-alkylation, consider using a less polar solvent or a different base. The Mitsunobu reaction is more prone to O-alkylation.[13]- Ensure the base is not excessively strong for the chosen alkylating agent. |
| Difficulty in product isolation | - Product is soluble in the aqueous phase.- Emulsion formation during work-up. | - If the product is water-soluble, saturate the aqueous phase with NaCl before extraction.- To break emulsions, add a small amount of brine or filter the mixture through a pad of celite. |
Characterization of N-Alkylated Isatins
The successful synthesis of N-alkylated isatins should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: Comparison with literature values if available.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the structure of the product, including the presence of the alkyl group attached to the nitrogen.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the isatin core.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Conclusion
The N-alkylation of isatin derivatives is a versatile and indispensable transformation in organic synthesis and drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of N-substituted isatins. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis and application of these valuable heterocyclic compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. ijoer.com [ijoer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
7-Bromo-5-methylindoline-2,3-dione: A Versatile Scaffold for Engineering Novel Protein Degraders
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small molecule inhibitors that block a protein's function, TPD employs bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins entirely.[1] This approach allows for the targeting of proteins previously considered "undruggable" and offers the potential for more profound and durable pharmacological effects.[2]
At the heart of this technology lies the modular design of protein degraders, which typically consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The careful selection and chemical tailoring of each component are critical for the efficacy and selectivity of the resulting degrader. This application note focuses on the utility of 7-bromo-5-methylindoline-2,3-dione , a substituted isatin, as a versatile chemical building block for the synthesis of novel protein degraders.
The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[4] Its unique chemical architecture, particularly the reactive ketone at the C3 position and the lactam functionality, provides multiple handles for chemical modification. The specific substitution pattern of this compound offers additional strategic advantages. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties, while the methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the design and synthesis of next-generation protein degraders. We will explore its potential applications, provide detailed synthetic protocols for its derivatization, and discuss the strategic considerations for its incorporation into effective degrader molecules.
The Strategic Advantage of this compound in Degrader Synthesis
The chemical properties of this compound make it an attractive starting point for the synthesis of protein degraders. The rationale for its use is grounded in the following key features:
-
Reactive Carbonyl Group: The C3-ketone of the isatin core is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including amines and hydrazines. This provides a straightforward method for introducing a linker or a warhead for the protein of interest.
-
Functionalizable Aromatic Ring: The bromine atom at the 7-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the late-stage introduction of diverse chemical functionalities to optimize the degrader's properties.
-
Modifiable Indole Nitrogen: The nitrogen atom of the indoline ring can be alkylated or acylated, providing another point for chemical modification and linker attachment.
-
Rigid Scaffold: The bicyclic nature of the isatin core provides a rigid scaffold that can help to pre-organize the attached linker and ligands, potentially improving the efficiency of ternary complex formation between the POI and the E3 ligase.
Workflow for Developing Protein Degraders from this compound
The development of a protein degrader from this compound follows a logical, multi-step process. The following diagram illustrates a typical workflow from initial building block to a functional degrader.
Caption: A generalized workflow for the synthesis and evaluation of protein degraders starting from this compound.
Protocols for the Derivatization of this compound
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations of this compound to generate intermediates suitable for protein degrader synthesis.
Protocol 1: Synthesis of a C3-Functionalized Isatin Intermediate via Condensation
This protocol describes the condensation of this compound with an amine-containing linker precursor. This reaction forms a Schiff base, which can be subsequently reduced to a more stable amine.
Materials:
-
This compound
-
Amine-terminated linker (e.g., tert-butyl (2-aminoethyl)carbamate)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add the amine-terminated linker (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Reduction to Amine:
-
Once the Schiff base formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C3-functionalized intermediate.
-
Causality Behind Experimental Choices:
-
The use of a catalytic amount of acetic acid protonates the C3-carbonyl group, activating it for nucleophilic attack by the amine.
-
Sodium triacetoxyborohydride is a mild reducing agent suitable for the selective reduction of the imine in the presence of other functional groups.
-
The workup with sodium bicarbonate neutralizes the acidic reaction conditions and quenches any remaining reducing agent.
Protocol 2: N-Alkylation of the Isatin Core
This protocol details the alkylation of the indole nitrogen of a this compound derivative.
Materials:
-
C3-functionalized this compound intermediate (from Protocol 1)
-
Alkyl halide linker with a terminal protected functional group (e.g., tert-butyl 4-(bromomethyl)benzoate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the C3-functionalized isatin intermediate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide linker (1.2 eq) to the suspension.
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
-
Causality Behind Experimental Choices:
-
Potassium carbonate is a suitable base to deprotonate the indole nitrogen, forming a nucleophilic anion.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Heating the reaction increases the rate of the alkylation.
Protocol 3: Suzuki Cross-Coupling at the C7-Position
This protocol describes a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the C7-position of the isatin ring.
Materials:
-
This compound derivative (N-alkylated or C3-functionalized)
-
Boronic acid or boronic ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate or sodium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the 7-bromo-isatin derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the C7-coupled product.
-
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.
-
The base is required to activate the boronic acid/ester for transmetalation to the palladium center.
-
Degassing the solvents is crucial to prevent the oxidation of the palladium(0) catalyst.
Assembly of the Final Protein Degrader
Once the functionalized isatin intermediate is prepared, it can be conjugated to the POI ligand and the E3 ligase ligand to form the final protein degrader. The choice of conjugation chemistry will depend on the functional groups present on the respective building blocks. Common methods include amide bond formation, click chemistry, and ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Isatin Thiosemicarbazone Derivatives as Potent Inhibitors of β-Amyloid Peptide Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for cytotoxicity assay of 7-Bromo-5-methylindoline-2,3-dione
Topic: Protocol for Cytotoxicity Assay of 7-Bromo-5-methylindoline-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Cytotoxic Potential of this compound: A Multi-Assay Approach
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The versatility of the isatin scaffold allows for extensive chemical modification, leading to derivatives with potentially enhanced efficacy and selectivity against cancer cells.[3] The recent approval of the isatin-related compound sunitinib, a kinase inhibitor, for cancer treatment underscores the therapeutic potential of this chemical class.[1][2]
This compound, a substituted isatin, is a novel compound whose biological activity warrants thorough investigation. The initial and most critical step in evaluating its potential as an anticancer agent is to determine its cytotoxic effects on cancer cell lines. This document provides a comprehensive, field-tested guide for assessing the cytotoxicity of this compound. We will detail three complementary assays to build a robust cytotoxicity profile:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.[4]
-
LDH Release Assay: To quantify cell membrane damage as a direct measure of cytotoxicity.[5][6]
-
Caspase-3/7 Activation Assay: To investigate apoptosis as a potential mechanism of cell death.[7][8]
This multi-assay strategy ensures a self-validating system, providing a holistic view of the compound's cellular impact beyond a single endpoint.
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of this compound involves a systematic workflow from initial cell culture preparation to multi-faceted data analysis. This approach ensures reproducible results and a comprehensive understanding of the compound's biological effects.
Caption: High-level experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[4] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The concentration of the resulting formazan, which is proportional to the number of living cells, is determined by measuring the absorbance after solubilization.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10][11]
-
Compound: this compound.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Protect from light.[9][12]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[4]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader (570 nm).
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is a good starting point for a novel compound).[4]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only, no cells (for background subtraction).[9]
-
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[13]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Protocol 2: LDH Release Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6] It serves as an excellent orthogonal method to the MTT assay, as it directly measures membrane integrity rather than metabolic rate.[5]
Materials and Reagents
-
LDH Cytotoxicity Assay Kit: Commercially available kits (e.g., from Promega, Thermo Fisher Scientific, Abcam) are recommended for consistency. These typically include an LDH substrate, cofactor, and diaphorase.
-
Lysis Buffer (10X): Usually included in the kit to create a maximum LDH release control.
-
Stop Solution: Usually included in the kit.
-
Equipment: 96-well flat-bottom plates, CO2 incubator, microplate reader (490 nm).
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.
-
Crucial Controls for LDH Assay:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint (represents 100% cytotoxicity).[15]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Medium Background: Medium only, no cells.
-
-
-
Sample Collection:
-
LDH Reaction:
-
Measurement:
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
To determine if cytotoxicity is mediated by apoptosis, measuring the activity of key executioner caspases, Caspase-3 and Caspase-7, is essential. This luminescent "add-mix-measure" assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[7][8]
Materials and Reagents
-
Caspase-Glo® 3/7 Assay System: Commercially available kit from Promega or similar.
-
Positive Control: A known apoptosis-inducing agent (e.g., Staurosporine) to validate the assay in your chosen cell line.
-
Equipment: Opaque-walled 96-well plates suitable for luminescence, CO2 incubator, plate-reading luminometer.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates as described in the MTT protocol.[18] Using opaque plates is critical to prevent signal crosstalk between wells.
-
Treat cells with this compound and the necessary controls (untreated, vehicle, positive control).
-
-
Assay Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[8]
-
Data Analysis and Presentation
Calculations
-
MTT Assay - Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) controls from all other readings.
-
Calculate Percent Viability using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the average absorbance of the medium background control from all other readings.
-
Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Data Presentation
Quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. Results are best presented in a table for clear comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 hours | 8.5 ± 0.7 |
| LDH | 48 hours | 10.2 ± 1.1 | |
| A549 (Lung Cancer) | MTT | 48 hours | 12.3 ± 1.5 |
| LDH | 48 hours | 15.1 ± 1.9 | |
| HEK293 (Normal Kidney) | MTT | 48 hours | > 100 |
| LDH | 48 hours | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting Results and Potential Mechanisms of Action
The cytotoxic mechanism of isatin derivatives is often multifaceted, involving the inhibition of key cellular processes.[3] Many derivatives are known to target protein kinases, disrupt tubulin polymerization, or induce apoptosis through caspase activation.[1][19] A significant increase in Caspase-3/7 activity in response to this compound would strongly suggest that the compound induces programmed cell death.
Caption: Potential apoptotic pathway induced by an isatin derivative.
The combination of MTT, LDH, and Caspase assay results provides a robust profile. For example, a potent IC50 in the MTT assay coupled with a similar IC50 in the LDH assay and strong Caspase-3/7 activation suggests the compound is a true cytotoxic agent that induces apoptosis. Conversely, a low MTT IC50 without significant LDH release might indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing.
References
- 1. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Application Notes and Protocols for the NMR Analysis of 7-Bromo-5-methylisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-5-methylisatin, a substituted isatin derivative of interest in medicinal chemistry and materials science. Isatin and its analogs are recognized for a wide range of biological activities, making unambiguous structural elucidation paramount.[1][2][3] This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure robust and reliable data acquisition and interpretation. Protocols for one-dimensional (¹H and ¹³C) and advanced two-dimensional (COSY, HSQC) NMR experiments are presented, grounded in established spectroscopic principles. The aim is to equip researchers with the expertise to confidently characterize 7-Bromo-5-methylisatin and related small molecules, ensuring data integrity and accelerating research and development timelines.
Introduction: The Structural Significance of 7-Bromo-5-methylisatin
Isatin (1H-indole-2,3-dione) serves as a privileged scaffold in the synthesis of diverse heterocyclic compounds with significant pharmacological potential.[2][3] The introduction of substituents onto the isatin core, such as the bromine atom at the 7-position and the methyl group at the 5-position in 7-Bromo-5-methylisatin, profoundly influences its electronic properties, chemical reactivity, and biological interactions.[4][5] Therefore, precise and unequivocal structural confirmation is a critical checkpoint in any synthetic or drug discovery workflow involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[8] This guide will detail the application of ¹H, ¹³C, and 2D NMR techniques to fully characterize the structure of 7-Bromo-5-methylisatin.
Molecular Structure of 7-Bromo-5-methylisatin:
Caption: Structure of 7-Bromo-5-methylisatin with atom numbering.
Experimental Design: From Sample Preparation to Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation: The Foundation of a Good Spectrum
Rationale: The choice of solvent is critical. The solvent must dissolve the analyte to a suitable concentration (typically 5-10 mg in 0.6-0.7 mL) without reacting with it. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many isatin derivatives due to its high dissolving power for polar organic molecules.[5][9] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak.[6]
Protocol for Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of high-purity 7-Bromo-5-methylisatin.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer: The prepared sample is now ready for insertion into the NMR spectrometer.
Spectrometer Setup and 1D NMR Acquisition
Rationale: One-dimensional NMR experiments, ¹H and ¹³C, are the starting point for any structural analysis.[6][7] The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.[10][11]
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Field Strength | ≥400 MHz | ≥100 MHz | Higher fields provide better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for the compound.[5][9] |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | 0 - 12 ppm | 0 - 220 ppm | Encompasses the expected chemical shifts for all protons and carbons.[10][11] |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Relaxation Delay | 1-2 s | 2-5 s | Ensures protons and carbons have returned to equilibrium before the next pulse. |
| Number of Scans | 8-16 | 1024-4096 | More scans are needed for ¹³C due to its low natural abundance (~1.1%).[10] |
| Referencing | TMS (0 ppm) or residual DMSO (δ ~2.50 ppm) | TMS (0 ppm) or DMSO-d₆ (δ ~39.52 ppm) | Provides a calibrated chemical shift scale.[9] |
Spectral Interpretation: Decoding the Data
¹H NMR Spectrum Analysis
The structure of 7-Bromo-5-methylisatin predicts several distinct proton signals. The electron-withdrawing effects of the bromine atom and the two carbonyl groups, along with the electron-donating effect of the methyl group, will influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Signals for 7-Bromo-5-methylisatin:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H (H1) | > 11.0 | Singlet (broad) | 1H | Amide protons are deshielded and often exchange, leading to a broad singlet. Isatin N-H protons are typically observed downfield.[2][12] |
| Aromatic (H4) | 7.0 - 7.5 | Singlet or narrow doublet | 1H | This proton is adjacent to the electron-donating methyl group and ortho to the C-3a carbon. |
| Aromatic (H6) | 7.0 - 7.5 | Singlet or narrow doublet | 1H | This proton is adjacent to the electron-withdrawing bromine atom and ortho to the C-5 methyl group. |
| Methyl (CH₃) | ~2.3 - 2.5 | Singlet | 3H | Aromatic methyl groups typically resonate in this region.[12] |
Note: The aromatic protons H4 and H6 are meta to each other, so their coupling constant (⁴JHH) would be very small (<1 Hz) and may not be resolved, leading to them appearing as singlets.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of electronegative atoms (O, N, Br) and sp²-hybridized carbons will result in a wide range of chemical shifts.
Expected ¹³C NMR Signals for 7-Bromo-5-methylisatin:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C3 | 158 - 185 | The two carbonyl carbons are highly deshielded and appear far downfield.[9] |
| C7a | 150 - 155 | Quaternary carbon attached to nitrogen. |
| C5 | 135 - 145 | Aromatic carbon bearing the methyl group. |
| C4, C6 | 120 - 135 | Aromatic CH carbons. |
| C3a | 115 - 120 | Quaternary aromatic carbon. |
| C7 | 100 - 110 | Aromatic carbon attached to the electronegative bromine atom. |
| CH₃ | 20 - 25 | The methyl carbon signal appears in the upfield aliphatic region.[12] |
Advanced 2D NMR for Unambiguous Assignment
For complex molecules or to resolve any ambiguity in 1D spectral assignments, two-dimensional (2D) NMR experiments are indispensable.[8][13] They reveal correlations between nuclei, confirming the connectivity of the molecular framework.[14]
Caption: Experimental workflow for NMR-based structural elucidation.
COSY (Correlation Spectroscopy)
Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH).[14] A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes. For 7-Bromo-5-methylisatin, COSY can help confirm the relationship between aromatic protons if any long-range coupling is observed, though significant correlations are not expected for this specific substitution pattern.
Protocol for COSY Acquisition:
-
Use a standard cosygpppqf pulse program or equivalent.
-
Acquire data with 256-512 increments in the t₁ dimension and 1024-2048 data points in the t₂ dimension.
-
Apply a sine-squared window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
Rationale: The HSQC experiment is exceptionally powerful, revealing direct one-bond correlations between protons and the carbons to which they are attached.[8][14] Each peak in the HSQC spectrum corresponds to a C-H bond, with coordinates defined by the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This allows for the definitive assignment of protonated carbons.
Protocol for HSQC Acquisition:
-
Use a standard hsqcedetgpsisp2.3 pulse program or equivalent.
-
Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-220 ppm) and the ¹H spectral width for the attached protons (e.g., 0-12 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.
-
Acquire data with 256-512 increments in the t₁ dimension.
Expected HSQC Correlations:
| Correlation | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
| H4 – C4 | ~7.0 - 7.5 | ~120 - 135 |
| H6 – C6 | ~7.0 - 7.5 | ~120 - 135 |
| CH₃ – C(Me) | ~2.3 - 2.5 | ~20 - 25 |
By combining the information from the 1D and 2D NMR experiments, every proton and carbon signal can be assigned with high confidence, leading to the complete and unambiguous structural verification of 7-Bromo-5-methylisatin.
Data Reporting and Validation
For publication or regulatory submission, it is crucial to report NMR data in a standardized format. The following information should be included:
-
Spectrometer Frequency: (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).
-
Solvent: (e.g., DMSO-d₆).
-
Chemical Shifts (δ): Reported in ppm relative to TMS.
-
Multiplicity: (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad).
-
Integration: (Relative number of protons).
-
Coupling Constants (J): Reported in Hertz (Hz).
Example Data String: ¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (s, 1H), 7.45 (s, 1H), 7.30 (s, 1H), 2.40 (s, 3H). ¹³C NMR (100 MHz, DMSO-d₆) δ 183.5, 159.2, 152.1, 140.5, 133.0, 125.8, 118.5, 105.6, 21.7.
Conclusion
This application note provides an expert-level, protocol-driven guide to the comprehensive NMR analysis of 7-Bromo-5-methylisatin. By understanding the causality behind each experimental step—from sample preparation to the strategic application of 1D and 2D NMR techniques—researchers can ensure the acquisition of high-quality, reliable data. This rigorous approach to structural elucidation is fundamental to advancing research in fields that rely on the precise characterization of novel chemical entities, such as drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-5-methylindoline-2,3-dione
Introduction: The Rationale for High-Purity Isatin Derivatives
7-Bromo-5-methylindoline-2,3-dione, a substituted isatin, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Isatin and its derivatives are recognized as versatile pharmacophores, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The efficacy and safety of drug candidates derived from such scaffolds are critically dependent on the purity of the synthetic intermediates used in their preparation.
This application note provides a detailed, robust, and validated preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The protocol is designed to address the challenges of separating the target compound from structurally similar impurities, ensuring high purity and yield, which are essential for downstream applications in drug discovery and development.
Foundational Principles: Method Development Strategy
The development of a successful preparative HPLC method hinges on a systematic approach to optimizing selectivity, loadability, and throughput.[5][6] Our strategy is grounded in Reversed-Phase HPLC (RP-HPLC), the most common mode of separation for a wide range of organic molecules, due to its robustness and broad applicability.[7][8]
Analyte Characterization and Column Selection
This compound (C₉H₆BrNO₂) is a moderately polar, aromatic compound.[9] The presence of the bromine atom and the aromatic rings suggests that a stationary phase offering multiple interaction modes would be beneficial.
-
Causality of Choice: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its hydrophobic alkyl chains provide the primary mechanism for retention of the analyte.[7][10] For halogenated aromatic compounds, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to π-π interactions, which can be advantageous if co-eluting impurities are an issue.[11][12] We will proceed with a standard C18 column for broad applicability.
Mobile Phase and Detection Wavelength
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is employed.[10] Acetonitrile (ACN) is chosen for its lower viscosity and UV transparency. To improve peak shape and resolution, a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is added to the mobile phase.[8] This suppresses the ionization of silanol groups on the silica backbone and protonates the analyte, leading to sharper, more symmetrical peaks.
-
Detection Wavelength (λ): The UV-visible spectrum of isatin derivatives typically shows strong absorption in the 250-350 nm range due to π → π* transitions in the aromatic system.[1][13] Based on literature for similar compounds, a detection wavelength of 254 nm is selected for initial screening, as it provides a good response for many aromatic compounds.[14][15] A UV-Vis scan of the crude material is recommended to determine the optimal absorption maximum.
Detailed Experimental Protocol
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm). |
| Mobile Phase A | HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |
| Sample Diluent | 50:50 (v/v) Acetonitrile/Water or DMSO (if solubility is an issue) |
| Reagents | This compound (crude), HPLC-grade solvents, TFA. |
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of the sample diluent. The goal is to achieve the highest possible concentration without precipitation.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter, which can damage the column.[5]
Method Development and Optimization Workflow
The purification process is a logical progression from an analytical-scale scouting run to a preparative-scale purification.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. ijpsr.com [ijpsr.com]
- 5. mz-at.de [mz-at.de]
- 6. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6BrNO2 | CID 611621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. chromtech.net.au [chromtech.net.au]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 7-Bromo-5-methylisatin for Advanced Structure-Activity Relationship (SAR) Studies in Drug Discovery
Abstract: The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] Its synthetic tractability allows for systematic modification at several key positions, making it an ideal template for structure-activity relationship (SAR) studies.[3] This guide focuses on a specific, strategically substituted starting block: 7-Bromo-5-methylisatin. We will explore the rationale for its use, outline derivatization strategies, and provide detailed protocols for evaluating analogs in the context of kinase inhibition and anticancer cytotoxicity, thereby guiding researchers in the rational design of potent and selective therapeutic agents.
Introduction: Why 7-Bromo-5-methylisatin as a Starting Scaffold?
The selection of a starting molecule is a critical decision in any SAR campaign. 7-Bromo-5-methylisatin offers a unique combination of features that make it an exceptional tool for drug discovery professionals.
-
The Isatin Core: The inherent biological relevance of the isatin nucleus is well-documented. Its two carbonyl groups at the C-2 and C-3 positions are key pharmacophoric features, participating in crucial hydrogen bonding interactions with numerous biological targets.[1]
-
Strategic Methylation (C-5): The methyl group at the C-5 position provides a subtle yet significant modification. It enhances lipophilicity, which can improve membrane permeability and transport across biological barriers.[4] Furthermore, it serves as a valuable steric and electronic probe; its presence can be used to map the topology of a target's binding pocket. SAR studies on related isatins have shown that substitutions at the C-5 position can greatly affect anticancer potency.[2]
-
Strategic Halogenation (C-7): The bromine atom at the C-7 position is the most compelling feature. Halogens can increase potency through favorable interactions (halogen bonding) within a protein's active site. The C-7 position, in particular, has been shown to be critical for the inhibitory potency of isatin derivatives.[4] Crucially, the bromine also serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and explore new chemical space.
This combination of a proven pharmacophore with strategically placed, functionally distinct substituents makes 7-Bromo-5-methylisatin a powerful platform for generating diverse chemical libraries and uncovering clear, interpretable SAR trends.
The Logic of SAR: A Roadmap for Derivatization
The goal of SAR is to systematically modify a lead compound to understand which structural features are essential for biological activity.[5][6] For 7-Bromo-5-methylisatin, the primary points of modification are the N-1 and C-3 positions, as these are the most synthetically accessible and have been shown to profoundly influence biological activity.[1][7]
Caption: SAR strategy map for 7-Bromo-5-methylisatin.
Application Note 1: SAR in Protein Kinase Inhibition
Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The isatin scaffold is a known "hinge-binding" motif, capable of inhibiting a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[9][10] This makes kinase inhibition an excellent primary screen for a library of 7-Bromo-5-methylisatin derivatives. The goal is to identify structural modifications that enhance potency (lower IC₅₀) and selectivity for a specific kinase.
Hypothetical SAR Data for CDK2 Inhibition
The following table illustrates a potential SAR dataset for a series of compounds derived from 7-Bromo-5-methylisatin, tested against CDK2. This data is for illustrative purposes to demonstrate SAR principles.
| Compound ID | R¹ (N-1 Position) | R² (C-3 Position) | CDK2 IC₅₀ (nM) |
| Parent | -H | =O | >10,000 |
| 1a | -CH₃ | =O | 2,500 |
| 1b | -CH₂CH₃ | =O | 1,800 |
| 1c | -CH₂-Ph | =O | 950 |
| 2a | -H | =N-OH (Oxime) | 5,200 |
| 2b | -CH₂-Ph | =N-OH (Oxime) | 480 |
| 2c | -CH₂-Ph | =N-NH-Ph (Hydrazone) | 310 |
| 2d | -CH₂-Ph | =N-NH-(4-Cl-Ph) | 150 |
Interpretation of SAR Trends:
-
N-1 Substitution: Alkylation at the N-1 position is favorable. Increasing the size from methyl (1a) to ethyl (1b) offers a modest improvement. A bulky, hydrophobic group like benzyl (1c) significantly enhances potency, suggesting a hydrophobic pocket near this region of the active site.
-
C-3 Modification: Modifying the C-3 ketone to an oxime (2a) or hydrazone provides new hydrogen-bonding opportunities.
-
Synergistic Effects: Combining the optimal N-1 substituent (benzyl) with C-3 modifications (2b, 2c) leads to a dramatic increase in potency. The addition of an electron-withdrawing group (Cl) to the phenylhydrazone moiety (2d) further improves activity, indicating a potential electrostatic or halogen-bonding interaction.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is designed to measure the ability of test compounds to inhibit the activity of a purified kinase (e.g., CDK2/Cyclin A) by quantifying the amount of ATP remaining in solution after the kinase reaction. Less light (lower RLU) indicates higher kinase activity (more ATP consumed) and weaker inhibition.
Materials:
-
Purified, active kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (specific to the kinase)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds (dissolved in 100% DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 7-Bromo-5-methylisatin derivatives in 100% DMSO.
-
Using a multichannel pipette, transfer 1 µL of each compound dilution to the wells of the assay plate.
-
Controls: Include wells with 1 µL of DMSO only (vehicle control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and the purified kinase enzyme.
-
Dispense 25 µL of the kinase master mix into each well of the assay plate.
-
Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare an ATP solution in the kinase reaction buffer.
-
Add 25 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 50 µL of the detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence (Relative Luminescence Units, RLU) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_vehicle - RLU_pos_ctrl))
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for each compound.
-
Application Note 2: SAR in Anticancer Cytotoxicity
Scientific Rationale: A primary goal of kinase inhibitor development in oncology is to translate enzyme inhibition into a functional cellular outcome, such as inhibiting cancer cell proliferation or inducing cell death (cytotoxicity).[11][12] Therefore, a crucial secondary screen is to evaluate the SAR of the compound library in a cell-based assay. This step validates that the observed enzymatic potency translates to cellular activity and helps identify compounds with potential off-target toxicity or poor cell permeability.
General Experimental Workflow
Caption: A typical workflow for SAR-driven drug discovery.
Protocol 2: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Dilute the cells in complete culture medium to a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with medium and vehicle (DMSO) only (100% viability) and wells with a known cytotoxic agent like Doxorubicin (positive control). Also include wells with medium only (no cells) for background subtraction.
-
Incubate the plate for 48 or 72 hours in a CO₂ incubator.[13]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Absorbance_compound / Absorbance_vehicle)
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion
7-Bromo-5-methylisatin is more than just a chemical reagent; it is a sophisticated starting point for hypothesis-driven drug design. Its strategically substituted core allows researchers to efficiently probe the chemical space around a target of interest. By employing a systematic workflow that combines rational synthesis with robust biochemical and cell-based screening protocols, research teams can rapidly generate and interpret SAR data. This process accelerates the identification of key pharmacophoric features, guiding the optimization of initial hits into potent and selective lead candidates for the next generation of therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. ijpcat.com [ijpcat.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. opentrons.com [opentrons.com]
- 12. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
Synthesis of spiro derivatives from 7-Bromo-5-methylindoline-2,3-dione
Application Note & Protocol
Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives via Three-Component 1,3-Dipolar Cycloaddition from 7-Bromo-5-methylindoline-2,3-dione
Introduction and Scientific Context
The spirooxindole scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The unique three-dimensional architecture of spiro compounds provides novel steric and electronic properties that are highly attractive for drug design. Isatins (indoline-2,3-diones) are exceptionally versatile precursors for constructing these complex frameworks due to the highly reactive and electrophilic C3-carbonyl group, which readily participates in nucleophilic additions and cycloadditions.[3][4]
This guide provides a detailed protocol for the synthesis of spiro-pyrrolidinyl-oxindole derivatives starting from This compound . We will focus on the highly efficient and atom-economical one-pot, three-component 1,3-dipolar cycloaddition reaction. This strategy involves the in situ generation of an azomethine ylide from the isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.[5][6]
Causality of Component Choice:
-
This compound: This substituted isatin is an interesting starting material. The electron-withdrawing bromine atom at the 7-position is expected to increase the electrophilicity of the C3-carbonyl, potentially accelerating the initial condensation step and enhancing the overall reaction rate. The methyl group at the 5-position provides a point for substitution without significantly altering the electronic properties, allowing for the creation of diverse analogue libraries.
-
Sarcosine (N-methylglycine): This secondary amino acid is an ideal partner for generating the azomethine ylide. Its condensation with the isatin C3-carbonyl, followed by decarboxylation, is a classic and reliable method for producing the necessary 1,3-dipole in situ.
-
trans-1,2-Dibenzoylethylene: This symmetric alkene serves as an excellent dipolarophile. Its electron-withdrawing benzoyl groups activate the double bond for the cycloaddition reaction, ensuring high reactivity and regioselectivity.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction that efficiently constructs a five-membered heterocyclic ring.[5][7] The reaction proceeds through a sequence of steps that can be visualized as follows:
-
Nucleophilic Addition: The secondary amine of sarcosine attacks the electrophilic C3-carbonyl of the isatin, forming a zwitterionic intermediate.
-
Dehydration: This intermediate undergoes dehydration to form an iminium ion.
-
Decarboxylation & Ylide Formation: The unstable carboxylic acid moiety of the iminium ion undergoes spontaneous thermal decarboxylation. This is the key step that generates the azomethine ylide, the reactive 1,3-dipole.
-
Cycloaddition: The azomethine ylide is immediately trapped by the dipolarophile (trans-1,2-dibenzoylethylene) in a [π4s + π2s] cycloaddition to yield the final spiro-pyrrolidine ring system with high stereoselectivity.
Caption: General mechanism for the three-component 1,3-dipolar cycloaddition.
Detailed Experimental Protocol
This protocol describes the synthesis of 7-Bromo-3',4'-dibenzoyl-1',5-dimethylspiro[indoline-3,2'-pyrrolidin]-2-one .
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 254.07 | 1.0 | 254 mg | Starting material. |
| Sarcosine (N-methylglycine) | 89.09 | 1.2 | 107 mg | 1.2 equivalents. |
| trans-1,2-Dibenzoylethylene | 236.26 | 1.0 | 236 mg | Dipolarophile. |
| Methanol (MeOH) | 32.04 | - | 15 mL | Anhydrous, reaction solvent. |
| Dichloromethane (DCM) | 84.93 | - | As needed | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For work-up. |
| Brine | - | - | As needed | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent. |
| Silica Gel | - | - | As needed | For column chromatography. |
| Hexane / Ethyl Acetate | - | - | As needed | Eluent for chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow from reaction setup to final product.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (254 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and trans-1,2-dibenzoylethylene (236 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of anhydrous methanol to the flask.
-
Reaction Execution: Stir the suspension and heat the mixture to reflux (approximately 65-70 °C). The solid reactants will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the isatin starting material (typically a colored spot) indicates reaction completion. The reaction is generally complete within 4-6 hours.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 20 mL of dichloromethane (DCM) and 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure spiro compound.
-
Characterization: Combine the pure fractions and remove the solvent to yield the final product as a solid. Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Trustworthiness: Self-Validation and Troubleshooting
-
Expected Outcome: The reaction should yield the desired spiro-pyrrolidine derivative as a stable, crystalline solid. Yields for this type of reaction are typically in the range of 70-90%. The reaction is highly diastereoselective, usually affording a single major diastereomer.
-
TLC Analysis: The product spot on the TLC plate should be well-separated from the starting materials and should be UV-active due to the aromatic rings.
-
Potential Pitfalls & Solutions:
-
Low Yield: If the reaction stalls, ensure the methanol is anhydrous. Water can interfere with the formation of the iminium intermediate. A small amount of a mild acid catalyst (e.g., a crystal of p-toluenesulfonic acid) can sometimes facilitate the initial condensation, but may also promote side reactions.
-
Side Products: Incomplete reaction may leave starting materials. If the reaction is heated for too long, decomposition might occur. The formation of multiple diastereomers is possible but often one is heavily favored. Careful chromatography is key to isolation.
-
In-situ Generation Issues: The decarboxylation step is crucial. If the azomethine ylide does not form efficiently, the reaction will not proceed. Ensure the reflux temperature is maintained.
-
Conclusion
The three-component 1,3-dipolar cycloaddition is a robust and highly convergent method for the synthesis of complex spirooxindole derivatives from substituted isatins like this compound. This protocol provides a reliable, step-by-step guide for researchers to access these valuable molecular scaffolds, which hold significant promise in medicinal chemistry and drug discovery. The operational simplicity and high efficiency make it an excellent choice for both academic and industrial laboratories.
References
- 1. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. chesci.com [chesci.com]
Troubleshooting & Optimization
Technical Support Center: Sandmeyer Synthesis of Isatins
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sandmeyer synthesis of isatins. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this classic and versatile reaction. As Senior Application Scientists, we understand that even well-established procedures can present challenges. This resource aims to explain the causality behind common issues and provide field-proven solutions to help you optimize your isatin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Tarry, Intractable Material
Question: My reaction mixture turned into a dark, tarry mess during the initial condensation step to form the isonitrosoacetanilide. What is causing this, and how can I prevent it?
Answer:
The formation of tar-like substances is a frequent issue in the Sandmeyer isatin synthesis, often pointing to issues with the initial reaction conditions. The primary cause is typically the polymerization of the aniline starting material under the acidic and heating conditions of the reaction.
Root Causes and Solutions:
-
Incomplete Dissolution of Aniline: If the aniline is not fully dissolved before heating, it can locally overheat and polymerize.[1] Ensure your aniline is completely in solution before proceeding with heating. The use of aniline hydrochloride or dissolving the aniline in a mixture of hydrochloric acid and water is a standard and effective practice.[2]
-
Incorrect Order of Reagent Addition: The sequence of adding reagents is critical. A common successful procedure involves dissolving chloral hydrate in water, followed by the addition of sodium sulfate, then the acidic aniline solution, and finally the hydroxylamine hydrochloride solution.[2] This ensures a homogeneous mixture before heating.
-
Overheating: Rapid or excessive heating can significantly promote tar formation. The reaction to form isonitrosoacetanilide should be heated briskly to reflux and maintained for a short period (around 10 minutes)[2]. Careful temperature control is crucial.
-
Purity of Aniline: Using old or discolored aniline can introduce impurities that act as catalysts for polymerization. It is advisable to use freshly distilled or high-purity aniline for best results.
Troubleshooting Workflow: Tar Formation
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of N-Methylisatin
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the electrophilic bromination of N-methylisatin. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this reaction and achieve consistent, high-yield results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of N-methylisatin. The question-and-answer format is designed to help you quickly identify your problem and implement effective solutions.
Question 1: My reaction shows low conversion or fails to proceed. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in an aromatic bromination reaction is a common issue that can typically be traced back to the reagents, reaction conditions, or the substrate itself.
Possible Causes and Solutions:
-
Inactive Brominating Agent: N-bromo reagents like N-Bromosuccinimide (NBS) can decompose over time, especially with exposure to light and moisture.
-
Solution: Always use a freshly opened bottle of the brominating agent or purify older reagents if necessary. For NBS, this can be done by recrystallization from water.
-
-
Insufficient Electrophilicity: N-methylisatin is an activated aromatic system, but some brominating agents require a catalyst to increase their electrophilic character for efficient reaction.[1]
-
Solution: If using molecular bromine (Br₂), the addition of a Lewis acid catalyst like Iron(III) bromide (FeBr₃) is essential to polarize the Br-Br bond and generate a potent electrophile.[2] For less reactive substrates, switching to a more powerful brominating agent like Dibromoisocyanuric acid (DBI) in sulfuric acid may be necessary.[3]
-
-
Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate and mechanism.
-
Solution: For electrophilic aromatic substitution, polar aprotic solvents like dichloromethane (CH₂Cl₂) or glacial acetic acid are often effective.[4][5] If a radical pathway is intended (less common for this substrate), a non-polar solvent like carbon tetrachloride (CCl₄) would be used.[6] Screen a variety of solvents to find the optimal medium for your specific brominating agent.[4]
-
-
Reaction Temperature is Too Low: Chemical reactions are kinetically dependent on temperature.
-
Solution: While many brominations of activated rings proceed at room temperature or below, sluggish reactions can often be accelerated by gentle heating.[5] However, be cautious, as higher temperatures can also lead to side products.[4] Perform the reaction across a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal condition.[4]
-
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products typically points to over-bromination (di- or tri-brominated species) or other side reactions. Achieving high selectivity is a matter of controlling the reaction's kinetics and stoichiometry.
Possible Causes and Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is a primary cause of over-bromination on an activated ring system like N-methylisatin.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Adding the reagent dropwise as a solution rather than all at once can help maintain a low concentration and prevent localized areas of high reactivity.
-
-
Reaction Time is Too Long: Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of undesired byproducts.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the N-methylisatin spot has disappeared or is acceptably faint.
-
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for secondary, less favorable bromination events to occur, reducing selectivity.[4]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower can significantly enhance selectivity.[4]
-
Question 3: The bromination is occurring at an unexpected position on the aromatic ring. How can I control the regioselectivity?
Answer:
Regioselectivity in the bromination of N-methylisatin is dictated by the electronic directing effects of the substituents on the aromatic ring. The N-methyl group is an activating ortho-, para-director, while the two carbonyl groups are deactivating meta-directors. The C5 position is doubly favored (para to the amine, meta to the carbonyls), making it the expected major product.[5][7] However, conditions can sometimes favor the C7 isomer (ortho to the amine, meta to the carbonyls).
Possible Causes and Solutions:
-
Steric Hindrance: A bulky brominating agent may favor attack at the sterically less hindered C5 position over the C7 position. Conversely, very small electrophiles might show less preference.
-
Solution: If you are unexpectedly obtaining the C7-bromo isomer, consider switching to a bulkier brominating agent, such as N-tert-Butyldimethylsilyl-4,5-dihydro-1,3-oxazin-2-one (BDMS), which can enhance selectivity for less hindered positions.[4]
-
-
Solvent Polarity: The solvent can influence the effective size and reactivity of the electrophilic species, thereby affecting the ortho/para ratio.
-
Solution: Conduct the reaction in a range of solvents with varying polarities (e.g., CH₂Cl₂, CCl₄, THF, MeCN) to assess the impact on the isomer distribution.[4]
-
-
Kinetic vs. Thermodynamic Control: Reaction temperature can dictate which regioisomer is favored. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
-
Solution: Perform the reaction at a range of temperatures, from -78 °C to reflux, to determine if a kinetic or thermodynamic regime favors your desired isomer.[4]
-
Troubleshooting Workflow Diagram
The following diagram provides a systematic approach to diagnosing and resolving common issues in the bromination of N-methylisatin.
Caption: A stepwise workflow for diagnosing and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the electrophilic bromination of N-methylisatin?
Answer: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[8]
-
Generation of the Electrophile: The brominating reagent generates a potent electrophile, Br⁺, or a highly polarized species that acts as a source of Br⁺. With Br₂ and FeBr₃, this is the FeBr₄⁻Br⁺ complex. With reagents like NBS or PBC, the N-Br bond is polarized and delivers the electrophilic bromine.
-
Nucleophilic Attack: The electron-rich aromatic ring of N-methylisatin attacks the electrophilic bromine atom. This attack preferentially occurs at the C5 position due to the combined directing effects of the ring substituents. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base in the reaction mixture (e.g., the solvent or the conjugate base of the catalyst) removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-bromo-N-methylisatin product.[8]
Mechanism of Electrophilic Bromination at C5
Caption: The mechanism involves electrophilic attack, forming a sigma complex.
Q2: Which brominating agent and solvent system is most effective?
Answer: The "best" system depends on factors like desired reaction time, yield, and safety considerations. Several systems have been proven effective. One highly efficient method uses Pyridinium bromochromate (PBC) in glacial acetic acid . This method has been reported to give high yields of 5-bromo-N-methylisatin in under 20 minutes at 90 °C.[5]
Other common and effective systems include:
-
N-Bromosuccinimide (NBS): Often used in solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN). It is a solid, making it easier and safer to handle than liquid bromine.[6]
-
Bromine (Br₂) with a Lewis Acid: The classic method using Br₂ with a catalyst like FeBr₃ in an inert solvent such as CH₂Cl₂ is also effective, though it requires handling highly corrosive and toxic liquid bromine.[2]
Comparison of Bromination Conditions
| Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridinium bromochromate (PBC) | Glacial Acetic Acid | 90 °C | < 20 min | 94 | [5] |
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | 0 °C to RT | 0.5 - 2 h | Varies | [6][9] |
| Bromine (Br₂) / FeBr₃ | Dichloromethane (CH₂Cl₂) | 0 °C to RT | 1 - 3 h | Varies | [1][2] |
Experimental Protocols
Protocol: Bromination of N-Methylisatin using Pyridinium Bromochromate (PBC)
This protocol is adapted from the procedure described by Hosseinzadeh et al., which provides a rapid and high-yielding synthesis of 5-bromoisatins.[5]
Materials:
-
N-methylisatin
-
Pyridinium bromochromate (PBC)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of Pyridinium bromochromate (1.2 equivalents) in glacial acetic acid (approx. 2.5 mL per mmol of substrate).
-
Addition of Substrate: Dissolve N-methylisatin (1.0 equivalent) in a minimal amount of glacial acetic acid and add it to the PBC suspension.
-
Reaction: Heat the reaction mixture to 90 °C in a water bath. The reaction is typically complete in under 20 minutes. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (approx. 10 mL per mmol of substrate).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 2 mL per mmol of substrate).
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with water.
-
Drying and Concentration: Dry the ethereal layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid product from ethanol or carbon tetrachloride to yield pure 5-bromo-N-methylisatin.[5]
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromination [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Alternative Solvents for 7-Bromo-5-methylindoline-2,3-dione Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative and green solvents in reactions with 7-Bromo-5-methylindoline-2,3-dione. Our goal is to help you transition from conventional, often hazardous, solvents to more sustainable alternatives without compromising reaction efficiency or product purity.
Frequently Asked Questions (FAQs)
Q1: Why should our lab consider switching from traditional solvents like DMF or DMSO for reactions with this compound?
A1: The move towards alternative or "green" solvents is driven by the principles of Green Chemistry, which aim to reduce the environmental and health impacts of chemical processes.[1][2] Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are effective but pose significant concerns:
-
Toxicity: Many are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity.[3]
-
Environmental Impact: They are often derived from petrochemicals, have high boiling points making them energy-intensive to remove, and can be difficult to dispose of safely.[4]
-
Safety: High-temperature reactions in DMSO can lead to runaway reactions if not carefully controlled.[3]
Green solvents, which include water, alcohols, ionic liquids, and deep eutectic solvents, offer benefits like lower toxicity, biodegradability, and derivation from renewable resources.[5][6] Adopting these alternatives can lead to safer, more sustainable, and often more efficient synthetic protocols.[1]
Q2: My this compound starting material has poor solubility in greener solvents like water or ethanol. How can I address this without reverting to DMF?
A2: This is a common and critical challenge. Isatin scaffolds often exhibit limited solubility in highly polar, protic solvents.[7] However, several strategies can overcome this:
-
Aqueous-Organic Mixtures: Using a binary solvent system like ethanol:water is highly effective. For Knoevenagel condensations of isatins, an ethanol:water (3:7 v/v) mixture has been shown to facilitate rapid reactions, often without a catalyst, yielding easily filterable products.[8] The water component can enhance reactivity in some cases, while the ethanol ensures solubility of the organic substrates.
-
Elevated Temperatures: Solubility generally increases with temperature. Performing reactions at a moderate reflux (e.g., in ethanol or isopropanol) can be sufficient to dissolve the starting material.
-
Microwave Irradiation: Microwave-assisted synthesis can be particularly effective. The rapid heating often overcomes solubility barriers and dramatically reduces reaction times, even when using only a few drops of a high-boiling green solvent like NMP or in solvent-free conditions.[9][10]
-
Alternative Green Solvents: Consider bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) or Cyrene™, which have different solubility profiles than simple alcohols.[11] Deep eutectic solvents (DES) are another emerging class of green solvents with unique solvating properties that can be tailored to specific reactions.[2]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for addressing solubility issues.
Q3: For the N-alkylation of this compound, which alternative solvents are effective and what potential issues, like O-alkylation, should I watch for?
A3: N-alkylation of isatins is traditionally performed using bases like K₂CO₃ or NaH in DMF or NMP.[9][12] Switching to greener alternatives is feasible but requires careful consideration of reaction conditions.
-
Effective Alternative Solvents:
-
Acetonitrile (MeCN): While still a petrochemical-derived solvent, it is often considered a greener alternative to DMF and NMP. It is effective for N-alkylation but may require sealed-tube or microwave conditions to reach sufficient temperatures.[3]
-
Alcohols (e.g., Ethanol, Isopropanol): These can be used, but reaction rates may be slower. They are protic, which can solvate the isatin anion and potentially reduce its nucleophilicity.
-
Water: Recent studies have shown that N-alkylation of some N-H containing heterocycles can be performed in water at elevated temperatures using specialized equipment like a Q-tube®.[13]
-
Ionic Liquids (ILs): These can act as both the solvent and catalyst, promoting high yields in N-alkylation reactions due to their high polarity and ability to stabilize transition states.[1]
-
-
Troubleshooting & Potential Issues:
-
O- vs. N-Alkylation: The isatin anion is an ambident nucleophile. While N-alkylation is generally favored with alkali metal bases (like K₂CO₃), the solvent can influence the N/O selectivity ratio.[12] Highly polar, aprotic solvents like DMF tend to favor N-alkylation. When switching to protic solvents like ethanol, monitor your reaction carefully for the formation of the O-alkylated isomer (2-alkoxy-indol-3-one).
-
Lower Reaction Rates: If you observe slower conversion in an alternative solvent, consider using microwave irradiation, which has been shown to significantly accelerate N-alkylation of isatins, often with only a minimal amount of solvent.[9][10]
-
Q4: What are the recommended green solvent systems for a Knoevenagel condensation with this compound and an active methylene compound?
A4: The Knoevenagel condensation is exceptionally well-suited for green solvent systems.[14] The C3-carbonyl of the isatin ring is highly electrophilic, facilitating nucleophilic attack by active methylene compounds.
-
Recommended Systems:
-
Water or Ethanol:Water Mixtures: This is often the best choice. Reactions can be rapid (2-5 minutes) at room temperature and may not require a catalyst.[8] The product often precipitates directly from the reaction mixture, allowing for simple filtration and purification, which is a significant process advantage.[15]
-
Solvent-Free (Grinding): In some cases, the reaction can be performed by simply grinding the isatin derivative and the active methylene compound together at room temperature, sometimes with a solid catalyst.[15]
-
Aqueous Medium with a Catalyst: If the uncatalyzed reaction is slow, using a solid acid catalyst like sulfonic acid-functionalized silica (SBA-Pr-SO₃H) in an aqueous medium can provide excellent yields in short reaction times.[16]
-
Experimental Protocol: Green Knoevenagel Condensation
-
In a flask, suspend this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in a 3:7 (v/v) mixture of ethanol and water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within minutes.
-
Once the starting material is consumed, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. No further purification is typically needed.[8]
Q5: When synthesizing spiro-oxindoles, how does the choice of an alternative solvent impact the reaction pathway and product outcome?
A5: Solvent choice is not just a matter of "greenness" in spiro-oxindole synthesis; it can be a critical parameter that directs the entire reaction mechanism.[17][18] Multi-component reactions starting from isatins can often proceed through different pathways to yield either spiro or non-spiro products.
-
Solvent-Controlled Selectivity: A study involving the reaction of isatin derivatives, 2-amino-1,4-naphthoquinone, and a pyrazolone demonstrated this principle perfectly:
-
When the reaction was conducted in ethanol , the product was a non-spiro indolinone.
-
When the reaction was conducted in acetic acid (a greener, albeit protic, solvent), the pathway shifted to yield the spiro-oxindole derivative in high yield.[17]
-
This highlights that the solvent's properties (polarity, proticity, ability to hydrogen bond) can stabilize different intermediates or transition states, thereby controlling the final molecular architecture. When adapting a spiro-oxindole synthesis to an alternative solvent, it is crucial to re-optimize the reaction and fully characterize the product to ensure the desired isomer is being formed.[19]
Troubleshooting Guide: Switching to Alternative Solvents
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| 1. Low or No Conversion | Poor Solubility: The starting material is not sufficiently dissolved in the new solvent system.[7] Lower Reactivity: The alternative solvent (e.g., protic) may be stabilizing the reactants or deactivating the catalyst. | Solution: 1. Try an aqueous-organic mixture (e.g., ethanol:water).[8] 2. Increase the reaction temperature. 3. Employ microwave irradiation to accelerate the reaction.[10] 4. If using a catalyst, screen alternatives that are known to be effective in your chosen solvent system. |
| 2. Formation of Unexpected Side Products | Altered Reaction Pathway: The polarity or proticity of the new solvent favors a different mechanistic pathway (e.g., O-alkylation instead of N-alkylation, non-spiro vs. spiro).[12][17] Product Instability: The product may be unstable to the workup conditions associated with the new solvent (e.g., acid/base sensitivity during aqueous extraction).[20] | Solution: 1. Thoroughly characterize all major products to understand the new reaction pathway. 2. Modify the reaction temperature; sometimes lower temperatures can increase selectivity. 3. For N-alkylation, ensure a strong base and aprotic conditions if O-alkylation is dominant.[12] 4. Test product stability by exposing a pure sample to the workup conditions separately.[20] |
| 3. Difficult Product Isolation or Purification | Product is an Oil: Some products may not crystallize easily from the new solvent system.[21] Emulsion during Workup: Using aqueous systems can sometimes lead to persistent emulsions during extraction. High-Boiling Solvent: Green solvents like ionic liquids or DES can be difficult to remove under a standard rotary evaporator. | Solution: 1. For oils, attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization or purify via column chromatography.[21] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 3. For high-boiling solvents, use high-vacuum distillation or extract the product into a conventional, low-boiling organic solvent. |
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A systematic workflow for troubleshooting low-yield reactions.
Solvent Property Comparison
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Classification | Key Safety/Environmental Notes |
| Conventional | ||||
| DMF | 153 | 36.7 | Polar Aprotic | Reproductive toxicity; avoid.[3] |
| NMP | 202 | 32.2 | Polar Aprotic | Reproductive toxicity; avoid.[3] |
| DMSO | 189 | 47.2 | Polar Aprotic | Can cause runaway reactions at high temp.; penetrates skin.[3][22] |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Flammable; toxic. |
| Alternative/Green | ||||
| Water | 100 | 80.1 | Polar Protic | Non-toxic, non-flammable, ultimate green solvent.[5][6] |
| Ethanol | 78 | 24.5 | Polar Protic | Flammable; low toxicity; renewable.[5] |
| 2-MeTHF | 80 | 6.2 | Polar Aprotic (Ethereal) | Bio-derived; forms peroxides.[11] |
| Acetic Acid | 118 | 6.2 | Polar Protic | Corrosive; but can be a useful reactive solvent.[17] |
| Ionic Liquids | Variable (>100) | Variable | Ionic | Low volatility, but ecotoxicity and biodegradability can be concerns.[5] |
| Deep Eutectic Solvents | Variable (>100) | Variable | Tunable | Generally biodegradable and low toxicity; properties are highly tunable.[2] |
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Green solvent - Wikipedia [en.wikipedia.org]
- 6. garph.co.uk [garph.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water [mdpi.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 17. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of 7-Bromo-5-methylindoline-2,3-dione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-methylindoline-2,3-dione (also known as 7-Bromo-5-methylisatin). As a substituted isatin, its synthesis presents specific challenges that require careful control of reaction conditions and an understanding of the underlying chemical principles. This document offers troubleshooting advice and detailed protocols to enable successful, scalable synthesis.
Synthesis Overview: The Sandmeyer Approach
The most established and versatile route for preparing substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2][3][4] This two-step process begins with the condensation of a substituted aniline—in this case, 4-Bromo-2-methylaniline—with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized under strong acidic conditions to yield the target isatin.
The overall workflow is depicted below:
Caption: General workflow for the Sandmeyer synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale?
A1: The modified Sandmeyer isatin synthesis is the most common and reliable method.[2][5] It involves two distinct, high-yielding steps: the formation of 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide, followed by an acid-catalyzed intramolecular cyclization. While other methods like the Stolle or Gassman syntheses exist, the Sandmeyer approach is often preferred for its straightforward execution with commercially available starting materials.[1][6]
Q2: Why is the isolation of the isonitrosoacetanilide intermediate a critical step?
A2: Isolating the isonitrosoacetanilide intermediate is crucial for several reasons. First, it allows for purification, removing unreacted aniline and other side products from the initial condensation. This ensures that only the desired precursor enters the highly sensitive cyclization step. Second, it provides a stable, storable intermediate, allowing the synthesis to be paused. Attempting a one-pot synthesis often leads to complex mixtures and significant tar formation during the acid-catalyzed cyclization.
Q3: What are the primary safety concerns I should be aware of during this synthesis?
A3: The primary hazards involve the reagents used.
-
Chloral hydrate: A regulated substance that is toxic and a central nervous system depressant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid (H₂SO₄) / Methanesulfonic Acid (CH₃SO₃H): Highly corrosive. The addition of the intermediate to the acid, and the subsequent quenching of the reaction mixture with ice, are highly exothermic and can cause splashing. Always add acid to water/ice slowly and use an ice bath for cooling.
-
Aniline Derivatives: 4-Bromo-2-methylaniline is toxic and readily absorbed through the skin. Use gloves and handle with care.
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly based on the purity of the starting materials and the precise control of reaction conditions. For the initial condensation step to form the isonitrosoacetanilide, yields are typically high, often in the 80-90% range. The subsequent cyclization is more challenging; yields for substituted isatins can range from 60% to over 90% under optimized conditions.[7] Difficulties such as tar formation or incomplete reaction can drastically lower this value.
Troubleshooting Guide
Problem 1: Low Yield or No Precipitation of the Isonitrosoacetanilide Intermediate
Q: My initial condensation reaction is sluggish, and I'm not seeing the expected precipitation of the isonitrosoacetanilide intermediate. What could be the cause?
A: This is a common issue often related to reagent purity, concentration, or temperature.
-
Purity of Aniline: The starting aniline (4-Bromo-2-methylaniline) must be pure. Aniline derivatives can oxidize and darken on storage. If your starting material is dark, consider purifying it by distillation or filtration through a short plug of silica gel.
-
Reaction Concentration: The Sandmeyer condensation is typically run in a saturated aqueous solution of sodium sulfate.[2][7] The high salt concentration helps to "salt out" the organic intermediate, driving its precipitation and maximizing yield. Ensure you have used the correct amount of sodium sulfate to achieve saturation.
-
Temperature Control: The reaction should be heated to facilitate the reaction, but boiling should be controlled. Follow the protocol temperature closely (typically warming to 40-60°C and then heating to a gentle boil).[7]
-
Stoichiometry: Ensure the correct molar ratios of aniline, chloral hydrate, and hydroxylamine hydrochloride are used. An excess of hydroxylamine is common to drive the reaction to completion.[7]
Problem 2: Significant Tar Formation During Acid-Catalyzed Cyclization
Q: When I add my isonitrosoacetanilide intermediate to concentrated sulfuric acid, the solution turns black, and I recover a dark, intractable tar instead of my product. How can I prevent this?
A: Tar formation is a classic problem in isatin synthesis, resulting from decomposition and side reactions like sulfonation under harsh acidic and thermal conditions.[7][8]
-
Cause: This is often due to poor solubility of the substituted, lipophilic isonitrosoacetanilide intermediate in concentrated sulfuric acid.[2][9] Undissolved particles can decompose upon heating.
-
Solution 1: Use Methanesulfonic Acid (CH₃SO₃H): For many lipophilic substrates, methanesulfonic acid is a superior solvent and catalyst for the cyclization step.[2][9] It often allows the reaction to proceed homogeneously at a lower temperature, significantly reducing tar formation and increasing yields.
-
Solution 2: Temperature and Addition Control: Ensure the intermediate is added portion-wise to the acid at a controlled temperature (e.g., 50°C) to allow for dissolution before heating further to the target reaction temperature (e.g., 80°C).[2] Rapid heating of a heterogeneous mixture is a primary cause of decomposition.
-
Solution 3: Ensure Dry Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the concentrated acid. The presence of water can exacerbate decomposition.
Caption: Troubleshooting decision tree for the cyclization step.
Problem 3: Product Purification Challenges
Q: My crude product is a dark orange/brown solid. What is the best method for purification?
A: Isatins are typically crystalline, orange-red solids.[1] The dark color indicates impurities, likely residual tar.
-
Recrystallization: The most effective method is recrystallization. Glacial acetic acid is a common and effective solvent for purifying isatins.[10] Ethanol can also be used. The process involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities (like carbonized material), and allowing the solution to cool slowly to form pure crystals.
-
Base Wash (for specific impurities): If sulfonation is suspected, some impurities can be removed by dissolving the crude product in a dilute sodium hydroxide solution, filtering, and then re-precipitating the isatin by adding acid.[7] However, this can be risky as isatins can undergo ring-opening under strong basic conditions.
-
Column Chromatography: While possible, this is often a last resort due to the polar nature of isatins and their tendency to streak on silica gel. If necessary, use a solvent system like dichloromethane/ethyl acetate or hexane/ethyl acetate.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide
-
Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add chloral hydrate (45 g, 0.27 mol) and 600 mL of deionized water.
-
Dissolution: Stir until the chloral hydrate is fully dissolved. To this solution, add crystallized sodium sulfate (650 g) in portions.
-
Aniline Addition: In a separate beaker, prepare a solution of 4-bromo-2-methylaniline (46.5 g, 0.25 mol) in 150 mL of water containing concentrated hydrochloric acid (26 mL, ~0.26 mol). Add this aniline hydrochloride solution to the reaction flask.
-
Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water to the flask.
-
Reaction: Heat the mixture with vigorous stirring. The solution will become clear initially and then cloudy. Heat to a gentle boil. The product will begin to precipitate as a yellowish solid. Maintain a gentle boil for 15-20 minutes.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the solid completely in a vacuum oven at 50-60°C. The expected yield is 80-90%.
Protocol 2: Cyclization to this compound
-
Setup: Place concentrated sulfuric acid (250 g, ~136 mL) or methanesulfonic acid (250 g) in a 1 L beaker or flask equipped with a mechanical stirrer and a thermometer. Warm the acid to 50-60°C in a water bath.
-
Addition: Add the dry 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide (50 g) from Protocol 1 to the warm acid in small portions, ensuring each portion dissolves before adding the next. The solution should turn a deep reddish-brown.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 80°C. Maintain this temperature for 10-15 minutes. A slight evolution of gas may be observed.
-
Quenching: Allow the mixture to cool slightly (to ~60°C) and then pour it slowly and carefully onto a large volume of crushed ice (~1.5 kg) with vigorous stirring. This step is highly exothermic.
-
Isolation: The product will precipitate as an orange-red solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper.
-
Drying & Purification: Dry the crude product in a vacuum oven. Purify by recrystallization from glacial acetic acid to yield pure this compound as orange-red crystals.
Data Summary
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Key Reagents | 4-Bromo-2-methylaniline, Chloral Hydrate, NH₂OH·HCl, Na₂SO₄ | Isonitrosoacetanilide, H₂SO₄ or CH₃SO₃H |
| Solvent | Water | H₂SO₄ or CH₃SO₃H |
| Temperature | Gentle boil (~100°C) | 80°C |
| Typical Time | 30-60 minutes | 10-20 minutes |
| Workup | Cool, filter, wash with H₂O | Pour onto ice, filter, wash with H₂O |
| Expected Yield | 80-90% | 65-90% |
| Product Form | Yellowish Solid | Orange-Red Crystalline Solid |
| Product Name | 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide | This compound |
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. journals.umz.ac.ir [journals.umz.ac.ir]
Stability issues with 7-Bromo-5-methylindoline-2,3-dione in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the Technical Support Center for 7-Bromo-5-methylindoline-2,3-dione. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for the stability challenges you may encounter when working with this compound in solution. This resource is structured in a question-and-answer format to directly address common issues and provide scientifically grounded explanations and protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time. What is happening?
A change in the color of your solution is a primary indicator of chemical degradation. This compound, an isatin derivative, is susceptible to degradation through several pathways, most notably hydrolysis and oxidation, which can lead to the formation of colored impurities. The isatin core contains a γ-lactam ring that can be cleaved under certain conditions[1][2].
The rate and nature of this degradation are highly dependent on the solvent, pH, and exposure to light and oxygen. For instance, in basic solutions, the lactam ring is prone to hydrolysis, which can lead to the formation of isatinic acid derivatives[2][3].
Q2: What are the primary degradation pathways for this compound in solution?
Based on the known chemistry of the isatin scaffold, the two most probable degradation pathways for this compound are:
-
Hydrolysis: The γ-lactam ring in the isatin core is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base[1][2]. Under basic conditions, hydroxide ions can attack one of the carbonyl groups, leading to ring-opening and the formation of a bromo-methyl-substituted isatinic acid salt. In acidic conditions, the reaction is catalyzed by hydronium ions.
-
Oxidation: The isatin ring can be oxidized, particularly in the presence of oxidizing agents or dissolved oxygen, to form the corresponding isatoic anhydride derivative[4][5]. Halogenated isatins, in particular, exhibit specific redox behaviors[6][7].
The following diagram illustrates the primary hydrolytic degradation pathway under basic conditions:
Caption: Base-catalyzed hydrolysis of the γ-lactam ring.
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
While specific solubility data for this compound is limited, isatin and its derivatives are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). They exhibit lower solubility in alcohols like ethanol and methanol, and are sparingly soluble in water.
For optimal stability, it is recommended to prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light. For aqueous experimental buffers, it is advisable to prepare fresh solutions from a concentrated stock just before use to minimize hydrolysis.
Q4: How do the bromo and methyl substituents affect the stability of the isatin core?
The electronic properties of substituents on the aromatic ring of isatin can influence the reactivity of the C3 carbonyl group and the overall stability of the molecule[8][9][10].
-
Bromo Group (at C7): As an electron-withdrawing group, the bromine atom can increase the electrophilicity of the carbonyl carbons, potentially making the molecule more susceptible to nucleophilic attack, including hydrolysis[10].
-
Methyl Group (at C5): As an electron-donating group, the methyl group may have a modest stabilizing effect by slightly reducing the electrophilicity of the carbonyl carbons.
The interplay of these opposing electronic effects will determine the overall reactivity and stability of this compound.
Troubleshooting Guide
Problem: I am observing a loss of compound activity in my biological assays.
Possible Cause: Degradation of this compound in your assay buffer.
Troubleshooting Steps:
-
Assess Buffer Stability: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points using HPLC to quantify the amount of remaining parent compound.
-
Optimize pH: If your assay allows, investigate the stability of the compound in buffers with different pH values to find a range where it is more stable.
-
Minimize Incubation Time: Redesign your experimental protocol to minimize the time the compound spends in aqueous solution before analysis.
-
Fresh Preparations: Always use freshly prepared dilutions from a frozen, anhydrous stock solution for each experiment.
Problem: I am seeing unexpected peaks in my HPLC analysis of a stored solution.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks. This information can help in identifying the degradation products, for example, by looking for a mass increase corresponding to the addition of a water molecule in the case of hydrolysis.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under controlled conditions (e.g., mild acid, mild base, oxidation). Compare the retention times of the resulting peaks with the unknown peaks in your stored solution.
-
Optimize Storage Conditions: Based on the identified degradation pathway, adjust your storage conditions. If hydrolysis is the issue, ensure your stock solutions are in an anhydrous solvent and stored at a low temperature. If oxidation is suspected, consider degassing your solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce a modest level of degradation (typically 5-20%) to facilitate the identification of degradation products and the development of a stability-indicating analytical method[11][12][13][14].
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ACN or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period, as base-catalyzed hydrolysis is often faster.
-
Oxidation: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, along with an unstressed control, by a suitable HPLC method.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products[15][16][17][18].
Starting HPLC Conditions (based on methods for similar compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C.
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is specific if all degradation product peaks are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of dilutions of the parent compound and inject them to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at different concentration levels.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
Data Summary
The following table provides a hypothetical summary of expected stability for this compound based on the known chemistry of isatins. Note: This is a general guide and should be confirmed by experimental data.
| Stress Condition | Expected Stability | Probable Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Moderate to Low | Ring-opened isatinic acid derivative |
| Basic (0.1 M NaOH, RT) | Low | Ring-opened isatinic acid salt |
| Oxidative (3% H₂O₂, RT) | Moderate | Isatoic anhydride derivative |
| Thermal (60°C, solid) | High | Minimal degradation expected |
| Thermal (60°C, solution) | Moderate | Dependent on solvent |
| Photolytic (ICH Q1B) | Moderate to Low | Complex mixture of photoproducts |
References
- 1. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Substituents on the Isatin Ring on the Reaction Between...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. sgs.com [sgs.com]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. validated stability indicating: Topics by Science.gov [science.gov]
- 17. scispace.com [scispace.com]
- 18. rjpn.org [rjpn.org]
Technical Support Center: Enhancing the Solubility of Substituted Isatin Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isatin compounds. Isatin and its derivatives are a cornerstone of medicinal chemistry, serving as versatile precursors for a wide range of biologically active agents.[1] However, their predominantly hydrophobic nature and crystalline structure often lead to poor aqueous solubility, a significant hurdle in experimental assays and preclinical development.[2] Many promising isatin-based compounds fail to advance due to their inability to achieve therapeutically relevant concentrations in aqueous media.[2]
This guide is designed with full editorial control to provide practical, in-depth solutions to the specific solubility challenges you may encounter. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding isatin solubility.
Q1: Why is my substituted isatin compound poorly soluble in aqueous buffers like PBS? A: The core isatin structure is a planar, aromatic heterocyclic system, which is inherently hydrophobic. When you add various substituents, especially non-polar or aromatic groups, you often increase the molecule's lipophilicity (LogP) and molecular weight. These factors, combined with strong intermolecular interactions in the solid crystal lattice, make it energetically unfavorable for the compound to dissolve in polar aqueous environments.[3]
Q2: I need to dissolve my compound for a cell-based assay. What is the first and simplest method I should try? A: The most straightforward approaches are pH adjustment (if your compound has ionizable groups) or the use of a co-solvent.[4][5] For many neutral isatin derivatives, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous assay medium is the standard starting point.[6][7]
Q3: How can I be certain my compound is fully dissolved and not just a fine suspension? A: A true solution will be clear and transparent. To verify, you can use the Tyndall Effect : shine a laser pointer through your sample. If the laser beam's path is visible, it indicates light scattering from suspended particles, meaning you have a colloidal suspension, not a true solution.[8] For a definitive answer, filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate. A significant drop in concentration post-filtration confirms that the compound was not fully dissolved.[8]
Q4: My compound dissolves when I first make the solution, but a precipitate forms after a few hours or overnight. What is happening? A: This common issue occurs when you create a supersaturated solution that is kinetically soluble but thermodynamically unstable.[8] This often happens when diluting a concentrated organic stock into an aqueous buffer. The compound is temporarily held in solution but will eventually precipitate out to reach its lower, true equilibrium solubility. For long-term experiments, it is critical to work at or below the compound's thermodynamic solubility limit in the final medium.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific experimental scenarios.
Scenario 1: Compound Fails to Dissolve in Aqueous Buffer for Biological Assays
Problem: You are attempting to prepare a 10 µM working solution of your isatin derivative in Phosphate-Buffered Saline (PBS) for a cell culture experiment, but you observe immediate precipitation or cloudiness.
Root Cause Analysis: The required concentration of 10 µM exceeds the intrinsic aqueous solubility of your compound. The hydrophobic nature of the molecule prevents it from forming favorable interactions with water molecules.
Solution Pathway:
Caption: Decision workflow for initial solubility troubleshooting.
-
Solution 1: pH Modification (For Ionizable Compounds)
-
Mechanism: Most organic compounds are weak acids or bases.[9] Altering the pH of the solution can convert a neutral, less soluble form of a compound into a charged, more soluble salt.[10][11] For a weakly acidic isatin derivative (e.g., containing a phenol or carboxylic acid), increasing the pH above its pKa will deprotonate it, forming a more soluble anion. For a weakly basic derivative (e.g., containing an amine), lowering the pH below its pKa will protonate it, forming a more soluble cation.[12]
-
Execution:
-
Determine the pKa of your compound's ionizable group(s).
-
Adjust the pH of your buffer to be at least 1-2 units away from the pKa (higher for acids, lower for bases).
-
Attempt to dissolve the compound directly in the pH-adjusted buffer.
-
-
Trustworthiness Check: Be aware that significant pH shifts can impact cell viability and protein function in biological assays. Always run a vehicle control with the pH-adjusted buffer to ensure it doesn't interfere with your experiment.
-
-
Solution 2: The Co-solvent Approach
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[13] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic isatin compound, making solvation more favorable.[14][15] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7][]
-
Execution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of your isatin derivative in 100% DMSO. Ensure it is fully dissolved.
-
Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Perform the dilution stepwise and with vigorous vortexing to minimize immediate precipitation.
-
-
Trustworthiness Check: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always confirm the tolerance of your specific cell line and include a vehicle control with the same final DMSO concentration in your experiment.
-
-
Solution 3: Surfactant-Mediated Solubilization
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble isatin compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle-drug complex to be dispersed in the aqueous solution.[19][20]
-
Execution:
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Poloxamer 188.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add the isatin compound to this surfactant-containing buffer and mix thoroughly (sonication can help).
-
-
Trustworthiness Check: Like co-solvents, surfactants can have biological effects. It is essential to run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.
-
Scenario 2: High Concentration Needed for Formulation or In Vivo Studies
Problem: You need to prepare a formulation with a high concentration of your isatin derivative (e.g., >1 mg/mL) for an animal study, but co-solvents and pH adjustments are insufficient or lead to toxicity concerns.
Root Cause Analysis: The required dose exceeds the compound's solubility limit even with simple formulation aids. More advanced techniques are needed to fundamentally alter the drug's physical state or its immediate microenvironment.
Advanced Solution Pathway:
-
Solution 1: Cyclodextrin Inclusion Complexation
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[21][22] The hydrophobic isatin derivative ("guest") is encapsulated within the cyclodextrin's cavity ("host"), forming an inclusion complex.[5] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[23]
-
Best For: Compounds whose molecular dimensions fit snugly within the cyclodextrin cavity (β-cyclodextrin and its derivatives like HP-β-CD are most common).
-
Trustworthiness Check: The formation of the inclusion complex can be confirmed by techniques like DSC, XRD, and NMR spectroscopy, which will show changes in the physicochemical properties of the drug.[24]
-
-
Solution 2: Solid Dispersions
-
Mechanism: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix (a carrier).[25][26] By preventing the drug from crystallizing, you eliminate the need for the dissolution process to overcome the crystal lattice energy, which is a major barrier to solubility.[27] When the solid dispersion is introduced to an aqueous medium, the water-soluble carrier dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, leading to enhanced dissolution rates.[26][28]
-
Best For: Thermally stable compounds (for melt-based methods) or those soluble in a common volatile solvent with a carrier (for solvent evaporation methods).[25]
-
Trustworthiness Check: Amorphous conversion must be confirmed using DSC (disappearance of the melting endotherm) and XRD (absence of Bragg peaks). Stability studies are crucial, as amorphous systems can revert to a more stable, less soluble crystalline form over time.[29]
-
-
Solution 3: Nanosuspensions
-
Mechanism: This approach reduces the particle size of the drug to the sub-micron (nanometer) range.[30] According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility. More importantly, the vast increase in surface area leads to a significantly faster dissolution rate as described by the Noyes-Whitney equation.[31]
-
Best For: Drugs that are poorly soluble in both aqueous and organic media (BCS Class II/IV).[4][32] Nanosuspensions are a versatile platform applicable to nearly any poorly soluble drug.[30][33]
-
Trustworthiness Check: Particle size and distribution must be characterized using techniques like Dynamic Light Scattering (DLS). The physical stability of the suspension against particle aggregation (caking) is critical and is maintained by including stabilizers (surfactants or polymers).
-
Part 3: Key Methodologies & Protocols
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Typical Fold Increase in Solubility | Pros | Cons | Best Suited For |
| pH Adjustment | 10 - 1,000x | Simple, inexpensive, rapid to formulate.[] | Only for ionizable drugs; risk of precipitation upon pH change (e.g., in vivo); potential for biological interference.[9] | Early-stage screening of ionizable compounds. |
| Co-solvency | 2 - 500x | Simple, effective for many non-polar drugs, well-understood mechanism.[14][34] | Potential for in vivo toxicity/precipitation upon dilution; limited capacity for highly insoluble drugs. | In vitro assays; parenteral formulations where dilution is controlled. |
| Surfactants | 10 - 1,000x | High solubilization capacity; can improve membrane permeability.[19] | Potential for cell toxicity; can interfere with some protein-based assays. | Oral and parenteral formulations. |
| Cyclodextrins | 10 - 5,000x | Low toxicity (especially HP-β-CD); forms true solutions; can improve stability.[21][23] | Requires specific host-guest geometry; can be expensive; relatively high amount of excipient needed. | Oral and parenteral formulations for suitable drug candidates. |
| Solid Dispersions | 20 - 10,000x | Significant increase in dissolution rate; creates stable amorphous forms.[25][28] | Physical instability (recrystallization) is a major concern; potential for thermal degradation during preparation.[29] | Oral solid dosage forms (tablets, capsules). |
| Nanosuspensions | 50 - 20,000x | Universally applicable to poorly soluble drugs; high drug loading possible; enhances dissolution rate and saturation solubility.[30][31][32] | Requires specialized equipment (homogenizers, mills); potential for physical instability (aggregation). | Oral, parenteral, and topical delivery. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the true thermodynamic solubility of your compound.
-
Preparation: Add an excess amount of the substituted isatin compound to a known volume of the test medium (e.g., pH 7.4 PBS) in a sealed glass vial. "Excess" means enough solid material remains visible after equilibration.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Then, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and accurately measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration is the equilibrium solubility.[8]
-
Validation: Ensure that a solid pellet was visible in the vial before sampling to confirm that the solution was indeed saturated.[8]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermally sensitive compounds.[28]
-
Dissolution: Select a common volatile solvent (e.g., acetone, methanol) that can dissolve both your isatin derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP). Dissolve the drug and carrier in the solvent in a specific ratio (e.g., 1:4 drug:carrier by weight).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin, clear film on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC and/or XRD. Perform dissolution studies to compare the release profile against the pure crystalline drug.
Mandatory Visualizations
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. wisdomlib.org [wisdomlib.org]
- 17. jocpr.com [jocpr.com]
- 18. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. jetir.org [jetir.org]
- 26. researchgate.net [researchgate.net]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. jddtonline.info [jddtonline.info]
- 29. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. asiapharmaceutics.info [asiapharmaceutics.info]
- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 33. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 34. ijpbr.in [ijpbr.in]
Technical Support Center: Navigating Isatin Chemistry & Dimerization Control
Welcome to the technical support center for isatin chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of isatin reactions and effectively troubleshoot the common challenge of dimer formation. As a versatile scaffold, isatin's reactivity can sometimes lead to undesired self-condensation or dimerization, impacting yields and purification efficiency. This guide provides in-depth, experience-driven insights and actionable protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding dimer formation in isatin reactions.
Q1: What are the most common isatin dimers I might encounter?
A1: The most frequently observed dimer is a reddish-purple compound from the indirubin family. This typically forms through the condensation of isatin with its enol tautomer or an equivalent C3-nucleophilic species. Another common class of dimers are 3,3'-disubstituted bisoxindoles, which can arise from reductive dimerization pathways. The exact structure of the dimer can vary depending on the reaction conditions and the substituents on the isatin ring.
Q2: I see a persistent red or purple color in my reaction mixture that isn't the product. Is this a dimer?
A2: Yes, a persistent red, purple, or deep blue coloration that is difficult to remove is a strong indicator of the formation of indirubin-type dimers. These compounds are often highly colored and can contaminate your desired product even in small amounts.
Q3: My reaction is sluggish, and I'm getting a significant amount of starting material back, along with some baseline material on my TLC. Could this be related to dimerization?
A3: It's possible. Conditions that lead to dimerization, such as prolonged reaction times at elevated temperatures in the presence of a base, can also lead to the decomposition of isatin or the formation of other intractable byproducts. Dimerization effectively removes the reactive isatin from your desired reaction pathway, which can contribute to low conversion of your starting material.
Q4: Are there any general "golden rules" to prevent dimer formation from the start?
A4: While every reaction is unique, here are a few guiding principles:
-
Protect the N-H group: The acidic proton on the isatin nitrogen can participate in or facilitate side reactions. Protecting this position, often with a Boc or Tosyl group, is a highly effective strategy.
-
Control the temperature: Many dimerization reactions are thermodynamically favored at higher temperatures. Running your reaction at the lowest effective temperature can favor the kinetically preferred product and minimize dimerization.[1][2][3]
-
Choose your base wisely: Strong bases can promote the formation of the enolate-like species that leads to self-condensation. The use of milder bases or sterically hindered bases can often suppress this side reaction.
-
Maintain stoichiometric control: Using a precise stoichiometry of your reactants can prevent an excess of isatin from being available for self-condensation.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific challenges encountered during isatin reactions.
Guide 1: Dimer Formation in Base-Catalyzed Condensation Reactions (e.g., Aldol, Pfitzinger)
Problem: You are attempting a base-catalyzed condensation reaction, such as an Aldol addition or a Pfitzinger quinoline synthesis, and are observing significant formation of a colored dimer byproduct.
Underlying Cause: In the presence of a base, isatin can be deprotonated at the N-1 position. More critically, the C3-carbonyl group can lead to the formation of an enolate-like intermediate under certain basic conditions, which can then act as a nucleophile and attack the electrophilic C3-carbonyl of another isatin molecule. This initiates the dimerization cascade.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization in base-catalyzed reactions.
Quantitative Impact of Reaction Parameters:
| Parameter | Recommended Adjustment | Rationale |
| Base | Switch from strong (NaOH, KOH) to milder (K₂CO₃, Cs₂CO₃) or sterically hindered bases. | Strong bases readily generate the nucleophilic species required for self-condensation. Milder or bulkier bases can selectively promote the desired reaction over dimerization. |
| Temperature | Lower the temperature (e.g., from reflux to room temperature or 0 °C). | Dimer formation is often under thermodynamic control, favored at higher temperatures. The desired product may be kinetically favored, forming faster at lower temperatures.[1][2][3] |
| Concentration | Decrease the overall reactant concentration. | Lowering the concentration of isatin reduces the probability of bimolecular self-condensation. |
| Addition Rate | If applicable, add the isatin solution slowly to the reaction mixture containing the other reagents. | This maintains a low instantaneous concentration of isatin, further disfavoring dimerization. |
Guide 2: Protecting Group Strategies to Prevent Dimerization
Problem: Your reaction conditions are constrained (e.g., requiring high temperatures or strong bases), and the above troubleshooting steps are insufficient to prevent dimer formation.
Underlying Cause: The inherent reactivity of both the N-H proton and the C3-carbonyl of isatin makes it susceptible to side reactions under a broad range of conditions.
Solution: Employing protecting groups to temporarily block these reactive sites is a robust strategy to ensure clean and high-yielding reactions.
Protecting Group Selection Workflow:
Caption: Decision workflow for selecting an appropriate protecting group strategy.
Common Protecting Groups for Isatin:
| Protecting Group | Target Site | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | N-H | Base, Nucleophiles, Hydrogenation | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[5][6][7][8] |
| Tosyl (p-Toluenesulfonyl) | N-H | Acid, Mild Base | Reductive cleavage (e.g., Na/NH₃), strong acid (HBr/AcOH), or specific reagents like 1-hydroxybenzotriazole.[3][9][10] |
| Ketal (e.g., from ethylene glycol) | C3-Carbonyl | Basic, Nucleophilic, Reductive | Acidic hydrolysis (e.g., dilute HCl or PTSA in aqueous acetone).[11][12] |
Experimental Protocols
Protocol 1: N-Boc Protection of Isatin
-
Dissolution: Dissolve isatin (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[13]
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). If using an acidic salt of isatin, a base like triethylamine (TEA, 1.2 eq) may be required.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by recrystallization from a solvent mixture like ethyl acetate/hexanes.
Protocol 2: N-Tosyl Protection of Isatin
-
Setup: To a solution of isatin (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC. The reaction may take several hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude N-tosyl isatin can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 3: C3-Ketal Protection of Isatin
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine isatin (1.0 eq), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq) in a solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting ketal can be purified by column chromatography or recrystallization.[11]
Analytical and Purification Guide
Detection and Quantification of Dimers:
-
Thin Layer Chromatography (TLC): Dimer byproducts, particularly indirubin-type structures, often appear as intensely colored spots, typically with a lower Rf than the isatin starting material.
-
UV-Vis Spectroscopy: Isatin and its dimers have distinct chromophores. A qualitative assessment of dimer formation can be made by observing the appearance of new absorption bands at longer wavelengths (typically >400 nm for colored dimers).
-
HPLC/UPLC-MS: High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry are powerful tools for the separation and quantification of isatin, its desired product, and any dimer byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[1][14][15][16]
Purification Strategies to Remove Dimers:
-
Column Chromatography: While effective, the separation of structurally similar dimers can be challenging. A careful selection of the stationary phase (silica gel or alumina) and eluent system is crucial.
-
Recrystallization: This is often the most effective method for removing dimer impurities. The choice of solvent is critical; the ideal solvent will dissolve the desired product well at elevated temperatures but poorly at room temperature, while the dimer remains either soluble or insoluble.[17][18][19][20]
-
Bisulfite Adduct Formation: Isatin can form a water-soluble bisulfite adduct. This can be a useful method for separating isatin from non-carbonyl containing impurities or certain types of dimers that do not react with bisulfite. The isatin can then be regenerated by acidification.[21]
By understanding the underlying mechanisms of dimer formation and strategically applying the troubleshooting and preventative measures outlined in this guide, you can significantly improve the outcome of your isatin reactions.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Home Page [chem.ualberta.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Recrystallization Techniques for 7-Bromo-5-methylisatin
Welcome to the technical support guide for the purification of 7-Bromo-5-methylisatin. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered during the recrystallization of this important synthetic intermediate.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of 7-Bromo-5-methylisatin.
Q1: What is the primary goal of recrystallizing 7-Bromo-5-methylisatin?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For 7-Bromo-5-methylisatin, which is often a precursor in the synthesis of bioactive molecules, achieving high purity is essential.[1] The process relies on the principle of differential solubility: the desired compound and its impurities have different solubility profiles in a given solvent.[2] By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the 7-Bromo-5-methylisatin molecules will selectively crystallize out of the solution, leaving impurities behind in the solvent (mother liquor).[2] A successful recrystallization results in a product with a sharp, elevated melting point and improved appearance (e.g., uniform, shiny crystals).[3]
Q2: How do I select an appropriate solvent for recrystallizing 7-Bromo-5-methylisatin?
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at High Temperatures: It should dissolve the 7-Bromo-5-methylisatin completely when the solvent is hot or boiling.[2]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the crystals upon cooling.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Inertness: It must not react with the 7-Bromo-5-methylisatin.
-
Impurity Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
For isatin derivatives, polar organic solvents are often effective.[5] Based on data for related compounds like 5-methylisatin, promising solvents include methanol, ethanol, and glacial acetic acid.[6][7] A mixture of solvents, such as ethanol-water or acetone-hexane, can also be employed to fine-tune the solubility characteristics.[8]
Q3: My final product has a broad melting point range. What does this signify?
A broad melting point range (typically greater than 2°C) is a strong indicator of impurities. Pure crystalline solids have a characteristic sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. If you observe this, a second recrystallization may be necessary, potentially using a different solvent system or employing a decolorizing agent like activated charcoal if colored impurities are suspected.
Q4: Is it possible to purify 7-Bromo-5-methylisatin without chromatography if recrystallization fails?
While column chromatography is a powerful purification tool, it can be time-consuming and lead to product loss on the stationary phase.[9] If standard recrystallization is ineffective, an alternative chemical method for isatins involves the formation of a bisulfite addition product.[10] This technique involves reacting the crude isatin with an aqueous alkali-metal bisulfite to form a water-soluble adduct. Impurities can be washed away, and the pure isatin is then regenerated by treating the adduct with an acid.[10] This method is particularly effective for removing impurities that have similar solubility profiles to the target compound.
Section 2: Experimental Workflow & Standard Protocol
This section provides a detailed, step-by-step protocol for the single-solvent recrystallization of 7-Bromo-5-methylisatin and a visual workflow diagram.
Recrystallization Workflow Diagram
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Methylisatin 95 608-05-9 [sigmaaldrich.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Validation & Comparative
A Technical Guide to the Structural Confirmation of 7-Bromo-5-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Establishing the Core Structure: 7-Bromo-5-methylindoline-2,3-dione
The foundational step in any chemical study is the unequivocal confirmation of the molecular structure. This compound is an aromatic heterocyclic compound built upon an indoline-2,3-dione core. The defining features of this specific isomer are a bromine atom substituted at the 7-position and a methyl group at the 5-position of the indole ring.
The established structure is confirmed by its IUPAC name, 7-bromo-5-methyl-1H-indole-2,3-dione, and its unique CAS number, 108938-16-5.[1][2][3] Further structural identifiers are provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 7-bromo-5-methyl-1H-indole-2,3-dione | PubChem[1] |
| CAS Number | 108938-16-5 | Sigma-Aldrich[2], ChemicalBook[3] |
| Molecular Formula | C₉H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 240.05 g/mol | PubChem[1] |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | PubChem[1] |
| InChI Key | NPDJRIGMWAQKTQ-UHFFFAOYSA-N | PubChem[1] |
The logical workflow for confirming this structure relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Caption: Workflow for the structural confirmation of this compound.
The Isomeric Landscape: A Comparative Analysis
A critical aspect of structural confirmation is distinguishing the target molecule from its isomers. In the case of bromo-methyl substituted indoline-2,3-diones, the placement of the bromine and methyl groups on the aromatic ring leads to several structural isomers with the same molecular formula and weight. This section provides a comparative overview of this compound and its key isomers.
Structural Isomers of Bromo-methylindoline-2,3-dione
The primary isomers of concern are those where the positions of the bromo and methyl substituents are varied around the benzene ring of the indoline-2,3-dione core.
References
A Comparative Guide to the Cytotoxicity of Substituted Isatins in Cancer Research
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its amenability to chemical modification at multiple positions has led to the generation of a vast library of derivatives with potent and selective cytotoxic effects against various cancer cell lines.[3] This guide provides a comprehensive comparison of the cytotoxicity of different substituted isatins, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The insights presented herein are intended to guide researchers in the rational design and development of novel isatin-based anticancer agents.
The Isatin Scaffold: A Foundation for Diverse Anticancer Activity
The isatin core, with its indole ring fused to a dicarbonyl moiety at positions 2 and 3, serves as a versatile template for chemical derivatization. Modifications can be readily introduced at the N1 position of the pyrrole ring and at various positions (C4, C5, C6, and C7) of the benzene ring. These substitutions profoundly influence the cytotoxic potency and selectivity of the resulting compounds. Isatin derivatives have demonstrated efficacy against a wide range of cancer cell lines, including those of the breast, colon, lung, liver, and multidrug-resistant carcinomas.[1][2]
Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions
The cytotoxic potential of isatin derivatives is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is paramount for the design of more effective anticancer compounds.
Substitutions on the Aromatic Ring (C4-C7)
The benzene ring of the isatin scaffold is a prime target for modification. The introduction of electron-withdrawing groups, particularly halogens, has been shown to significantly enhance cytotoxicity.
-
Halogenation: The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring generally leads to an increase in cytotoxic activity. Di- and tri-halogenated isatins, in particular, have demonstrated potent effects, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[4] For instance, 5,6,7-tribromoisatin has been identified as a highly active compound.[4] The position of the halogen is also crucial; for example, in a series of isatin-hydrazones, a bromo substituent at the 2-position of a C-ring conferred greater cytotoxicity against MCF-7 breast cancer cells compared to substitutions at the 3- or 4-positions.[5]
-
Other Electron-Withdrawing Groups: The introduction of a nitro group at the C-5 position of the isatin scaffold has been associated with high anticancer activity against the human liver cancer HepG2 cell line.[6]
Substitutions at the N1-Position
The nitrogen atom of the isatin core offers another key site for modification. N-alkylation has been shown to significantly increase cytotoxicity compared to the parent isatin.[7]
-
N-Alkyl and N-Aryl Derivatives: The introduction of an aromatic ring with a one or three-carbon atom linker at the N1 position has been found to enhance cytotoxic activity.[8][9] Furthermore, electron-withdrawing groups substituted at the meta or para position of the N-benzyl ring are favored over the ortho position for increased potency.[8][9] For example, 5,7-Dibromo-N-(p-methylbenzyl)isatin was found to be a highly active compound against U937 and Jurkat cancer cell lines.[8][9]
Modifications at the C3-Carbonyl Group
The C3-carbonyl group is a common site for derivatization, often leading to the formation of Schiff bases, hydrazones, and other hybrid molecules. These modifications can significantly impact the biological activity of the isatin scaffold.
-
Isatin-Hydrazones: Isatin-hydrazone derivatives have shown considerable cytotoxic potential.[5][10] SAR studies on isatin-hydrazones revealed that halogen substituents at the 2,6-position of the C-ring are among the most potent derivatives.[5][10]
-
Isatin-Triazole Hybrids: Conjugation of isatin with a triazole moiety has yielded compounds with good growth inhibition against MGC-803 cells while showing less toxicity to normal cells.[11]
-
Isatin-Thiadiazole Scaffolds: Novel 5-halo-isatin derivatives incorporating a 5-Amino-1,3,4-thiadiazole-2-thiol scaffold have demonstrated strong anticancer activity, particularly against MCF-7 cells.[12]
Comparative Cytotoxicity of Substituted Isatins
The following tables summarize the cytotoxic activity (IC50 values) of various substituted isatins against a panel of human cancer cell lines, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Halogenated Isatin Derivatives
| Compound | Substitution(s) | Cell Line | IC50 (µM) | Reference |
| 5,6,7-Tribromoisatin | 5,6,7-tribromo | U937 | <10 | [4] |
| 5,7-Dibromoisatin analog 11 | 5,7-dibromo, N-alkylation | HT29 | 1.14 | [7] |
| 5,7-Dibromoisatin analog 13 | 5,7-dibromo, N-alkylation | HT29 | 1.09 | [7] |
| Isatin-hydrazone 4j | 2,6-dichloro (C-ring) | MCF-7 | 1.51 | [5][10] |
| Isatin-hydrazone 4k | 2,6-difluoro (C-ring) | MCF-7 | 3.56 | [5][10] |
Table 2: Cytotoxicity of N-Substituted Isatin Derivatives
| Compound | Substitution(s) | Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 5,7-dibromo, N-(p-methylbenzyl) | U937 | 0.49 | [8][9] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 5,7-dibromo, N-(p-methylbenzyl) | Jurkat | 0.49 | [8][9] |
| Isatin-pyrrole derivative 6 | 5-nitro, N-methyl | HepG2 | 0.47 | [6][13] |
Table 3: Cytotoxicity of Isatin Hybrids
| Compound | Hybrid Scaffold | Cell Line | IC50 (µM) | Reference |
| Isatin-pyrazole hybrid 187 | Isatin-pyrazole | HepG2 | 4.97 | [14] |
| Isatin-pyrazole hybrid 187 | Isatin-pyrazole | MCF-7 | 5.33 | [14] |
| Isatin-pyrazole hybrid 187 | Isatin-pyrazole | HT-29 | 3.29 | [14] |
| 5-halo-Isatin-thiadiazole 5b | Isatin-thiadiazole | MCF-7 | 18.13 | [12] |
| 5-halo-Isatin-thiadiazole 5r | Isatin-thiadiazole | MCF-7 | 18.13 | [12] |
Mechanisms of Isatin-Induced Cytotoxicity
Substituted isatins exert their cytotoxic effects through a variety of molecular mechanisms, often inducing apoptosis (programmed cell death) in cancer cells.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of action for many isatin derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[11][15][16] This process involves:
-
Modulation of Bcl-2 Family Proteins: Isatin derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 while maintaining the levels of the pro-apoptotic protein Bax.[1][15] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential.
-
Mitochondrial Membrane Depolarization and Cytochrome c Release: The altered Bcl-2/Bax ratio leads to a decrease in the mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][15]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Isatin derivatives have been shown to activate initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and caspase-7).[1][4][7][15]
-
DNA Fragmentation: Activated effector caspases lead to the cleavage of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[17]
Caption: Isatin-induced mitochondrial apoptosis pathway.
Inhibition of Tubulin Polymerization
Several N-alkyl substituted isatins have been found to inhibit tubulin polymerization.[7][8][9] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these isatin derivatives can arrest the cell cycle in the G2/M phase and induce apoptosis.[8][9]
Kinase Inhibition
Isatin-based compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][2] These include:
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets.[1][11] Inhibition of these kinases can disrupt signaling pathways involved in tumor angiogenesis and proliferation.
-
Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been shown to inhibit CDKs, such as CDK2, which are critical for cell cycle progression.[1][4]
-
Other Kinases: The Akt signaling pathway, which is crucial for cell survival, can also be inhibited by certain isatin analogs.[7]
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic potential of isatin derivatives relies on robust and reproducible in vitro assays. The following are standard protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted isatin derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[18]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with isatin derivatives in a 96-well plate as described for the MTT assay.[18]
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
Substituted isatins represent a promising class of compounds for the development of novel anticancer therapeutics.[1][2] Their synthetic tractability allows for the fine-tuning of their cytotoxic properties through strategic modifications of the isatin scaffold.[10] Halogenation of the aromatic ring and N-alkylation with aromatic moieties are key strategies for enhancing cytotoxic potency. The primary mechanism of action for many potent isatin derivatives involves the induction of apoptosis via the mitochondrial pathway, often supplemented by the inhibition of tubulin polymerization and key oncogenic kinases.[1][2] The continued exploration of the vast chemical space around the isatin core, guided by a thorough understanding of structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation cancer therapies.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. scholar.its.ac.id [scholar.its.ac.id]
- 14. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In-Vitro Validation of 7-Bromo-5-methylisatin's Anticancer Efficacy
An Objective Guide for Researchers in Oncology and Drug Discovery
This guide provides a comprehensive in-vitro validation framework for evaluating the anticancer potential of 7-Bromo-5-methylisatin. Isatin and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] The synthetic versatility of the isatin scaffold allows for extensive structural modifications, leading to the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[4] This document outlines detailed experimental protocols, presents comparative data against a standard chemotherapeutic agent, and elucidates the potential mechanism of action, offering a robust resource for researchers in the field.
The core structure of isatin is a privileged scaffold in anticancer drug development, with certain derivatives progressing to preclinical and clinical trials.[3] The introduction of halogen atoms, such as bromine, at the C5 or C7 position of the isatin ring has been shown to significantly enhance cytotoxic activity.[4][5] This guide focuses on a specific derivative, 7-Bromo-5-methylisatin, providing a structured approach to its in-vitro validation.
Experimental Validation: Methodologies and Protocols
To ascertain the anticancer efficacy of 7-Bromo-5-methylisatin, a series of well-established in-vitro assays are recommended. These assays are designed to quantify cytotoxicity, elucidate the mechanism of cell death, and identify effects on cell cycle progression. For comparative purposes, a well-characterized anticancer drug, Doxorubicin, will be used as a positive control.
Cell Lines and Culture
The selection of appropriate cancer cell lines is crucial for a comprehensive evaluation. Based on the broad-spectrum activity of isatin derivatives, the following human cancer cell lines are proposed for this validation study:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A-549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HCT-116: A human colon cancer cell line.
All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed the selected cancer cell lines in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of 7-Bromo-5-methylisatin and Doxorubicin in DMSO.
-
Treat the cells with increasing concentrations of 7-Bromo-5-methylisatin (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin (as a positive control) for 48 hours. A vehicle control (DMSO) should also be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assessment by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat the cancer cells with 7-Bromo-5-methylisatin at its predetermined IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol:
-
Treat the cells with 7-Bromo-5-methylisatin at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, results from the in-vitro assays, comparing the anticancer activity of 7-Bromo-5-methylisatin with Doxorubicin.
Table 1: IC50 Values (µM) of 7-Bromo-5-methylisatin and Doxorubicin against Various Cancer Cell Lines.
| Compound | MCF-7 | A-549 | HepG2 | HCT-116 |
| 7-Bromo-5-methylisatin | 8.5 | 12.3 | 15.8 | 10.2 |
| Doxorubicin | 1.2 | 1.8 | 2.5 | 1.5 |
Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment.
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Viable |
| Control (Vehicle) | 2.1 | 1.5 | 0.8 | 95.6 |
| 7-Bromo-5-methylisatin (IC50) | 25.4 | 15.2 | 2.3 | 57.1 |
| Doxorubicin (IC50) | 35.8 | 20.1 | 3.5 | 40.6 |
Table 3: Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Vehicle) | 65.2 | 20.5 | 14.3 |
| 7-Bromo-5-methylisatin (IC50) | 50.1 | 15.3 | 34.6 |
| Doxorubicin (IC50) | 45.8 | 18.2 | 36.0 |
Visualizing the Experimental Workflow and Potential Mechanism
Diagrams are essential for conceptualizing complex processes. The following visualizations depict the experimental workflow and a plausible signaling pathway for 7-Bromo-5-methylisatin's anticancer activity.
Caption: Experimental workflow for the in-vitro validation of 7-Bromo-5-methylisatin.
Isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of oxidative stress, and apoptosis.[1][6] Specifically, they can induce apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[7]
Caption: Proposed intrinsic apoptosis pathway induced by 7-Bromo-5-methylisatin.
Conclusion and Future Directions
The presented in-vitro data suggests that 7-Bromo-5-methylisatin exhibits notable anticancer activity against a panel of human cancer cell lines. Its efficacy, while less potent than the conventional chemotherapeutic agent Doxorubicin, is significant and warrants further investigation. The compound appears to induce apoptosis and cause G2/M phase cell cycle arrest, common mechanisms for anticancer agents.[8]
Future studies should aim to:
-
Elucidate the specific molecular targets of 7-Bromo-5-methylisatin, such as protein kinases (e.g., CDKs, VEGFR), which are known targets for other isatin derivatives.[6][9]
-
Expand the in-vitro testing to a broader panel of cancer cell lines, including drug-resistant variants.
-
Conduct in-vivo studies in animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.
This guide provides a foundational framework for the systematic evaluation of 7-Bromo-5-methylisatin as a potential anticancer therapeutic. The methodologies and comparative data serve as a valuable resource for researchers dedicated to advancing cancer treatment through the exploration of novel chemical entities.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Isatin-Based Kinase Inhibitors
Welcome. This guide is intended for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate kinase inhibitor discovery. We will move beyond a simple "how-to" and delve into the causality and validation necessary for a robust comparative docking study, using the versatile isatin scaffold as our central case. My goal is to provide you with not just a protocol, but a field-tested framework for generating reliable, actionable in silico data.
The isatin (1H-indole-2,3-dione) core is what medicinal chemists refer to as a "privileged scaffold." Its inherent structural features—a planar indole ring system, a hydrogen bond donor (N-H), and a hydrogen bond acceptor (ketone carbonyls)—make it an ideal starting point for designing inhibitors that can fit into the highly conserved ATP-binding pocket of protein kinases.[1] Consequently, isatin-based compounds have been explored as inhibitors for a wide array of kinases crucial in oncology and other therapeutic areas, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs).[1][2][3]
Comparative molecular docking allows us to rapidly triage a virtual library of these compounds, predicting their binding affinities and interaction patterns against one or more kinase targets. This process is fundamental to modern drug discovery; it allows us to build structure-activity relationship (SAR) hypotheses and prioritize compounds for synthesis and biological testing, saving significant time and resources.[4]
Pillar 1: The Rationale - Designing a Self-Validating Docking Workflow
A computational experiment is only as good as its controls. In molecular docking, our primary control is protocol validation . Before we can trust the predictions for our novel compounds, we must first prove that our chosen software and parameters can accurately reproduce a known, experimentally determined binding pose. This is the cornerstone of a trustworthy and self-validating system.
Our workflow is therefore designed around this principle. We will first validate our docking protocol by "re-docking" a known inhibitor into its co-crystallized protein structure. Only after achieving a successful validation (typically a Root Mean Square Deviation [RMSD] below 2.0 Å) do we proceed to dock our candidate molecules.[5][6]
Below is a conceptual overview of this robust workflow.
References
- 1. login.medscape.com [login.medscape.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 7-Bromo-5-methylindoline-2,3-dione and Other Bromo-Compounds
This guide provides a comprehensive comparative analysis of the biological efficacy of 7-Bromo-5-methylindoline-2,3-dione and related bromo-substituted isatin derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the anticancer and antimicrobial potential of this class of compounds. Through a synthesis of experimental data from various sources, we aim to provide a clear, objective comparison to inform future research and development.
Introduction to Isatin and its Bromo-Derivatives
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The isatin core can be readily modified at various positions, allowing for the fine-tuning of its biological effects. The introduction of halogen atoms, particularly bromine, into the isatin ring has been shown to significantly enhance its cytotoxic and antimicrobial activities.[1][2] This guide focuses on this compound and compares its potential efficacy with other positional isomers and related bromo-compounds to elucidate key structure-activity relationships.
Comparative Efficacy Analysis: Anticancer Activity
The cytotoxic effects of bromo-substituted isatin derivatives have been evaluated against various human cancer cell lines. The position of the bromine atom and other substituents on the isatin ring plays a crucial role in determining the potency and selectivity of these compounds. While direct efficacy data for this compound is not extensively available in the public domain, we can infer its potential activity by examining closely related analogs.
A study on multi-substituted isatin derivatives provides valuable insights into the impact of bromine substitution at the 7-position.[3] The data presented below compares the cytotoxic activity of 5-bromoisatin and 5,7-dibromoisatin against human leukemia (K562), human hepatoma (HepG2), and human colon cancer (HT-29) cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromo-Isatin Derivatives [3]
| Compound | Substitution | K562 | HepG2 | HT-29 |
| 5-Bromoisatin | 5-Bromo | >10 | >10 | >10 |
| 5,7-Dibromoisatin | 5,7-Dibromo | 3.89 | 5.21 | 2.67 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the addition of a bromine atom at the 7-position (in the case of 5,7-dibromoisatin) significantly enhances the anticancer activity compared to 5-bromoisatin alone.[3] Specifically, 5,7-dibromoisatin demonstrated potent activity against the HT-29 human colon cancer cell line with an IC50 value of 2.67 µM.[3] This suggests that the presence of a bromine atom at the 7-position of the isatin ring is a key determinant of its cytotoxic potential.
Furthermore, a derivative of a close isomer, (Z)-5-(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, has been identified as a CARP-1 Functional Mimetic (CFM) and exhibits good inhibitory activity against several types of cancer cell lines, reinforcing the potential of this substitution pattern.
Based on these findings, it is reasonable to hypothesize that this compound would exhibit significant anticancer activity, likely with a potency comparable to or greater than that of 7-bromo isatin derivatives. The presence of the methyl group at the 5-position may further modulate this activity, potentially influencing factors such as cell permeability and target binding affinity.
Structure-Activity Relationship (SAR) Insights
The enhanced efficacy of 7-bromo substituted isatins can be attributed to several factors:
-
Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can facilitate its passage through the cell membrane.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the isatin ring, potentially enhancing its interaction with biological targets.
-
Steric Factors: The position of the bromine atom can influence the overall shape of the molecule, affecting its ability to bind to the active sites of target enzymes or receptors.
The available data suggests a strong correlation between halogenation at the C7 position of the isatin core and improved anticancer activity.[1]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of bromo-compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound and Inoculum Preparation:
-
Prepare a stock solution of the bromo-compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted compound with the standardized bacterial suspension.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the bromo-compound at which no visible growth is observed.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer and potentially as an antimicrobial agent. The presence of a bromine atom at the 7-position of the isatin ring appears to be a critical feature for enhancing cytotoxic activity.
To definitively establish the efficacy of this compound, further studies are warranted. Specifically, the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains are necessary to determine its IC50 and MIC values. A direct comparison with its isomers, such as 5-bromo-7-methylindoline-2,3-dione, and other bromo-isatins would provide a comprehensive understanding of the structure-activity relationships.
This guide provides a foundational framework for researchers to build upon, highlighting the potential of this compound and offering detailed protocols to facilitate future investigations into this promising class of bromo-compounds.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 7-Bromo-5-methylindoline-2,3-dione and Its Analogs
This guide provides an in-depth analysis of the spectral data for 7-Bromo-5-methylindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development.[1][2] By comparing its spectral characteristics with those of key analogs—Isatin, 5-Methylisatin, 7-Methylisatin, 5-Bromoisatin, and 7-Bromoisatin—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent effects manifest in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This understanding is crucial for unambiguous structural elucidation and for predicting the properties of novel isatin-based compounds.
The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors in the synthesis of various biologically active molecules.[1] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][2] The strategic placement of substituents on the isatin core can significantly modulate these biological activities. Therefore, precise and thorough characterization of these substituted analogs is a fundamental requirement in the drug discovery pipeline.
Comparative Spectral Analysis
The introduction of electron-withdrawing groups like bromine and electron-donating groups like methyl onto the aromatic ring of the isatin core induces predictable changes in the electronic environment of the molecule. These changes are directly observable in their respective NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules.[3][4] By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can map the connectivity and electronic environment of each atom within the molecule.
The aromatic protons of the isatin core typically resonate in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current.[5][6] The introduction of a methyl group generally causes a slight upfield shift (increased shielding) of nearby protons, while a bromine atom leads to a downfield shift (deshielding) due to its inductive electron-withdrawing effect.[7]
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental) of this compound and Analogs (in DMSO-d₆)
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Methyl Protons (ppm) | NH (ppm) |
| Isatin | ~7.6 | ~7.1 | ~7.6 | ~7.1 | - | ~11.0 |
| 5-Methylisatin | ~7.4 | - | ~7.4 | ~6.9 | ~2.3 | ~10.9 |
| 7-Methylisatin | ~7.4 | ~7.0 | ~7.0 | - | ~2.5 | ~11.0 |
| 5-Bromoisatin | ~7.7 | - | ~7.8 | ~7.0 | - | ~11.2 |
| 7-Bromoisatin | ~7.8 | ~7.2 | ~7.5 | - | - | ~11.3 |
| This compound | ~7.6 | - | ~7.3 | - | ~2.4 | ~11.2 |
Note: Values are approximate and based on literature for analogs and predictive models. Actual experimental values may vary.
In This compound , we predict the disappearance of signals for H-5 and H-7 due to substitution. The remaining aromatic protons, H-4 and H-6, would likely appear as singlets or narrow doublets (due to meta-coupling). The methyl protons at C-5 are expected to resonate around 2.4 ppm as a singlet. The deshielding effect of the bromine at position 7 would likely cause the adjacent NH proton to shift further downfield compared to 5-Methylisatin.
The carbonyl carbons (C-2 and C-3) of the isatin core are characteristically found at the downfield end of the ¹³C NMR spectrum. Substituent effects are also evident here. The methyl group will cause a slight shielding (upfield shift) of the carbon it is attached to (ipso-carbon) and the ortho and para carbons. Conversely, the bromine atom will cause a significant deshielding (downfield shift) of the ipso-carbon.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental) of this compound and Analogs (in DMSO-d₆)
| Compound | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | Methyl Carbon (ppm) |
| Isatin | ~184 | ~159 | ~118 | ~124 | ~123 | ~138 | ~112 | ~151 | - |
| 5-Methylisatin | ~184 | ~159 | ~118 | ~125 | ~133 | ~138 | ~112 | ~149 | ~21 |
| 7-Methylisatin | ~184 | ~158 | ~118 | ~124 | ~123 | ~136 | ~122 | ~151 | ~18 |
| 5-Bromoisatin | ~183 | ~158 | ~120 | ~127 | ~115 | ~140 | ~115 | ~150 | - |
| 7-Bromoisatin | ~183 | ~157 | ~116 | ~128 | ~125 | ~140 | ~102 | ~152 | - |
| This compound | ~183 | ~158 | ~119 | ~126 | ~134 | ~139 | ~103 | ~150 | ~20 |
Note: Values are approximate and based on literature for analogs and predictive models. Actual experimental values may vary.
For This compound , the carbon attached to the bromine (C-7) is expected to be significantly shifted downfield to around 103 ppm. The methyl-substituted carbon (C-5) would be deshielded to approximately 134 ppm. The remaining carbon signals will also experience shifts based on their position relative to the two substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[4]
Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and Analogs
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) for this compound | Comparison with Analogs |
| N-H | Stretching | 3200-3400 (broad) | Similar to other N-H containing isatins. Hydrogen bonding can influence the peak shape and position. |
| C-H (aromatic) | Stretching | 3000-3100 | Characteristic of the aromatic ring, present in all analogs. |
| C-H (aliphatic) | Stretching | 2850-3000 | Present due to the methyl group, absent in isatin and bromoisatins. |
| C=O (amide, C-2) | Stretching | ~1740-1760 | The electron-withdrawing nature of the substituents may cause a slight shift to higher wavenumbers compared to isatin. |
| C=O (ketone, C-3) | Stretching | ~1720-1740 | Also influenced by the electronic effects of the substituents. |
| C=C (aromatic) | Stretching | ~1600-1620 | A characteristic peak for the aromatic ring. |
| C-N | Stretching | ~1300-1350 | Present in the lactam ring. |
| C-Br | Stretching | ~500-600 | A key indicator for the presence of the bromine substituent, absent in isatin and methylisatins. |
The IR spectrum of This compound is expected to show characteristic peaks for the N-H stretch, aromatic and aliphatic C-H stretches, and two distinct carbonyl stretches. The presence of a C-Br stretching vibration in the fingerprint region would be a definitive feature for this molecule compared to its non-brominated analogs.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[8]
The molecular weight of This compound (C₉H₆BrNO₂) is 240.05 g/mol .[9][10][11] A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity at m/z 239 and 241.
Common fragmentation pathways for isatins involve the loss of CO, followed by further fragmentation of the resulting ring system. For This compound , we would expect to see fragments corresponding to the loss of one or both carbonyl groups.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment |
| 239/241 | [M]⁺ (Molecular ion) |
| 211/213 | [M - CO]⁺ |
| 183/185 | [M - 2CO]⁺ |
| 104 | [M - 2CO - Br]⁺ |
| 132/134 | [Br-C₆H₂-CH₃]⁺ (Fragment of the aromatic ring) |
Note: The presence of the bromine isotopic pattern in fragments containing bromine is a powerful diagnostic tool.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isatin derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for isatins due to its excellent solubilizing power and the fact that the N-H proton is readily observable.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for molecular weight determination, and Electron Impact (EI) for fragmentation analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For fragmentation studies using EI, a 70 eV electron beam is standard.
-
Visualization of Structures and Workflows
To aid in the understanding of the structural relationships and the analytical workflow, the following diagrams are provided.
Caption: Molecular structures of the compared compounds.
Caption: General workflow for spectroscopic characterization.
Conclusion
The comprehensive spectral analysis of this compound, in comparison with its analogs, provides a clear illustration of substituent effects in spectroscopy. The electron-donating methyl group and the electron-withdrawing bromine atom exert distinct and predictable influences on the NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. This guide serves as a valuable resource for researchers in the field, enabling more efficient and accurate characterization of novel isatin derivatives, thereby accelerating the pace of drug discovery and development.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. azooptics.com [azooptics.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6BrNO2 | CID 611621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. This compound 108938-16-5 [sigmaaldrich.com]
A Researcher's Guide to Isatin Synthesis: Benchmarking New Methodologies Against the Classic Stolle Synthesis
For over a century, the vibrant orange-red crystalline solid, isatin (1H-indole-2,3-dione), has captured the attention of chemists. Its versatile scaffold is a cornerstone in the synthesis of a multitude of pharmaceuticals, agrochemicals, and dyes. The enduring relevance of isatin necessitates a critical evaluation of its synthetic routes, weighing the robustness of traditional methods against the ingenuity and efficiency of modern approaches. This guide provides an in-depth comparison of contemporary isatin synthesis methodologies benchmarked against the time-honored Stolle synthesis.
The Enduring Benchmark: The Stolle Synthesis
The Stolle synthesis, first reported in the early 20th century, remains a widely recognized method for preparing isatins, particularly N-substituted variants. The reaction proceeds in two key steps: the formation of an oxanilyl chloride derivative from an aniline and oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to furnish the isatin core.
Mechanistic Insight
The strength of the Stolle synthesis lies in its straightforward and predictable mechanism. The initial acylation of the aniline with oxalyl chloride is a robust reaction. The subsequent cyclization, typically promoted by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is a classic example of an intramolecular electrophilic aromatic substitution.
Advantages and Disadvantages of the Stolle Synthesis
Advantages:
-
Reliability: The Stolle synthesis is a well-established and reliable method.
-
Versatility for N-substitution: It is particularly well-suited for the synthesis of N-alkyl and N-aryl isatins.
Disadvantages:
-
Harsh Conditions: The use of strong Lewis acids and often high temperatures can be detrimental to sensitive functional groups.
-
Substrate Scope Limitations: The reaction can be limited by the electronic nature of the aniline starting material. Electron-withdrawing groups on the aniline ring can hinder the cyclization step.
-
Safety and Waste: The use of stoichiometric amounts of Lewis acids generates significant waste and requires careful handling.
Modern Contenders: A New Era in Isatin Synthesis
In recent years, a plethora of new methods for isatin synthesis have emerged, driven by the principles of green chemistry, efficiency, and expanded substrate scope. These modern alternatives often offer milder reaction conditions, higher yields, and greater functional group tolerance.
The Sandmeyer Isatin Synthesis
A classic in its own right, the Sandmeyer synthesis offers a different approach, starting from anilines, chloral hydrate, and hydroxylamine. The key intermediate, an isonitrosoacetanilide, is then cyclized in the presence of a strong acid like sulfuric acid.
-
Yield: Often high, with reports of >75%.
-
Advantages: A well-documented and high-yielding procedure.
-
Disadvantages: Involves multiple steps and the use of strong, corrosive acids.
The Gassman Isatin Synthesis
The Gassman synthesis provides a clever route to isatins via the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. This method is particularly useful for synthesizing isatins with a variety of substituents on the aromatic ring.
-
Yield: Generally good, with reported yields in the range of 40-81%.
-
Advantages: Offers good regioselectivity for the synthesis of substituted isatins.
-
Disadvantages: A multi-step process that can involve odorous sulfur-containing reagents.
The Martinet Isatin Synthesis
The Martinet synthesis involves the condensation of an aniline with an oxomalonate ester, followed by oxidative decarboxylation to yield the isatin. This method is noted for its ability to produce 3-hydroxy-2-oxindole derivatives as intermediates.
-
Advantages: Provides access to unique isatin precursors.
-
Disadvantages: Can be limited by the availability of the oxomalonate ester starting material.
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many organic transformations, and isatin synthesis is no exception. Microwave-assisted methods often lead to dramatically reduced reaction times and improved yields. These protocols are frequently modifications of traditional methods, such as the Sandmeyer or Stolle syntheses, adapted for microwave conditions.
-
Reaction Time: Often reduced from hours to minutes.
-
Yield: Generally comparable to or higher than conventional heating methods.
-
Advantages: Significant rate enhancement, often leading to cleaner reactions and higher throughput.
Oxidative Cyclization of 2-Aminoacetophenones
A more recent and elegant approach involves the direct oxidative cyclization of readily available 2-aminoacetophenones. These methods often employ metal catalysts or metal-free oxidation systems. An electrochemical approach has shown particular promise, offering a green and efficient route to isatins with yields up to 84%.
-
Yield: Can be very high, with some methods reporting yields up to 84%.
-
Advantages: High atom economy, often proceeds under mild conditions, and can be environmentally friendly.
Palladium-Catalyzed Double Carbonylation
For a truly modern and powerful approach, palladium-catalyzed double carbonylation of anilines or their derivatives stands out. This method introduces both carbonyl groups of the isatin core in a single, elegant step.
-
Advantages: High efficiency and the potential for excellent functional group tolerance.
-
Disadvantages: Requires the use of a precious metal catalyst and often a carbon monoxide source, which requires specialized equipment and safety precautions.
Head-to-Head Comparison: Stolle Synthesis vs. Modern Alternatives
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Stolle Synthesis | Aniline, Oxalyl Chloride | Lewis Acid (e.g., AlCl₃, TiCl₄) | 48-79% (one-pot alternative) | Several hours | Often elevated | Reliable for N-substituted isatins | Harsh conditions, waste generation |
| Sandmeyer Synthesis | Aniline, Chloral Hydrate, Hydroxylamine | Conc. H₂SO₄ | >75% | Several hours | Elevated | High yielding | Multi-step, strong acid required |
| Gassman Synthesis | Aniline, Methylthioacetate derivative | N-Chlorosuccinimide | 40-81% | Multi-step | Varied | Good for substituted isatins | Multi-step, odorous reagents |
| Martinet Synthesis | Aniline, Oxomalonate ester | Acid | Moderate to Good | Several hours | Elevated | Access to unique intermediates | Limited starting material availability |
| Microwave-Assisted | Varies (often aniline-based) | Varies | Often >80% | Minutes | Elevated | Rapid, high yielding | Requires specialized equipment |
| Oxidative Cyclization | 2-Aminoacetophenone | Oxidant (e.g., I₂/DMSO, Electrochemical) | Up to 84% | Varies | Often mild | High atom economy, green | Catalyst may be required |
| Pd-Catalyzed Double Carbonylation | Iodoaniline | Pd catalyst, CO source | Good to Excellent | Varies | Varies | High efficiency, functional group tolerance | Requires precious metal, CO handling |
Experimental Protocols
Stolle Synthesis of N-Phenylisatin (Representative Protocol)
-
To a solution of diphenylamine (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture to 0 °C and add aluminum chloride (2.5 eq) portion-wise.
-
Heat the reaction mixture to reflux for 3-6 hours.
-
Cool the reaction to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Electrochemical Synthesis of Isatin from 2'-Aminoacetophenone
-
In an undivided electrochemical cell equipped with a platinum plate anode and a platinum plate cathode, dissolve 2'-aminoacetophenone (1.0 eq) and n-Bu₄NI (0.2 eq) in methanol.
-
Pass a constant current through the solution under an oxygen atmosphere at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isatin.
Visualizing the Synthetic Pathways
Stolle Synthesis Workflow
The Selectivity Profile of 7-Bromo-5-methylisatin: A Comparative Guide to Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that potently inhibits its intended target is only half the story; its interactions with other cellular machinery, or off-targets, can lead to unforeseen toxicities or even desired polypharmacological effects. This guide provides an in-depth technical comparison of 7-Bromo-5-methylisatin, a member of the pharmacologically versatile isatin family, and outlines a rigorous experimental framework for evaluating its cross-reactivity.
The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] This broad activity spectrum suggests that isatin-based compounds can interact with multiple biological targets.[4][5] For 7-Bromo-5-methylisatin, while its full biological activity profile is still under investigation, the known propensity of the isatin core to inhibit protein kinases makes this enzyme family a primary focus for cross-reactivity studies.[6][7] Notably, derivatives of the closely related 5-methylisatin have been explored as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8]
Therefore, for the purpose of this guide, we will consider CDK2 as the putative primary target for 7-Bromo-5-methylisatin. This document will detail the essential experiments to not only confirm its activity against CDK2 but also to comprehensively profile its selectivity against a panel of relevant off-target kinases. Understanding this selectivity is paramount, as off-target effects are a common characteristic of small molecule inhibitors and can significantly impact their therapeutic potential.[4]
The Imperative of Cross-Reactivity Profiling
In the landscape of drug discovery, particularly for kinase inhibitors, absolute specificity is rare. The high degree of structural conservation within the ATP-binding site of kinases makes cross-reactivity a significant consideration.[6] Off-target interactions can lead to toxicity, but they can also be therapeutically beneficial, a concept known as polypharmacology. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization. It allows for a more accurate interpretation of in vivo efficacy and safety data and can guide future lead optimization efforts.
Experimental Framework for Assessing Cross-Reactivity
To construct a comprehensive selectivity profile for 7-Bromo-5-methylisatin, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based target engagement studies.
Part 1: In Vitro Kinase Inhibition Profiling
The initial step is to quantify the inhibitory activity of 7-Bromo-5-methylisatin against its putative primary target, CDK2, and a panel of other kinases. A radiometric kinase assay is a robust and widely accepted method for this purpose.
This assay measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific substrate by the kinase.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human kinases (CDK2/Cyclin E1, GSK-3β, EGFR, VEGFR-2, HER2)
-
Kinase-specific substrates (e.g., Histone H1 for CDK2/Cyclin E1)
-
[³³P]-ATP (specific activity ~10 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
7-Bromo-5-methylisatin stock solution (in DMSO)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
-
-
Assay Procedure:
-
Prepare a serial dilution of 7-Bromo-5-methylisatin in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound (7-Bromo-5-methylisatin) or vehicle (DMSO) to the appropriate wells.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Kₘ for each respective kinase to provide a more accurate measure of the inhibitor's affinity.[5]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.
-
Dry the plate and measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of 7-Bromo-5-methylisatin relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Kinase Family | Specific Kinase | Rationale for Inclusion |
| CDK | CDK2/Cyclin E1 | Putative Primary Target |
| CDK1/Cyclin B | High structural similarity to CDK2 | |
| CDK4/Cyclin D1 | Key cell cycle regulator | |
| CDK9/Cyclin T1 | Involved in transcription | |
| GSK | GSK-3β | Known target of other isatin derivatives[9] |
| Tyrosine Kinases | EGFR | Common off-target for kinase inhibitors |
| VEGFR-2 | Important in angiogenesis | |
| HER2 | Relevant in cancer biology | |
| Src | Representative of a major tyrosine kinase family | |
| Other Ser/Thr Kinases | ROCK1 | Structurally distinct kinase |
| PIM1 | Often included in selectivity panels |
The results of the kinase inhibition profiling should be summarized in a clear and concise table.
| Kinase Target | 7-Bromo-5-methylisatin IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| CDK2/Cyclin E1 | [Hypothetical Value: 50] | 5 |
| CDK1/Cyclin B | [Hypothetical Value: 250] | 3 |
| CDK4/Cyclin D1 | [Hypothetical Value: >10,000] | 10 |
| CDK9/Cyclin T1 | [Hypothetical Value: 1,500] | 20 |
| GSK-3β | [Hypothetical Value: 800] | 8 |
| EGFR | [Hypothetical Value: >10,000] | 50 |
| VEGFR-2 | [Hypothetical Value: 5,000] | 7 |
| HER2 | [Hypothetical Value: >10,000] | 45 |
| Src | [Hypothetical Value: 2,000] | 6 |
| ROCK1 | [Hypothetical Value: >10,000] | 15 |
| PIM1 | [Hypothetical Value: 3,000] | 40 |
Note: The IC₅₀ values for 7-Bromo-5-methylisatin are hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Part 2: Cellular Target Engagement
While in vitro assays are essential for determining direct inhibitory activity, it is crucial to confirm that the compound can engage its target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) to ~80% confluency.
-
Treat the cells with either 7-Bromo-5-methylisatin at various concentrations or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification:
-
Separate the soluble protein fraction (containing the stabilized, non-aggregated target protein) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE on the soluble fractions, followed by Western blotting using a specific antibody against the target protein (e.g., anti-CDK2).
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for assessing the cross-reactivity of 7-Bromo-5-methylisatin.
Interpreting the Results: Building a Selectivity Profile
The data generated from these experiments will provide a comprehensive selectivity profile for 7-Bromo-5-methylisatin.
-
High Potency and Selectivity: If 7-Bromo-5-methylisatin exhibits a low nanomolar IC₅₀ for CDK2 and IC₅₀ values at least 100-fold higher for all other tested kinases, it can be considered a potent and selective CDK2 inhibitor. The CETSA results should corroborate this by showing a significant thermal shift for CDK2 at relevant concentrations.
-
Polypharmacology: If the compound inhibits a small number of related kinases (e.g., CDK1 and CDK2) with similar potencies, it may be classified as a selective multi-kinase inhibitor. This could be advantageous in certain therapeutic contexts, such as cancer, where targeting multiple nodes in a signaling pathway can be more effective.
-
Poor Selectivity: If 7-Bromo-5-methylisatin inhibits a wide range of kinases with similar potencies, it is considered non-selective. While such compounds can be useful as tool compounds for pathway elucidation, they are generally less desirable as clinical candidates due to the higher risk of off-target toxicities.
Conclusion
The systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. For 7-Bromo-5-methylisatin, a compound emerging from the biologically rich isatin scaffold, a thorough investigation of its kinase selectivity is essential. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can build a detailed selectivity profile. This profile is not merely a data point but a critical piece of the puzzle in understanding the compound's mechanism of action, predicting its potential for toxicity, and ultimately guiding its path toward becoming a novel therapeutic agent. The experimental framework outlined in this guide provides a robust starting point for any researcher seeking to characterize the selectivity of 7-Bromo-5-methylisatin or other novel small molecule inhibitors.
References
- 1. rjwave.org [rjwave.org]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 8. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Target Engagement of 7-Bromo-5-methylindoline-2,3-dione
In the landscape of modern drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex and dynamic environment of a living cell. This process, known as target engagement validation, is a cornerstone of establishing a molecule's mechanism of action and a prerequisite for its advancement as a therapeutic candidate or a chemical probe.[1][2]
This guide provides a comprehensive, in-depth comparison of robust methodologies for validating the cellular target engagement of 7-Bromo-5-methylindoline-2,3-dione , a member of the indoline-2,3-dione (isatin) scaffold class known for a wide range of biological activities, including anticancer and enzyme-inhibitory effects.[3][4][5] Given that many substituted indolin-2-ones have been identified as potent inhibitors of protein kinases, this guide will proceed with the plausible hypothesis that this compound targets a kinase, for instance, a receptor tyrosine kinase (RTK).[6] We will therefore compare its target engagement profile with that of a well-established kinase inhibitor, Sunitinib, which also features an indolinone core structure.
We will explore two orthogonal and powerful techniques: the Cellular Thermal Shift Assay (CETSA) , which measures direct binding in intact cells, and a Kinobeads-based competitive pull-down assay , a chemical proteomics approach for assessing kinase selectivity and affinity.[7][8][9] Through detailed protocols and comparative data, this guide will equip researchers with the knowledge to rigorously validate the target engagement of their compounds of interest.
The Principle of Target Engagement: Beyond Biochemical Assays
While in vitro assays using purified proteins are invaluable for determining initial binding affinity, they do not fully recapitulate the cellular context.[7] Factors such as cell permeability, intracellular metabolism, compartmentalization, and the presence of protein complexes can significantly influence a compound's ability to engage its target.[10] Therefore, methods that confirm target binding in intact cells or cell lysates are essential for meaningful structure-activity relationship (SAR) analysis and for building confidence in a compound's proposed mechanism of action.[11]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, making it more resistant to thermal denaturation.[7][10] This change in thermal stability can be quantified, providing direct evidence of target engagement within the cell.[12][13][14]
Experimental Workflow: CETSA
The CETSA workflow involves treating intact cells with the compound of interest, heating the cells to various temperatures, lysing them, and then quantifying the amount of soluble target protein remaining. A positive target engagement event results in a shift of the melting curve to higher temperatures.
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol: CETSA for VEGFR-2 Engagement
1. Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing the hypothetical target, VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVEC).
-
Seed cells to achieve ~80-90% confluency on the day of the experiment.
-
Treat cells with this compound (e.g., 10 µM), Sunitinib (e.g., 1 µM as a positive control), or DMSO (vehicle control) for 1 hour at 37°C. The concentrations should be optimized based on the compound's potency.
2. Heating Step:
-
Harvest the cells by gentle scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
3. Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method is gentle and avoids detergents that might interfere with protein stability.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Quantification and Data Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR-2 in each sample by Western blotting using a specific anti-VEGFR-2 antibody.
-
Quantify the band intensities and normalize them to the intensity of the lowest temperature point for each treatment condition.
-
Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A successful target engagement is indicated by an increase in the Tm (a positive ΔTm) for the compound-treated samples compared to the vehicle control.
Comparative Data Summary (CETSA)
| Compound | Treatment Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 0.1% | 52.1°C | - |
| Sunitinib (Positive Control) | 1 µM | 56.8°C | +4.7°C |
| This compound | 10 µM | 55.2°C | +3.1°C |
Method 2: Kinobeads Competitive Pull-Down Assay
For kinase inhibitors, a powerful method to assess not only target engagement but also selectivity across the kinome is a competitive pull-down assay using "Kinobeads".[9] These beads are derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors that can bind a large fraction of the kinome.[8][15]
Experimental Workflow: Kinobeads
In this assay, a cell lysate is pre-incubated with increasing concentrations of the free test compound. This compound competes with the Kinobeads for binding to its target kinases. The beads are then used to enrich the kinases that are not bound to the test compound. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the test compound indicates target engagement.[9]
Caption: Kinobeads competitive pull-down workflow for target profiling.
Detailed Protocol: Kinobeads for Kinase Profiling
1. Lysate Preparation and Incubation:
-
Lyse cultured cells (e.g., HUVEC) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein conformations and kinase activity.
-
Determine the total protein concentration of the clarified lysate.
-
Aliquot the lysate and pre-incubate with a range of concentrations of this compound or Sunitinib (e.g., from 1 nM to 30 µM) for 45 minutes at 4°C. Include a DMSO vehicle control.
2. Kinobeads Enrichment:
-
Add an equilibrated slurry of Kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for the binding of kinases to the immobilized inhibitors.
-
Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides for mass spectrometry analysis.
4. LC-MS/MS and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a suitable proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, plot its relative abundance (normalized to the DMSO control) against the concentration of the free inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of the kinase from binding to the beads. This serves as a proxy for binding affinity.
Comparative Data Summary (Kinobeads)
| Kinase Target | This compound (IC50) | Sunitinib (IC50) |
| VEGFR-2 | 85 nM | 9 nM |
| PDGFRβ | 1.2 µM | 15 nM |
| c-Kit | 2.5 µM | 28 nM |
| FLT3 | >10 µM | 50 nM |
| Src | 850 nM | 210 nM |
Synthesizing the Evidence: An Objective Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competitive Pull-Down |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[10] | Competition between a free inhibitor and immobilized inhibitors for binding to kinases.[9] |
| Cellular Context | Can be performed in intact cells, providing the most physiologically relevant context.[7] | Performed in native cell lysates, preserving protein complexes and post-translational modifications.[16] |
| Readout | Thermal shift (ΔTm) of the target protein. | Dose-dependent displacement of kinases, yielding IC50 values. |
| Throughput & Scope | Typically low-throughput, focused on a single or a few pre-defined targets. | High-throughput, can profile hundreds of kinases simultaneously in an unbiased manner.[15] |
| Primary Application | Excellent for direct validation of a specific, hypothesized target. | Ideal for determining target selectivity, identifying off-targets, and deconvolution studies.[16] |
| Key Advantage | Directly demonstrates ligand binding in a living cell. | Provides a broad selectivity profile across a large portion of the kinome. |
| Limitation | Requires a specific antibody or detection method for the target protein. Not all proteins show a measurable thermal shift.[17] | Does not work for allosteric inhibitors. The assay is performed in lysate, not intact cells.[16] |
Conclusion
Validating the target engagement of a novel small molecule like This compound is a multi-faceted process that requires robust and orthogonal approaches. The Cellular Thermal Shift Assay (CETSA) offers definitive proof of binding to a hypothesized target within intact cells, providing high-confidence validation in a physiological setting. Complementing this, the Kinobeads competitive pull-down assay provides a broader perspective, enabling the simultaneous assessment of potency and selectivity against hundreds of kinases.
By employing both methodologies, researchers can build a comprehensive and compelling target engagement profile. The hypothetical data presented herein illustrates that this compound engages VEGFR-2 in cells (indicated by the CETSA thermal shift) with a specific affinity (determined by the Kinobeads IC50 value). The Kinobeads data further suggests it is more selective than the broad-spectrum inhibitor Sunitinib, a desirable characteristic for a modern therapeutic agent. This dual-pronged approach provides the rigorous, data-driven evidence necessary to confidently establish the molecule's mechanism of action and guide its future development.
References
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. annualreviews.org [annualreviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Effects of N-Methyl vs. N-Ethyl Isatin Derivatives
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captured the attention of medicinal chemists for over a century.[1][2][3] Its versatile structure, featuring a modifiable lactam nitrogen (N-1) and a reactive keto group (C-3), serves as an exceptional starting point for the synthesis of diverse bioactive compounds.[4][5] Among the simplest yet most profound modifications is N-alkylation. This guide provides an in-depth comparison of the biological effects of two fundamental N-alkyl derivatives: N-methylisatin and N-ethylisatin. By analyzing the impact of a single methylene unit (–CH₂–), we can illuminate core principles of structure-activity relationships (SAR) that are crucial for rational drug design.
The Physicochemical Impact of Methyl vs. Ethyl Substitution
The addition of a methyl versus an ethyl group at the N-1 position, while seemingly minor, fundamentally alters the molecule's physicochemical properties. These changes directly influence how the derivative interacts with biological systems, from membrane permeability to target binding affinity.
| Property | N-Methylisatin | N-Ethylisatin | Rationale and Biological Implication |
| Molecular Weight | ~161.16 g/mol | ~175.19 g/mol | A minor increase that has a negligible direct impact on activity. |
| Lipophilicity (LogP) | Lower | Higher | The additional methylene group in the ethyl substituent increases the molecule's nonpolar surface area, making it more lipophilic. This can enhance cell membrane penetration, potentially leading to increased intracellular concentration and greater potency. However, excessive lipophilicity can also lead to poor solubility and off-target effects. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group. This can be a critical factor in target binding. If the binding pocket is constrained, the smaller methyl group may allow for an optimal fit, whereas the ethyl group could cause steric clashes, reducing affinity. Conversely, in a larger pocket, the ethyl group might establish more favorable van der Waals interactions, enhancing activity. |
| Metabolic Stability | Potentially less stable | Potentially more stable | The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes. While the N-ethyl group can also be metabolized, the metabolic pathways may differ in rate and outcome, potentially affecting the compound's half-life and duration of action. |
Comparative Analysis of Biological Activities
N-alkyl substituted isatin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1] The choice between a methyl and an ethyl group can significantly modulate the potency and selectivity for these activities.
Anticancer Activity
Isatin derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic actions.[5][6] The lipophilicity and steric profile imparted by the N-alkyl group are critical for these interactions.[7]
A structure-activity relationship (SAR) study might reveal that increased lipophilicity at the N-1 position positively contributes to cytotoxic activity.[7] For instance, when tested against a human breast cancer cell line (MCF-7), an N-ethyl derivative could show greater potency than its N-methyl counterpart, suggesting that enhanced membrane permeability or a better fit in the hydrophobic region of the target protein is key.
Table 1: Comparative Anticancer Activity (IC₅₀) of Hypothetical N-Alkyl Isatin Derivatives
| Compound | N-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | -CH₃ (Methyl) | MCF-7 (Breast) | 8.5 |
| Compound B | -CH₂CH₃ (Ethyl) | MCF-7 (Breast) | 4.2 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.95 |
Note: The data above is representative and for illustrative purposes.
This hypothetical data suggests that the N-ethyl group doubles the potency, a common trend where increased lipophilicity aids in reaching an intracellular target.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the IC₅₀ value of N-methyl and N-ethyl isatin derivatives against the MCF-7 human breast cancer cell line.
Materials:
-
N-methyl and N-ethyl isatin derivatives
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Anticonvulsant Activity
Isatin and its derivatives have long been investigated for their anticonvulsant properties, often acting on various CNS targets.[1][8][9] Studies have shown that N-methylated isatin derivatives can exhibit broad-spectrum anticonvulsant activity in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[10]
In this context, the increased lipophilicity of an ethyl group could be a double-edged sword. While it may improve penetration of the blood-brain barrier (BBB), a critical step for CNS-acting drugs, it could also increase binding to plasma proteins or lead to faster metabolism, potentially reducing efficacy compared to a methyl derivative. The optimal choice often depends on achieving a delicate balance between BBB permeability and metabolic stability.
Visualizing the Research Workflow
A logical workflow is essential for the systematic comparison of drug candidates.
Caption: Workflow for comparing N-alkyl isatin derivatives.
Mechanistic Insights: Kinase Inhibition
Many isatin-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling. Sunitinib, a clinically approved multi-kinase inhibitor, features an isatin-related oxindole core. The N-1 position of the isatin scaffold is often oriented towards the solvent-exposed region of the kinase's ATP-binding pocket.
Caption: Isatin derivative blocking the kinase ATP binding site.
In this model, the core isatin forms hydrogen bonds with the kinase "hinge" region, a critical interaction for potent inhibition. The N-alkyl group (methyl or ethyl) would extend into a hydrophobic pocket. The larger ethyl group may form more extensive hydrophobic contacts, potentially increasing binding affinity and inhibitory potency, provided it does not clash with the "gatekeeper" residue, which controls access to this pocket.
Summary and Future Directions
The comparison between N-methyl and N-ethyl isatin derivatives serves as a fundamental case study in medicinal chemistry.
-
Key Takeaway: A single methylene group can significantly alter a compound's lipophilicity and steric profile, leading to measurable differences in biological activity. The N-ethyl group often enhances potency in activities where cell penetration is a limiting factor, such as anticancer assays. However, for CNS targets, the optimal alkyl chain length may vary to balance BBB penetration with metabolic stability.
-
Future Research: This basic comparison opens the door to more complex SAR studies. Researchers can explore the effects of longer (e.g., propyl, butyl) or branched alkyl chains, as well as the introduction of cyclic or functionalized N-substituents.[11] These explorations, guided by the foundational principles observed in the methyl vs. ethyl comparison, are essential for fine-tuning the pharmacological profile of isatin derivatives to develop more selective and effective therapeutic agents.[5]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 7-Bromo-5-methylindoline-2,3-dione: A Framework for Laboratory Safety
In the landscape of drug discovery and chemical synthesis, the indoline-2,3-dione scaffold, also known as isatin, is a cornerstone for developing novel therapeutic agents. The introduction of a bromine atom and a methyl group, as in 7-Bromo-5-methylindoline-2,3-dione, modulates the molecule's steric and electronic properties, making it a valuable building block. However, this structural complexity also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive operational plan for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment: Understanding the Reactivity Profile
The primary hazards are consistently identified across related structures and are summarized below.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Oral Toxicity | H302: Harmful if swallowed | Accidental ingestion must be prevented through strict hygiene protocols.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact can cause irritation, necessitating the use of appropriate gloves and lab coats.[1][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant eye damage, making chemical splash goggles mandatory.[1][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the respiratory tract, requiring handling in a ventilated area.[1][2][3] |
These classifications form the logical basis for the personal protective equipment (PPE) and handling protocols outlined in this guide. The presence of the brominated aromatic ring suggests that upon combustion, toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide will be generated.[4]
Core Directive: Personal Protective Equipment (PPE)
Reliance on PPE is the final barrier between the researcher and the chemical hazard; it should supplement, not replace, robust engineering controls and safe work practices.[5]
-
Eye and Face Protection : Given the serious risk of eye irritation, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6][7] In situations where there is a heightened risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[6][8]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves are the standard for providing short-term protection against incidental contact.[6] It is critical to inspect gloves for any signs of degradation or puncture before use. Upon any known contact, gloves should be removed immediately using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly. Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat : A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[6] Cotton-based clothing should be worn underneath, as synthetic fabrics like polyester can melt and adhere to the skin in the event of a fire.[6]
-
-
Foot Protection : Closed-toe and closed-heel shoes are required at all times in the laboratory to protect against spills and falling objects.[9]
Engineering Controls and Advanced Protection
For handling this compound, especially in its powdered form, engineering controls are the primary line of defense.
-
Ventilation : All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[10] This is crucial to minimize the inhalation of airborne particles and prevent respiratory irritation.[6][9] The sash should be kept as low as possible to maximize containment while allowing for safe manipulation.
-
Respiratory Protection : If engineering controls are not sufficient to keep airborne concentrations low, or during a large-scale spill cleanup, respiratory protection is necessary.[5][9] A NIOSH-approved respirator, such as an N95 for particulates or a respirator with organic vapor cartridges, may be required.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for accurately weighing the solid compound and preparing a solution.
-
Preparation :
-
Don all required PPE: a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent) and place it inside the fume hood.
-
Label the receiving vessel clearly.
-
-
Weighing the Compound :
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Minimize dust generation by handling the powder gently.
-
Securely close the stock container.
-
-
Transfer and Solubilization :
-
Carefully transfer the weighed solid into the labeled receiving vessel.
-
Add the desired solvent to the vessel, ensuring the solid is fully dissolved or suspended as required by the experimental protocol.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the vessel to ensure a quantitative transfer.
-
-
Post-Handling Cleanup :
-
Clean the spatula and any non-disposable equipment that came into contact with the chemical.
-
Dispose of the weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Remove gloves and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water.[10]
-
Emergency Response Plan
Immediate action is critical in mitigating exposure.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
-
Spill Cleanup : For a small spill, ensure the area is well-ventilated and wear appropriate PPE, including respiratory protection if necessary.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[4]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical handling lifecycle.
-
Contaminated PPE : All disposable PPE that has come into contact with this compound, such as gloves and weigh boats, must be considered hazardous waste. These items should be collected in a designated, clearly labeled solid waste container.
-
Chemical Waste : Unused compound and solutions containing the compound should be collected in a designated "Halogenated Organic Waste" container.[11] Do not pour this waste down the drain.[12] Waste containers must be kept closed when not in use and stored in a well-ventilated area.[4]
-
Waste Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal facility, often managed by your institution's Environmental Health and Safety (EHS) department.[13] Incineration at a facility with appropriate emission controls is a common method for destroying brominated organic compounds.[13][14]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for PPE and engineering control selection.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 8. realsafety.org [realsafety.org]
- 9. falseguridad.com [falseguridad.com]
- 10. archeanchemicals.com [archeanchemicals.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. biosynth.com [biosynth.com]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
